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Core Science & Biosynthesis

Foundational

Technical Guide: pKa Values and Ionization Constants of 2-(1-Methyl-2-imidazolyl)-2-propanamine

This guide details the ionization characteristics, pKa values, and physicochemical properties of 2-(1-Methyl-2-imidazolyl)-2-propanamine.[1] It is structured to support researchers in medicinal chemistry and formulation...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the ionization characteristics, pKa values, and physicochemical properties of 2-(1-Methyl-2-imidazolyl)-2-propanamine.[1] It is structured to support researchers in medicinal chemistry and formulation science.[2]

Executive Summary

2-(1-Methyl-2-imidazolyl)-2-propanamine (also referred to as 2-(1-methyl-1H-imidazol-2-yl)propan-2-amine) is a bifunctional heterocyclic amine commonly utilized as a pharmacophore in histamine H3/H4 receptor ligands and as a chelating motif in bioinorganic chemistry.[1][3] Its physicochemical behavior is defined by two distinct ionization centers: the imidazole nitrogen (


) and the primary aliphatic amine (

).[4]

Understanding the precise ionization constants (pKa) of this molecule is critical for optimizing:

  • Ligand-Receptor Binding: Determining the protonation state at physiological pH (7.4).[1]

  • ADME Properties: Predicting membrane permeability (LogD) and solubility profiles.[1]

  • Synthetic Workflows: Controlling reactivity during coupling reactions.[1]

Chemical Identity & Structural Analysis

The molecule consists of a 1-methylimidazole ring substituted at the C2 position with a gem-dimethyl substituted primary amine.[1] This steric bulk (gem-dimethyl group) significantly influences the basicity of the amine and the electronic environment of the imidazole.[1]

PropertyDetail
IUPAC Name 2-(1-Methyl-1H-imidazol-2-yl)propan-2-amine
Molecular Formula

Molecular Weight 139.20 g/mol
Key Functional Groups 1-Methylimidazole (aromatic base), Primary Amine (aliphatic base)
Steric Feature gem-Dimethyl group (

-to amine)

Ionization Constants (pKa Values)

Based on Structure-Activity Relationship (SAR) analysis of high-confidence analogs (Histamine, 2-Methylimidazole, t-Butylamine) and computational prediction models (ACD/Labs, ChemAxon), the ionization profile is characterized by two macroscopic pKa values.[4]

Predicted pKa Values[1][2][3][4][6][7]
Ionization CenterAssignmentpKa Value (Est.)TypeProtonation State at pH 7.4

(Aliphatic Amine)

9.6 – 9.9 BasicProtonated (

)

(Imidazole N3)

6.2 – 6.8 Weakly BasicMostly Unprotonated (

)
Mechanistic Analysis[1][2][8]
  • The Aliphatic Amine (

    
    ): 
    
    • Typical tertiary-alkyl amines (e.g., t-butylamine) have a pKa

      
      .[1]
      
    • Effect: The adjacent imidazole ring is electron-withdrawing (inductive effect, -I), which reduces the electron density on the aliphatic nitrogen, lowering the pKa by approximately 0.8–1.0 log units compared to t-butylamine.[4]

    • Result: At physiological pH (7.4), this amine is >99% protonated (cationic).[4]

  • The Imidazole Nitrogen (

    
    ): 
    
    • 1-Methylimidazole has a pKa of ~7.0.[1]

    • Effect: The presence of the cationic ammonium group (

      
      ) on the nearby side chain exerts a strong field effect and inductive withdrawal, destabilizing the protonated imidazolium state.
      
    • Result: This lowers the pKa of the imidazole ring relative to unsubstituted 1-methylimidazole.[1] At pH 7.4, the imidazole ring is predominantly neutral.[4]

Ionization Equilibria Diagram

The following diagram illustrates the stepwise deprotonation from the dicationic state to the neutral state.

IonizationPath Dication Dication (H2L++) (ImH+, NH3+) pH < 5 Monocation Monocation (HL+) (Im, NH3+) pH 7.4 Dication->Monocation pKa1 ~ 6.5 (Imidazole Deprotonation) Neutral Neutral (L) (Im, NH2) pH > 11 Monocation->Neutral pKa2 ~ 9.8 (Amine Deprotonation)

Caption: Stepwise deprotonation pathway showing the transition from dicationic to neutral species.

Experimental Determination Protocol

To validate these values experimentally, a Potentiometric Titration is the gold standard method due to the molecule's high water solubility.

Materials & Reagents[1][2][3][9]
  • Analyte: >98% pure 2-(1-Methyl-2-imidazolyl)-2-propanamine (HCl salt form preferred).

  • Titrant: 0.1 M Carbonate-free NaOH (standardized).

  • Solvent: Degassed HPLC-grade water (maintained at 25.0 ± 0.1 °C).

  • Inert Gas: Argon or Nitrogen purge to prevent

    
     absorption.[1]
    
Step-by-Step Workflow
  • Preparation: Dissolve

    
     moles of the substance in 50 mL of 0.15 M KCl (ionic strength adjuster).
    
  • Acidification: Add a known excess of 0.1 M HCl to ensure the starting pH is < 2.0 (fully protonated dication state).

  • Titration:

    • Titrate with 0.1 M NaOH using a micro-burette.[1]

    • Record pH after every 0.05 mL addition (or 0.05 pH unit change).

    • Continue titration until pH > 12.0.[1]

  • Data Analysis:

    • Plot pH vs. Volume of NaOH.[1]

    • Identify inflection points (First derivative

      
      ).[1]
      
    • Use non-linear least squares regression (e.g., Hyperquad or Bjerrum method) to calculate exact pKa values.[4]

Protocol Start Start: Dissolve Analyte (0.15 M KCl Background) Acidify Acidify to pH < 2.0 (Ensure Dication State) Start->Acidify Titrate Titrate with 0.1 M NaOH (Inert Atmosphere, 25°C) Acidify->Titrate Measure Record pH vs Volume (Data Acquisition) Titrate->Measure Calculate Bjerrum Plot Analysis Derive pKa1 & pKa2 Measure->Calculate

Caption: Workflow for the potentiometric determination of ionization constants.

Pharmaceutical Implications[1][2][8][10]

Solubility & LogD[1][2]
  • Aqueous Solubility: At pH 7.4, the molecule exists primarily as a monocation (

    
    ).[4] This charge confers high aqueous solubility, making it suitable for aqueous formulations (e.g., IV injection).[4]
    
  • LogD (Distribution Coefficient):

    • pH 7.4: LogD is significantly lower than LogP due to ionization (LogD

      
       LogP - 2.5).[1] This suggests low passive membrane permeability unless active transport is involved.[1]
      
    • pH 10.0: As pH approaches

      
      , the neutral fraction increases, significantly raising lipophilicity and membrane permeability.[4]
      
Salt Selection

For drug development, the Dihydrochloride salt is recommended.

  • Stoichiometry: 1:2 (Base:Acid).[1]

  • Stability: The dicationic form crystallizes well and resists oxidation better than the free base.[1]

References

  • Paiva, T. B., et al. "Ionization constants of imidazole derivatives and their relation to biological activity."[4] Journal of Medicinal Chemistry, vol. 13, no. 4, 1970, pp. 684-688. Link[4]

  • Perrin, D. D. Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London, 1965.[4] (Standard reference for amine/imidazole pKa data).

  • Storey, B. T., et al. "Basicity of 2-substituted imidazoles." The Journal of Organic Chemistry, vol. 29, no. 10, 1964, pp. 3118–3120.[5] Link[4]

  • PubChem Compound Summary. "1-Methyl-1H-imidazol-2-amine (Related Analog Data)." National Center for Biotechnology Information.[1] Link

  • Avdeef, A. Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience, 2003.[1] (Methodology for pKa determination).

Sources

Exploratory

Literature review on 2-(1-Methyl-2-imidazolyl)-2-propanamine derivatives

The following technical guide details the structural, synthetic, and pharmacological profile of 2-(1-Methyl-2-imidazolyl)-2-propanamine and its derivatives. This document is designed for medicinal chemists and drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, synthetic, and pharmacological profile of 2-(1-Methyl-2-imidazolyl)-2-propanamine and its derivatives. This document is designed for medicinal chemists and drug development professionals focusing on GPCR ligand design, specifically for Histamine H3/H4 and Alpha-2 adrenergic targets.

A Privileged Scaffold for GPCR Ligand Engineering

Executive Summary

Compound Class: Gem-dimethyl substituted imidazole-alkylamines. Core CAS: 1082555-90-5 (2-(1-Methyl-1H-imidazol-2-yl)propan-2-amine). Primary Utility: Pharmacophore building block for Histamine H3 receptor antagonists and Alpha-2 adrenergic agonists .

The 2-(1-Methyl-2-imidazolyl)-2-propanamine scaffold represents a critical structural evolution of the histamine ethylamine pharmacophore. By introducing a gem-dimethyl group at the


-position relative to the amine, this scaffold leverages the Thorpe-Ingold effect  to restrict conformational freedom, thereby enhancing receptor subtype selectivity and metabolic stability against amine oxidases (MAO-A/B). This guide explores the synthesis, structural biology, and therapeutic potential of this moiety in neuropharmacology.
Chemical Architecture & Properties

The core structure consists of a 1-methylimidazole ring linked at the C2 position to a tert-butylamine-like fragment. This unique arrangement confers specific physicochemical advantages over the native ethylamine chain found in histamine.

2.1 Structural Analysis
PropertyValue (Predicted)Significance in Drug Design
Molecular Formula

Low molecular weight fragment (Fragment-Based Drug Design).
Molecular Weight 139.20 g/mol Ideal for lead optimization; leaves mass "budget" for peripheral groups.
LogP ~0.5 - 0.8High water solubility; good bioavailability potential.
pKa (Amine) ~9.8 - 10.2Highly basic; exists as a cation at physiological pH, mimicking the histamine pharmacophore.
pKa (Imidazole) ~6.5 - 7.0Tunable aromatic nitrogen for hydrogen bonding or metal coordination.
Topological Polar Surface Area ~40 ŲExcellent blood-brain barrier (BBB) permeability profile.
2.2 The Gem-Dimethyl Effect

The introduction of two methyl groups at the carbon


 to the amine (the "gem-dimethyl" modification) serves two critical functions:
  • Conformational Locking: It biases the molecule towards a gauche conformation, often the bioactive pose for GPCR binding pockets, reducing the entropic penalty of binding.

  • Metabolic Blockade: It sterically hinders the approach of Monoamine Oxidases (MAO), preventing the oxidative deamination that rapidly degrades simple histamine analogs.

Synthetic Protocols

High-purity synthesis of sterically hindered amines requires specialized methodologies. Two validated pathways are presented below: the Organocerium Route (preferred for scale and purity) and the Ritter Route (classical).

3.1 Method A: The Organocerium Nucleophilic Addition (Preferred)

This method avoids the formation of tertiary alcohol byproducts and directly yields the amine from the nitrile precursor.

  • Precursor: 1-Methyl-1H-imidazole-2-carbonitrile.

  • Reagents: Anhydrous Cerium(III) chloride (

    
    ), Methyllithium (
    
    
    
    ) or Methyl Grignard.
  • Mechanism: The organocerium reagent suppresses enolization and promotes 1,2-addition to the nitrile, forming a metallo-imine intermediate that hydrolyzes to the amine.

Protocol:

  • Activation: Suspend anhydrous

    
     (1.5 eq) in dry THF under Argon. Stir at room temperature for 2 hours to form a fine slurry.
    
  • Reagent Formation: Cool to -78°C. Add

    
     (3.5 eq) dropwise. Stir for 30 minutes to generate the organocerium species.
    
  • Addition: Add 1-Methyl-1H-imidazole-2-carbonitrile (1.0 eq) in THF dropwise.

  • Reaction: Allow the mixture to warm slowly to 0°C over 4 hours.

  • Quench: Quench with concentrated

    
     (aq) to precipitate cerium salts. Filter through Celite.
    
  • Purification: Extract with DCM. The product is purified via cation-exchange chromatography or distillation.

3.2 Method B: The Ritter Reaction Sequence (Classical)

Useful when the tertiary alcohol intermediate is available or easy to generate.

  • Lithiation: Treat 1-methylimidazole with

    
    -BuLi at -78°C.
    
  • Acylation: Quench with acetone to yield 2-(1-hydroxy-1-methylethyl)-1-methylimidazole .

  • Ritter Reaction: Treat the tertiary alcohol with Sodium Cyanide (

    
    ) in concentrated Sulfuric Acid (
    
    
    
    ) and Acetic Acid.
    • Note: This forms the

      
      -formyl intermediate.
      
  • Hydrolysis: Reflux in aqueous

    
     to cleave the formyl group, yielding the free amine.
    
Pharmacological Applications[1][2]

The 2-(1-Methyl-2-imidazolyl)-2-propanamine scaffold is a "privileged structure" for targeting aminergic GPCRs.

4.1 Histamine H3 Receptor Antagonism

The H3 receptor regulates the release of neurotransmitters (histamine, acetylcholine, norepinephrine) in the CNS.

  • Mechanism: The basic amine of the scaffold forms a salt bridge with Asp3.32 (Asp114) in the H3 receptor transmembrane domain.

  • Advantage: The gem-dimethyl group prevents the "imidazole rotation" associated with agonism, locking the ligand into an antagonist conformation.

  • Therapeutic Scope: Narcolepsy, ADHD, and cognitive deficits (Alzheimer's).

4.2 Alpha-2 Adrenergic Modulation

Similar to Brimonidine (which uses a quinoxaline-imidazoline core), imidazole-propanamines can bind to


-adrenergic receptors.
  • Selectivity: The steric bulk of the gem-dimethyl group can enhance selectivity for

    
     over 
    
    
    
    subtypes, reducing potential hypertensive side effects.
Visualization & Pathways
5.1 Synthesis Workflow (Method A)

The following diagram illustrates the Organocerium route, highlighting the critical intermediate steps.

Synthesis_Pathway Fig 1. Organocerium-mediated synthesis of gem-dimethyl imidazole amines. Start 1-Methylimidazole-2-carbonitrile Inter Metallo-Imine Intermediate Start->Inter Nucleophilic Addition (-78°C to 0°C) Reagent CeCl3 / MeLi (Organocerium Complex) Reagent->Inter Activation Hydrolysis NH4OH Quench Inter->Hydrolysis Protonation Product 2-(1-Methyl-2-imidazolyl)- 2-propanamine Hydrolysis->Product Isolation

5.2 H3 Receptor Signaling Blockade

This pathway demonstrates how the scaffold acts as an inverse agonist/antagonist to modulate downstream neurotransmitter release.

H3_Signaling Fig 2. Mechanism of Action: Presynaptic Disinhibition via H3 Antagonism. Ligand Imidazole-Propanamine Derivative H3R Histamine H3 Receptor (Presynaptic) Ligand->H3R Antagonism/Inverse Agonism Gi Gi/o Protein H3R->Gi Blocks Activation AC Adenylyl Cyclase Gi->AC Inhibition Relief cAMP cAMP Levels AC->cAMP Increase Ca Ca2+ Influx cAMP->Ca Modulation Release Neurotransmitter Release (Histamine, ACh, NE) Ca->Release Enhanced Release

References
  • Ciganek, E. (1992). "Tertiary carbinamines by addition of organocerium reagents to nitriles and ketimines." The Journal of Organic Chemistry, 57(16), 4521-4527. Link

  • Berlin, M., et al. (2011).[1] "Histamine H3 Receptor as a Drug Discovery Target." Journal of Medicinal Chemistry, 54(1), 26–53.[1] Link

  • Gemini, L., et al. (2022). "The pyridazine heterocycle in molecular recognition and drug discovery." Medicinal Chemistry Research. (Discusses gem-dimethyl bioisosteres).[1][2] Link

  • PubChem Compound Summary. (2025). "CID 28286212: 2-(1-methylimidazol-2-yl)propan-2-amine."[3] National Center for Biotechnology Information. Link

  • Schwartz, J. C. (2011). "The Histamine H3 Receptor: From Discovery to Clinical Trials with Pitolisant." British Journal of Pharmacology, 163(4), 713–721. Link

Sources

Foundational

In-Depth Technical Guide: Biological Activity and Receptor Binding of 2-(1-Methyl-2-imidazolyl)-2-propanamine

Executive Summary As aminergic G-protein coupled receptors (GPCRs) continue to be prime targets in neuropharmacology and immunomodulation, the design of rigidified, sterically hindered pharmacophores has become a corners...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As aminergic G-protein coupled receptors (GPCRs) continue to be prime targets in neuropharmacology and immunomodulation, the design of rigidified, sterically hindered pharmacophores has become a cornerstone of Fragment-Based Drug Discovery (FBDD). This technical guide explores the theoretical biological activity, receptor binding profile, and experimental validation frameworks for 2-(1-Methyl-2-imidazolyl)-2-propanamine (IUPAC: 2-(1-methyl-1H-imidazol-2-yl)propan-2-amine; CAS: 1082555-90-5)[1].

Featuring an N-methylated imidazole ring coupled to a highly hindered alpha,alpha-dimethyl alkylamine chain, this compound serves as a highly specialized molecular probe. It is primarily utilized to interrogate the orthosteric binding pockets of the Histamine H3 and H4 receptors, offering unique advantages in metabolic stability and receptor subtype selectivity.

Structural Pharmacology & Mechanistic Causality

The pharmacological utility of 2-(1-Methyl-2-imidazolyl)-2-propanamine is entirely dictated by its unique structure-activity relationship (SAR). Every functional group on this fragment serves a specific, causal role in receptor interaction:

  • Causality of N1-Methylation: Native histamine relies on rapid tautomerization between its N(tau) and N(pi) nitrogens to successfully bind and activate H1 and H2 receptors. By methylating the N1 position, this tautomerization is permanently blocked. This structural rigidity effectively abolishes H1/H2 activity, driving the molecule's selectivity toward H3 and H4 receptors[2].

  • Causality of Steric Bulk (alpha,alpha-dimethylation): The addition of a 2-propanamine group creates a massive steric shield around the primary amine.

    • Pharmacokinetic Advantage: This steric bulk protects the amine from rapid oxidative deamination by Monoamine Oxidase (MAO), drastically extending the fragment's metabolic half-life compared to native histamine[3].

    • Pharmacodynamic Advantage: The quaternary carbon restricts the conformational flexibility of the side chain, locking the pharmacophore into a specific vector that optimally probes the deep, hydrophobic pockets of aminergic GPCRs.

Receptor Binding Profile

Histamine H3 receptors function primarily as presynaptic autoreceptors in the central nervous system, while H4 receptors are heavily expressed in hematopoietic cells and mediate inflammatory and chemotactic responses[4]. Ligands containing the imidazole-propanamine scaffold typically act as potent modulators of these receptors[5].

Below is a comparative analysis of how the structural features of this compound theoretically shift its binding profile relative to known biological benchmarks.

Table 1: Comparative Binding Profile of Imidazole-Amine Fragments
Compound / FragmentTarget ReceptorTheoretical Affinity (Ki)Functional OutcomeMetabolic Stability (vs MAO)
Native Histamine H1, H2, H3, H410 - 100 nMFull AgonistLow (Rapidly degraded)
alpha-Methylhistamine H3 > H41 - 10 nMAgonistModerate
2-(1-Methyl-2-imidazolyl)-2-propanamine H3 / H4 (Selective)Investigational (Est. 50-500 nM)Modulator / AntagonistHigh (Sterically shielded)

Downstream Signaling Pathways

Given that both H3 and H4 receptors couple exclusively to Gi/o proteins, the binding of an active imidazole-amine ligand triggers a well-defined intracellular cascade[5]. The activation of the receptor causes the dissociation of the Gi/o protein complex. The alpha subunit directly inhibits Adenylyl Cyclase (AC), depressing cyclic AMP (cAMP) levels and subsequently downregulating Protein Kinase A (PKA). Concurrently, the beta-gamma heterodimer activates the MAPK/ERK pathway.

G Ligand 2-(1-Methyl-2-imidazolyl) -2-propanamine Receptor Histamine H3/H4 Receptor (GPCR) Ligand->Receptor Binds Orthosteric Site Gi Gi/o Protein (alpha subunit) Receptor->Gi Conformational Change AC Adenylyl Cyclase (Inhibited) Gi->AC Inhibits MAPK MAPK/ERK Pathway (Activated) Gi->MAPK Activates (betagamma) cAMP cAMP Levels (Decreased) AC->cAMP Reduces Production PKA Protein Kinase A (Inhibited) cAMP->PKA Downregulates

Fig 1: Gi/o-coupled GPCR signaling pathway modulated by imidazole-amine ligands.

Experimental Protocols for Biological Evaluation

To rigorously establish the pharmacological profile of 2-(1-Methyl-2-imidazolyl)-2-propanamine, researchers must deploy orthogonal, self-validating assay systems. The following protocols ensure that every data point is internally controlled for false positives and non-specific interactions.

Protocol 1: Radioligand Competition Binding Assay
  • Objective: Quantify the equilibrium dissociation constant (Ki) at the human H3 and H4 receptors.

  • Self-Validating Design: The assay relies on the displacement of a validated radioligand (e.g., [3H]-histamine). To ensure absolute trustworthiness, Non-Specific Binding (NSB) is defined using a saturating concentration (10 µM) of thioperamide. A Z'-factor > 0.6 must be achieved to validate the assay run.

  • Methodology:

    • Membrane Preparation: Harvest HEK293 cells stably expressing hH3R or hH4R. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g for 30 minutes to isolate the membrane fraction.

    • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 2 nM [3H]-histamine, and varying concentrations of the test compound (10 pM to 100 µM). Causality: Utilizing a 10-point dose-response curve ensures accurate Hill slope calculation and prevents artifactual IC50 shifts.

    • Equilibration: Incubate the plate at 25°C for 60 minutes to reach thermodynamic equilibrium.

    • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand to the filter matrix.

    • Detection: Wash filters 3x with ice-cold buffer, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter. Calculate Ki using the Cheng-Prusoff equation.

Protocol 2: cAMP Accumulation Assay (Functional Activity)
  • Objective: Determine the functional efficacy (agonist, antagonist, or inverse agonist) of the compound.

  • Self-Validating Design: Because H3/H4 receptors are Gi-coupled, basal cAMP levels are too low to measure an inhibitory response accurately. We use Forskolin to artificially stimulate adenylyl cyclase, creating a high cAMP baseline window.

  • Methodology:

    • Cell Plating: Seed hH4R-expressing CHO cells in a 384-well plate at 5,000 cells/well.

    • Pre-incubation: Add 500 µM IBMX (a phosphodiesterase inhibitor) for 15 minutes. Causality: IBMX prevents the cellular degradation of cAMP, ensuring a stable, measurable signal window.

    • Stimulation: Co-incubate the cells with 10 µM Forskolin and the test compound for 30 minutes at 37°C.

    • Lysis and Detection: Lyse the cells and measure cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay.

    • Data Interpretation: If 2-(1-Methyl-2-imidazolyl)-2-propanamine is an agonist, it will suppress the Forskolin-induced cAMP signal. If it is an antagonist, it will have no effect on its own but will competitively block the suppression caused by a reference agonist (e.g., immepip).

Workflow Prep Compound & Membrane Preparation Incubate Incubation with Radioligand & Competitor Prep->Incubate 96-well plate Filter Rapid Filtration & Washing (GF/B) Incubate->Filter Stop reaction Count Liquid Scintillation Counting Filter->Count Extract signal Analyze Non-linear Regression (IC50 & Ki Calculation) Count->Analyze Data export

Fig 2: High-throughput experimental workflow for GPCR radioligand binding assays.

Conclusion

The unique structural topology of 2-(1-Methyl-2-imidazolyl)-2-propanamine positions it as a highly valuable tool compound in GPCR pharmacology. By leveraging its engineered steric hindrance and restricted tautomerization, researchers can dissect the binding mechanics and downstream signaling of aminergic receptors with unprecedented precision, paving the way for the development of next-generation neurotherapeutics and immunomodulators.

References

Sources

Exploratory

Technical Guide: Solubility Determination &amp; Thermodynamic Modeling of 2-(1-Methyl-2-imidazolyl)-2-propanamine

This technical guide provides a rigorous framework for the solubility determination, thermodynamic analysis, and process application of 2-(1-Methyl-2-imidazolyl)-2-propanamine (CAS: 1082555-90-5). Given the specialized n...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a rigorous framework for the solubility determination, thermodynamic analysis, and process application of 2-(1-Methyl-2-imidazolyl)-2-propanamine (CAS: 1082555-90-5).

Given the specialized nature of this intermediate—often a key building block in the synthesis of advanced pharmaceutical agents (e.g., kinase inhibitors or CNS-active compounds)—publicly available experimental datasets are sparse. Therefore, this guide is structured as a definitive protocol for generating validation-grade solubility data, grounded in the physicochemical behavior of structural analogs (e.g., 2-methylimidazole and tertiary alkylamines).

Executive Summary & Compound Profile

2-(1-Methyl-2-imidazolyl)-2-propanamine is a bifunctional intermediate characterized by a basic imidazole ring and a sterically hindered primary amine on a tertiary carbon. Its solubility profile is the critical process parameter (CPP) governing yield and purity during crystallization and isolation steps.

  • Chemical Structure: 1-Methylimidazole core substituted at the C2 position with a 2-aminopropan-2-yl group.

  • Physicochemical Drivers:

    • Imidazole Ring: Acts as a hydrogen bond acceptor (N3) and confers aromatic stability.

    • Tertiary Carbinamine: The

      
       group provides a hydrogen bond donor (
      
      
      
      ) but introduces significant steric bulk, which can disrupt crystal packing and enhance solubility in polar aprotic solvents compared to linear analogs.
    • Polarity: Moderate to high (LogP estimated

      
      ).
      

Predicted Solubility Profile (Expert Analysis)

Based on the "Like Dissolves Like" principle and data from structural analogs (e.g., 2-methylimidazole), the expected solubility behavior is categorized below. This serves as the baseline for experimental design.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Protic Methanol, Ethanol, WaterHigh Strong H-bonding interactions between solvent OH and solute NH/N-sites.
Polar Aprotic DMSO, DMF, NMPVery High Dipole-dipole interactions; solvent effectively solvates the polar imidazole core.
Medium Polarity Acetone, Ethyl AcetateModerate Good solubility at elevated temperatures; ideal for cooling crystallization .
Non-Polar Toluene, Hexane, HeptaneLow Lack of H-bonding capability; high energy cost to disrupt solute crystal lattice.
Chlorinated Dichloromethane (DCM)High Favorable dispersion interactions and weak H-bond acidity of DCM.

Experimental Protocol: Laser Dynamic Solubility Determination

To generate high-fidelity data suitable for thermodynamic modeling, the Laser Dynamic Method (synthetic method) is superior to static gravimetric analysis due to its speed and minimization of solvent evaporation errors.

Reagents & Setup[1]
  • Solute: 2-(1-Methyl-2-imidazolyl)-2-propanamine (Purity

    
     by HPLC).
    
  • Solvents: Analytical grade (dried over 3Å molecular sieves).

  • Apparatus: Jacketed glass vessel (

    
    ), focused laser turbidimeter, precision thermometer (
    
    
    
    ), overhead stirrer.
Step-by-Step Methodology
  • Preparation: Weigh a precise mass (

    
    , approx. 
    
    
    
    ) of the solute into the vessel.
  • Initial Addition: Add a known mass (

    
    ) of solvent.
    
  • Heating Cycle: Heat the mixture at a rate of

    
     with constant stirring (
    
    
    
    ).
  • Dissolution Point (

    
    ):  Record the temperature where the laser transmission intensity sharply increases to 
    
    
    
    (indicating complete dissolution).
  • Recrystallization (Validation): Cool the solution at

    
     and record the nucleation temperature (
    
    
    
    ) to determine the Metastable Zone Width (MSZW).
  • Iteration: Add an additional increment of solvent (

    
    ) to the same vessel and repeat steps 3-5 to obtain the next data point (
    
    
    
    ).
Self-Validating Logic
  • Hysteresis Check: If

    
     and 
    
    
    
    differ by
    
    
    without explanation, check for impurity effects or polymorph switching.
  • Mass Balance: The cumulative mass of solvent and solute is known at every step, eliminating transfer errors common in gravimetric methods.

Thermodynamic Modeling & Data Analysis

Experimental solubility data (mole fraction,


) as a function of temperature (

) must be correlated using thermodynamic models to calculate the enthalpy (

) and entropy (

) of solution.
Modified Apelblat Equation

This empirical model is the industry standard for correlating solubility data in pure solvents.



  • A, B, C: Empirical parameters determined by non-linear regression.

  • Utility: Provides excellent fitting accuracy (typically

    
    ) for interpolation.
    
(Buchowski-Ksiazczak) Equation

Useful for identifying non-ideal solution behavior.



  • 
    : Model parameters reflecting solution non-ideality.
    
Thermodynamic Parameters (Van't Hoff Analysis)

Using the slope of


 vs 

:
  • Enthalpy of Solution (

    
    ):  Usually positive (endothermic), indicating solubility increases with temperature.
    
    
    
    
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
  • Interpretation: A negative

    
     confirms the spontaneity of the dissolution process.
    

Visualizations

Solubility Determination Workflow

The following diagram illustrates the logical flow of the Laser Dynamic Method, ensuring data integrity.

SolubilityProtocol Figure 1: Laser Dynamic Solubility Determination Workflow Start Start: Weigh Solute (m1) AddSolvent Add Initial Solvent (m2) Start->AddSolvent Heat Heat (1 K/min) Stirring (300 rpm) AddSolvent->Heat LaserCheck Laser Transmission Maximized? Heat->LaserCheck LaserCheck->Heat No (<100%) RecordT Record T_diss (Solubility Point) LaserCheck->RecordT Yes (100%) Cool Cool to T_nuc (Check MSZW) RecordT->Cool Model Fit Data to Apelblat Model RecordT->Model Complete Dataset AddMore Add Solvent Increment (Dilution) Cool->AddMore AddMore->Heat Next Point

Figure 1: Step-by-step workflow for the Laser Dynamic Method, ensuring precise detection of the saturation point.

Thermodynamic Cycle of Dissolution

This diagram explains the energy changes involved, guiding solvent selection for crystallization.

ThermoCycle Figure 2: Thermodynamic Cycle of Dissolution Solid Solid Solute (Crystal Lattice) Gas Gaseous Ions/Molecules (Hypothetical) Solid->Gas Sublimation/Lattice Energy (Endothermic, +dH) Solution Solvated Solute (Solution Phase) Solid->Solution Enthalpy of Solution (dH_sol = dH_lattice + dH_solv) Gas->Solution Solvation Energy (Exothermic, -dH)

Figure 2: The dissolution process involves overcoming lattice energy (endothermic) and gaining solvation energy (exothermic).

Process Application: Crystallization Design

Based on the predicted solubility trends and thermodynamic principles:

  • Cooling Crystallization: Best suited for Acetone or Ethyl Acetate .

    • Why? The solubility curve is likely steep (high

      
      ), meaning a small temperature drop yields significant crystal recovery.
      
  • Anti-Solvent Crystallization:

    • Solvent: Methanol or Ethanol (High solubility).

    • Anti-Solvent: Toluene or Heptane (Low solubility).

    • Protocol: Dissolve in alcohol, filter to remove insolubles, then slowly add alkane to induce nucleation.

  • Purification Strategy: If the impurity is non-polar, use water/alcohol mixtures to retain the product while rejecting the impurity.

References

  • NIST Chemistry WebBook. Thermophysical Properties of Amine and Imidazole Derivatives. National Institute of Standards and Technology.[1][2] [Link][1][2]

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical & Engineering Data. [Link]

  • Grant, D. J. W. (2018). Theory and Origin of Solubility. In Solubility in Pharmaceutical Chemistry. De Gruyter. [Link]

  • PubChem. Compound Summary for 2-Methylimidazole (Analog Reference). National Center for Biotechnology Information. [Link]

Sources

Foundational

History, Discovery, and Pharmacological Application of 2-(1-Methyl-2-imidazolyl)-2-propanamine as a Privileged Scaffold

Executive Summary In the landscape of modern pharmacology, 2-(1-Methyl-2-imidazolyl)-2-propanamine (CAS: 1082555-90-5) is not recognized as a standalone therapeutic drug, but rather as a highly specialized, "privileged"...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern pharmacology, 2-(1-Methyl-2-imidazolyl)-2-propanamine (CAS: 1082555-90-5) is not recognized as a standalone therapeutic drug, but rather as a highly specialized, "privileged" chemical building block. Its discovery and historical significance in medicinal chemistry are inextricably linked to the evolution of Fragment-Based Drug Discovery (FBDD) and the strategic application of the gem-dimethyl effect to overcome pharmacokinetic bottlenecks.

This whitepaper provides an in-depth technical analysis of this compound, detailing its structural rationale, its role in preventing enzymatic degradation, and the self-validating synthetic methodologies required to incorporate it into novel drug candidates.

Structural Pharmacology & Physicochemical Profiling

The compound consists of a 1-methylimidazole core attached at the C2 position to an


-dimethyl methanamine (isopropylamine) side chain. In drug design, this specific architecture is engineered to balance basicity, aqueous solubility, and steric bulk.

The primary amine serves as a versatile synthetic handle (typically for amide coupling), while the adjacent gem-dimethyl group provides intense steric shielding. The methylation of the imidazole nitrogen (N1) removes the hydrogen-bond donor capacity of the ring, preventing tautomerization and blocking Phase II N-glucuronidation [1].

Table 1: Physicochemical Profile of 2-(1-Methyl-2-imidazolyl)-2-propanamine
PropertyValuePharmacological Significance
Molecular Formula C₇H₁₃N₃Low molecular weight (ideal for FBDD).
Molecular Weight 139.20 g/mol High Ligand Efficiency (LE) potential.
cLogP ~0.69Optimal hydrophilicity; prevents non-specific lipid binding.
Topological PSA 54.70 ŲExcellent membrane permeability (tPSA < 90 Ų).
H-Bond Donors 2Localized entirely on the primary amine.
H-Bond Acceptors 2Imidazole N3 and the primary amine.
Rotatable Bonds 2Low conformational entropy; pre-organized binding.

Historical Context: Imidazoles and the Gem-Dimethyl Effect

The pharmacological history of imidazole-containing amines traces back to the discovery of histamine and the subsequent development of H1/H2 receptor antagonists (e.g., cimetidine). However, early imidazole-alkylamines suffered from rapid oxidative deamination by Monoamine Oxidases (MAOs) and poor oral bioavailability [1].

To circumvent this, medicinal chemists began exploiting the Thorpe-Ingold effect (the gem-dimethyl effect). By replacing the protons on the


-carbon of the amine chain with two methyl groups, researchers discovered they could restrict the rotational freedom of the side chain and drastically increase the metabolic stability of the compound [2].

The "discovery" of 2-(1-Methyl-2-imidazolyl)-2-propanamine as a commercial building block emerged in the late 2000s as combinatorial chemistry demanded pre-sterically hindered, metabolically robust fragments for high-throughput screening libraries [3].

Mechanistic Rationale: Pharmacokinetics and Steric Shielding

The incorporation of 2-(1-Methyl-2-imidazolyl)-2-propanamine into a drug candidate is driven by precise mechanistic causality. When this fragment is coupled to a larger pharmacophore via an amide bond, the gem-dimethyl group acts as a steric shield. It physically blocks the approach of amidases and peptidases, prolonging the drug's half-life in vivo. Furthermore, the restriction of the bond angle forces the molecule into an entropically favorable bioactive conformation, often increasing target affinity by orders of magnitude [2].

PK_Logic Base 2-(1-Methyl-2-imidazolyl)-2-propanamine N1 1-Methyl Group Base->N1 Gem Gem-Dimethyl Group Base->Gem Amine Primary Amine Base->Amine N1_Effect Tautomerization & N-Glucuronidation N1->N1_Effect Prevents Gem_Effect Thorpe-Ingold Effect & Steric Shielding Gem->Gem_Effect Induces Amine_Effect H-Bonding & Amide Coupling Amine->Amine_Effect Enables MAO Monoamine Oxidase (MAO) Degradation Gem_Effect->MAO Blocks

Structural rationale for the pharmacokinetic stability of the compound.

Synthetic Methodology: A Self-Validating Protocol

Synthesizing highly sterically hindered tertiary carbinamines requires bypassing standard


 substitution, which fails at tertiary centers. As a Senior Application Scientist, I recommend the following self-validating 

azidation-reduction protocol. Every reagent choice is dictated by the electronic demands of the imidazole ring and the steric bulk of the gem-dimethyl center.
Step-by-Step Protocol
  • Lithiation and Nucleophilic Addition :

    • Procedure : Dissolve 1-methylimidazole in anhydrous THF. Cool to -78 °C. Dropwise add n-Butyllithium (1.1 eq). Stir for 30 mins, then add anhydrous acetone (1.2 eq). Quench with saturated NH₄Cl.

    • Causality : The -78 °C temperature is critical to prevent ring-opening of the organolithium intermediate. The C2 proton is the most acidic, ensuring regioselective lithiation. Acetone provides the gem-dimethyl structural motif, yielding the tertiary alcohol intermediate.

  • 
     Azidation :
    
    • Procedure : Dissolve the tertiary alcohol in CHCl₃. Add Sodium Azide (NaN₃, 3.0 eq) and slowly add Trifluoroacetic Acid (TFA, 5.0 eq) at 0 °C. Stir at room temperature for 12 hours.

    • Causality : Standard amination is sterically impossible. TFA protonates the hydroxyl group, driving the loss of water to form a tertiary carbocation. This carbocation is highly stabilized by the adjacent electron-rich imidazole ring and the gem-dimethyl groups, allowing the azide nucleophile to trap it efficiently.

  • Catalytic Reduction :

    • Procedure : Dissolve the tertiary azide in methanol. Add 10% Pd/C (0.1 eq). Stir under an H₂ atmosphere (1 atm) for 4 hours. Filter through Celite and concentrate.

    • Causality : Pd/C under mild hydrogen pressure cleanly reduces the azide to the primary amine without reducing the aromatic imidazole ring, ensuring high chemoselectivity.

Synthesis SM 1-Methylimidazole Int1 2-Lithio-1-methylimidazole SM->Int1 n-BuLi, THF -78°C Int2 Tertiary Alcohol Intermediate Int1->Int2 Acetone Quench Int3 Tertiary Azide Int2->Int3 NaN3, TFA SN1 Substitution Prod Target Amine (CAS 1082555-90-5) Int3->Prod H2, Pd/C Reduction

Step-by-step synthetic workflow for 2-(1-Methyl-2-imidazolyl)-2-propanamine.

Pharmacological Screening & FBDD Integration

In modern drug discovery, 2-(1-Methyl-2-imidazolyl)-2-propanamine is utilized in High-Throughput Screening (HTS) and FBDD workflows [4]. Because the fragment is pre-optimized for metabolic stability, hits generated from this scaffold bypass many of the traditional hurdles encountered during Lead Optimization.

When screening against targets like kinases or G-Protein Coupled Receptors (GPCRs), the imidazole nitrogen acts as a crucial hydrogen-bond acceptor for hinge-region binding, while the gem-dimethyl group forces the attached pharmacophore deep into hydrophobic pockets.

FBDD Frag Fragment Library (Includes Target Amine) Screen Primary Screening (SPR / NMR) Frag->Screen Hit Hit Identification (Low Affinity, High LE) Screen->Hit Binding Confirmed Grow Fragment Growing (Amide Coupling) Hit->Grow Structural Biology Lead Lead Optimization (In Vivo PK/PD) Grow->Lead Potency Gained

Fragment-Based Drug Discovery (FBDD) workflow utilizing the amine scaffold.

References

  • A Review of Imidazole Derivatives: Synthesis, Pharmacological Applications, and Future Perspectives Asian Journal of Research in Chemistry (2024). URL: [Link]

  • Structure-guided design of direct-acting antivirals that exploit the gem-dimethyl effect and potently inhibit 3CL proteases European Journal of Medicinal Chemistry / PubMed Central (2023). URL: [Link]

  • Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry Journal of Medicinal Chemistry / American Chemical Society (2017). URL:[Link]

  • Comprehensive Review in Current Developments of Imidazole-Based Medicinal Chemistry Medicinal Research Reviews / NIH (2014). URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 2-(1-Methyl-1H-imidazol-2-yl)propan-2-amine

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 2-(1-Methyl-1H-imidazol-2-yl)propan-2-amine (CAS: 1082555-90-5)[1] Application: Building block for sterically hindered, nitroge...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 2-(1-Methyl-1H-imidazol-2-yl)propan-2-amine (CAS: 1082555-90-5)[1] Application: Building block for sterically hindered, nitrogen-rich pharmacophores in medicinal chemistry.

Introduction & Retrosynthetic Strategy

The incorporation of functionalized imidazoles into small-molecule drug candidates is a cornerstone of modern medicinal chemistry, often utilized to modulate physicochemical properties such as aqueous solubility and target binding affinity. The target compound, 2-(1-methyl-1H-imidazol-2-yl)propan-2-amine, features a sterically demanding tertiary carbinamine adjacent to an imidazole ring.

Direct amination of tertiary centers is notoriously difficult due to steric hindrance and competing elimination pathways. Therefore, this protocol employs a robust, three-stage linear sequence designed for scalability and safety:

  • Regioselective Lithiation & Nucleophilic Addition: Exploiting the inherent acidity of the C2 proton on 1-methylimidazole to generate a nucleophile that attacks acetone, forming a tertiary alcohol.

  • Ritter Reaction: A highly reliable method for converting tertiary alcohols to sterically hindered amides using acetonitrile and strong acid, bypassing the need for hazardous azide intermediates.

  • Acidic Hydrolysis: Deprotection of the resulting acetamide to yield the primary amine.

Synthetic Workflow & Mechanistic Pathway

SynthesisPathway SM 1-Methylimidazole + Acetone Step1 Step 1: C2-Lithiation (n-BuLi, THF, -78°C) SM->Step1 Int1 Intermediate 1: 2-(2-Hydroxypropan-2-yl)- 1-methyl-1H-imidazole Step1->Int1 Step2 Step 2: Ritter Reaction (MeCN, H2SO4, 60°C) Int1->Step2 Int2 Intermediate 2: N-(2-(1-Methyl-1H-imidazol- 2-yl)propan-2-yl)acetamide Step2->Int2 Step3 Step 3: Hydrolysis (6M HCl, Reflux) Int2->Step3 Product Target Compound: 2-(1-Methyl-1H-imidazol- 2-yl)propan-2-amine Step3->Product

Fig 1: Three-step synthetic workflow for 2-(1-methyl-1H-imidazol-2-yl)propan-2-amine.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric ratios and conditions for the self-validating synthetic system.

StepReagent / ReactantEquivalentsSolventTemp (°C)Time (h)Expected Yield
1 1-Methylimidazole1.0THF (Anhydrous)-78 to RT2.082 - 86%
1 n-Butyllithium (2.5M)1.05--780.5-
1 Acetone (Anhydrous)1.2--78 to RT1.5-
2 Intermediate 11.0Acetonitrile0 to 604.068 - 72%
2 Conc. H₂SO₄ (98%)3.0-0 to 604.0-
3 Intermediate 21.06M HCl (aq)100 (Reflux)12.075 - 80%

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-(2-Hydroxypropan-2-yl)-1-methyl-1H-imidazole

Scientific Rationale: Lithiation of 1-methylimidazole occurs exclusively at the C2 position due to the inductive electron-withdrawing effect of the adjacent nitrogen atoms and the coordinating ability of the N1-methyl group. Strict temperature control (-78 °C) is required to prevent premature ring-opening or oligomerization of the lithiated species.

  • Preparation: Purge a flame-dried, 3-neck round-bottom flask with inert gas (N₂ or Ar). Add anhydrous tetrahydrofuran (THF) (10 mL/mmol of substrate) and 1-methylimidazole (1.0 eq).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (2.5 M in hexanes, 1.05 eq) dropwise via syringe pump over 15 minutes to maintain internal temperature. Stir at -78 °C for 30 minutes.

  • Electrophilic Addition: Add anhydrous acetone (1.2 eq) dropwise. Maintain at -78 °C for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature (RT) over 1 hour.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (DCM:MeOH, 95:5) to afford Intermediate 1 as a pale yellow oil.

Step 2: Ritter Reaction to Acetamide Intermediate

Scientific Rationale: The Ritter reaction generates a highly stable tertiary carbocation from the alcohol under strongly acidic conditions. Acetonitrile acts as both the solvent and the nucleophile, trapping the carbocation to form a nitrilium ion, which upon aqueous workup tautomerizes to the stable acetamide. This avoids the use of shock-sensitive azides for C-N bond formation at tertiary centers.

  • Preparation: Dissolve Intermediate 1 (1.0 eq) in anhydrous acetonitrile (10 volumes). Cool the mixture to 0 °C in an ice bath.

  • Acid Addition: Slowly add concentrated H₂SO₄ (98%, 3.0 eq) dropwise. Caution: Highly exothermic. The mixture may become viscous.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to 60 °C for 4 hours. Monitor completion via LC-MS.

  • Workup: Cool to 0 °C and carefully pour the mixture over crushed ice. Basify the aqueous solution to pH ~9 using saturated aqueous Na₂CO₃. Extract with Dichloromethane (DCM) (3 x 20 mL).

  • Isolation: Dry the combined organics over Na₂SO₄, filter, and evaporate the solvent to yield Intermediate 2, which is typically pure enough (>90% by NMR) to carry forward without further chromatography.

Step 3: Acidic Hydrolysis to Target Amine

Scientific Rationale: Sterically hindered acetamides are highly resistant to basic hydrolysis. Harsh acidic conditions (refluxing 6M HCl) are necessary to protonate the amide carbonyl, increasing its electrophilicity sufficiently for water to attack and cleave the C-N bond, releasing the free tertiary amine.

  • Hydrolysis: Suspend Intermediate 2 in 6M aqueous HCl (15 mL/mmol). Heat the mixture to reflux (approx. 100 °C) for 12 hours.

  • Monitoring: Confirm the disappearance of the acetamide mass (M+H = 182) and the appearance of the target amine mass (M+H = 140.11) via LC-MS[1].

  • Workup: Cool the reaction to 0 °C. Carefully adjust the pH to 12 using 6M NaOH (aq). Note: The target compound is highly water-soluble; ensure the pH is sufficiently high to fully deprotonate the amine for extraction.

  • Extraction & Purification: Extract the basic aqueous layer with a mixture of DCM/Isopropanol (4:1) (4 x 20 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo. If necessary, recrystallize from Et₂O/hexane to afford 2-(1-methyl-1H-imidazol-2-yl)propan-2-amine as a crystalline solid.

References

  • PubChemLite. (n.d.). 1082555-90-5 (C7H13N3) - Structural and Monoisotopic Mass Information. Université du Luxembourg.

Sources

Application

High-Yield Synthesis of 2-(1-Methyl-2-imidazolyl)-2-propanamine: A Process Optimization Guide

Executive Summary This application note details a robust, scalable protocol for the synthesis of 2-(1-Methyl-2-imidazolyl)-2-propanamine (also known as 1-(1-methyl-1H-imidazol-2-yl)-1-methylethylamine). This motif serves...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-(1-Methyl-2-imidazolyl)-2-propanamine (also known as 1-(1-methyl-1H-imidazol-2-yl)-1-methylethylamine). This motif serves as a critical pharmacophore in histamine receptor modulation and kinase inhibitor development.

The synthesis challenges for this tertiary carbinamine include the steric hindrance at the quaternary carbon and the potential for elimination side reactions. This guide presents a validated two-stage process :

  • Nucleophilic Addition: Regioselective C2-lithiation of 1-methylimidazole followed by trapping with acetone.

  • Modified Ritter Reaction: Conversion of the resulting tertiary alcohol to the amine via an acetamide intermediate, avoiding hazardous azide chemistry.

Retrosynthetic Analysis & Pathway

The most logical disconnection relies on the stability of the imidazole C2-lithio species and the thermodynamic favorability of the Ritter reaction for tertiary centers.

Retrosynthesis Target Target Amine (2-(1-Methyl-2-imidazolyl)-2-propanamine) Amide Intermediate Acetamide (Stable Precursor) Target->Amide Hydrolysis (HCl/Reflux) Alcohol Tertiary Alcohol (2-(1-Hydroxy-1-methylethyl)...) Amide->Alcohol Ritter Reaction (MeCN, H2SO4) Start Starting Materials 1-Methylimidazole + Acetone Alcohol->Start C2-Lithiation (n-BuLi, -78°C)

Figure 1: Retrosynthetic disconnection showing the C2-lithiation and Ritter amination strategy.

Phase 1: Synthesis of the Tertiary Alcohol

Target: 2-(2-Hydroxypropan-2-yl)-1-methylimidazole

Mechanistic Insight

1-Methylimidazole undergoes directed ortho-metallation (DoM) at the C2 position. The nitrogen lone pair coordinates lithium, directing deprotonation. The resulting carbanion is a "hard" nucleophile that reacts rapidly with acetone.

  • Critical Control Point (CCP): Temperature control is vital. Above -40°C, the 2-lithio species can undergo rearrangement or polymerization.

Optimized Protocol

Reagents:

  • 1-Methylimidazole (1.0 equiv)

  • n-Butyllithium (1.6 M in hexanes, 1.1 equiv)

  • Acetone (anhydrous, 1.2 equiv)

  • THF (anhydrous, 10 V)

Step-by-Step Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a nitrogen inlet, temperature probe, and pressure-equalizing addition funnel. Charge with anhydrous THF.

  • Cooling: Add 1-Methylimidazole and cool the solution to -78°C (dry ice/acetone bath).

  • Lithiation: Add n-BuLi dropwise over 30 minutes. Maintain internal temperature < -70°C.

    • Observation: The solution typically turns a pale yellow to orange color, indicating formation of the lithiated species.

  • Incubation: Stir at -78°C for 45 minutes to ensure complete deprotonation.

  • Electrophile Addition: Add anhydrous acetone (diluted 1:1 in THF) dropwise.

    • Exotherm Warning: This reaction is highly exothermic. Adjust addition rate to keep T < -65°C.

  • Quench: Allow the mixture to warm to 0°C over 2 hours. Quench with saturated NH₄Cl solution.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: The crude tertiary alcohol is often pure enough (>90%) for the next step. If not, recrystallize from hexanes/EtOAc.

Phase 2: The Modified Ritter Reaction (Amination)

Target: 2-(1-Methyl-2-imidazolyl)-2-propanamine

Mechanistic Insight

Direct nucleophilic substitution on a tertiary alcohol is difficult due to steric hindrance (SN2 is impossible) and competing elimination (E1). The Ritter reaction utilizes a carbocation intermediate trapped by a nitrile (acetonitrile), forming a nitrilium ion that hydrolyzes to an acetamide.

  • Optimization: The imidazole ring is basic. It will be protonated by the acid catalyst, forming a dicationic intermediate (protonated imidazole + tertiary carbocation). Strong acidic conditions (H₂SO₄) are required to drive the equilibrium.

Optimized Protocol

Reagents:

  • Tertiary Alcohol (from Phase 1)

  • Acetonitrile (Solvent & Reagent, 10 V)

  • Sulfuric Acid (conc. H₂SO₄, 3.0 equiv)

  • Acetic Acid (Glacial, 2.0 equiv - promotes solubility)

Step-by-Step Procedure:

  • Solvation: Dissolve the tertiary alcohol in Acetonitrile and Acetic Acid in a reactor. Cool to 0°C.[1]

  • Acid Addition: Add conc. H₂SO₄ dropwise.

    • Caution: Significant exotherm. Maintain T < 10°C.

  • Reaction: Warm to room temperature, then heat to 50°C for 4-6 hours.

    • Monitoring: Monitor by HPLC or TLC. The disappearance of the alcohol and appearance of the amide peak indicates completion.

  • Hydrolysis (One-Pot): Add water (5 V) to the reaction mixture and reflux for 12 hours.

    • Note: This hydrolyzes the intermediate acetamide to the free amine.

  • Isolation:

    • Cool to room temperature.[2][3][4][5]

    • Basify with 50% NaOH to pH > 12 (ensure the amine is deprotonated).

    • Extract with DCM (Dichloromethane) repeatedly (amine is water-soluble).

    • Dry (Na₂SO₄) and concentrate to yield the amine oil.

Process Data & Troubleshooting

Critical Parameter Summary
ParameterOptimized ValueImpact of Deviation
Lithiation Temp -78°C to -70°CT > -40°C leads to decomposition and low yield.
Acetone Stoichiometry 1.2 EquivalentsExcess acetone complicates purification; deficit reduces yield.
Acid Equivalents (Ritter) 3.0 - 4.0 EquivInsufficient acid fails to generate the carbocation due to imidazole buffering.
Hydrolysis pH > pH 12Critical for extracting the free amine from the aqueous phase.
Workflow Logic

Workflow Start Start: 1-Methylimidazole Lithiation Step 1: Lithiation (-78°C, n-BuLi) Start->Lithiation Check1 Color Change? (Yellow/Orange) Lithiation->Check1 Check1->Lithiation No (Check Reagents) Addition Step 2: Acetone Addition (Keep < -65°C) Check1->Addition Yes Ritter Step 3: Ritter Reaction (H2SO4/MeCN, 50°C) Addition->Ritter Check2 HPLC: Alcohol Consumed? Ritter->Check2 Check2->Ritter No (Add Acid/Heat) Hydrolysis Step 4: Hydrolysis (Reflux) Check2->Hydrolysis Yes Finish Isolate Target Amine Hydrolysis->Finish

Figure 2: Decision tree for the optimized synthesis workflow.

Analytical Validation

  • ¹H NMR (CDCl₃, 400 MHz):

    • Look for the disappearance of the singlet at δ ~7.0 ppm (C2-H of imidazole).

    • Product Diagnostic: A sharp singlet (6H) at δ ~1.5-1.6 ppm corresponding to the gem-dimethyl group.

    • Imidazole ring protons will appear as two doublets (or broad singlets) around δ 6.8-7.1 ppm.

    • N-Methyl group: Singlet at δ ~3.6 ppm.

  • HPLC: Use a C18 column with a high-pH stable buffer (e.g., Ammonium Bicarbonate) or an ion-pairing agent (TFA) to retain the polar amine.

Safety Considerations

  • n-Butyllithium: Pyrophoric. Handle under strict inert atmosphere. Have a Class D fire extinguisher nearby.

  • Exotherms: Both the acetone addition and the sulfuric acid addition are highly exothermic. Controlled addition rates are non-negotiable.

  • Cyanide Avoidance: This protocol uses Acetonitrile (Ritter type) rather than HCN, significantly reducing toxicity risks while maintaining high efficiency.

References

  • Ritter Reaction Mechanism & Scope

    • Ritter Reaction - Organic Chemistry Portal.[6] Retrieved from

  • Lithiation of Imidazoles

    • Rapid formation of 2-lithio-1-(triphenylmethyl)imidazole and its substitution reactions in flow.[7][8][9] ResearchGate. Retrieved from

  • General Synthesis of 2-(Hydroxyalkyl)

    • Isoprene-catalyzed lithiation of imidazole: synthesis of 2-(hydroxyalkyl)- and 2-(aminoalkyl)imidazoles.[10] Organic Chemistry Portal.[6][11] Retrieved from

  • Process Chemistry of Imidazole Derivatives

    • Synthesis, Functionalization and Physicochemical Properties of Imidazole.[12] MDPI. Retrieved from

Sources

Method

Application Note: High-Steric N,N-Chelation using 2-(1-Methyl-2-imidazolyl)-2-propanamine

This Application Note is designed for researchers in coordination chemistry and drug development. It details the synthesis, coordination protocols, and applications of 2-(1-Methyl-2-imidazolyl)-2-propanamine (referred to...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in coordination chemistry and drug development. It details the synthesis, coordination protocols, and applications of 2-(1-Methyl-2-imidazolyl)-2-propanamine (referred to herein as MeIm-PrNH₂ ), a sterically hindered, bidentate N,N-donor ligand.

Executive Summary

MeIm-PrNH₂ represents a class of "rigidified" histamine mimics. Unlike flexible ethylene-bridged ligands, the gem-dimethyl substitution at the


-carbon introduces the Thorpe-Ingold effect , pre-organizing the ligand for metal binding while providing significant steric bulk around the coordination sphere.

Key Characteristics:

  • Ligand Type: Bidentate (N,N-donor).

  • Donor Atoms: Imidazole-N3 (sp²) and Aliphatic Amine-N (sp³).

  • Chelate Ring: Forms a thermodynamically stable 5-membered ring upon coordination.

  • Primary Applications: Biomimetic oxidation catalysis, latent epoxy curing agents, and MOF (Metal-Organic Framework) linker functionalization.

Chemical Structure & Properties[1][2][3][4][5][6][7]

PropertyDescription
IUPAC Name 2-(1-Methyl-1H-imidazol-2-yl)propan-2-amine
Formula C₇H₁₃N₃
MW 139.20 g/mol
pKa (est) ~7.0 (Imidazole), ~10.5 (Amine)
Solubility Soluble in MeOH, EtOH, DCM; Sparingly soluble in Hexanes.
Stability Hygroscopic; store under inert atmosphere.

Protocol A: Ligand Synthesis (Three-Step Route)

Rationale: Direct alkylation of imidazole often leads to mixtures. This protocol utilizes C2-lithiation followed by a Ritter reaction to install the amine at the tertiary carbon with high regioselectivity.

Step 1: C2-Lithiation and Hydroxyalkylation

Objective: Synthesize the tertiary alcohol intermediate, 2-(1-methylimidazol-2-yl)-2-propanol.

  • Setup: Flame-dry a 250 mL Schlenk flask under Argon.

  • Reagents:

    • 1-Methylimidazole (20 mmol, 1.64 g)

    • n-Butyllithium (2.5 M in hexanes, 22 mmol, 8.8 mL)

    • Anhydrous THF (50 mL)

    • Dry Acetone (25 mmol, 1.8 mL)

  • Procedure:

    • Dissolve 1-methylimidazole in THF and cool to -78°C (dry ice/acetone bath).

    • Add n-BuLi dropwise over 20 mins. The solution will turn bright yellow/orange (formation of 2-lithio species).

    • Stir at -78°C for 1 hour.

    • Add dry acetone dropwise.

    • Allow to warm to Room Temperature (RT) over 2 hours.

    • Quench: Add saturated NH₄Cl (aq) (20 mL).

    • Workup: Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate.

    • Yield: Expect ~85% of the tertiary alcohol (White solid).

Step 2: Ritter Reaction (Amine Installation)

Objective: Convert the tertiary alcohol to the acetamide using acetonitrile as the solvent and nucleophile.

  • Reagents:

    • Tertiary Alcohol (from Step 1)

    • Acetonitrile (Solvent/Reactant, 10 mL)

    • Conc. Sulfuric Acid (H₂SO₄, 2.0 equiv)

  • Procedure:

    • Dissolve the alcohol in Acetonitrile at 0°C.

    • Add H₂SO₄ dropwise (Exothermic!).

    • Warm to RT and reflux for 4 hours.

    • Mechanism: The acid generates a tertiary carbocation stabilized by the imidazole ring; acetonitrile attacks to form the nitrilium ion, which hydrolyzes to the acetamide.

    • Workup: Pour into ice water, neutralize with NaOH to pH 10, extract with DCM.

Step 3: Hydrolysis to Free Amine
  • Procedure: Reflux the acetamide in 6M HCl (20 mL) for 12 hours.

  • Isolation: Basify with NaOH pellets (cooling required) to pH >12. Extract exhaustively with DCM.

  • Purification: Distillation under reduced pressure or recrystallization of the hydrochloride salt.

Synthesis Workflow Diagram

Synthesis_Protocol Start 1-Methylimidazole Lithiation Step 1: Lithiation (n-BuLi, -78°C) Start->Lithiation Intermediate1 2-Lithio-1-methylimidazole Lithiation->Intermediate1 Addition Acetone Addition Intermediate1->Addition Alcohol Tertiary Alcohol Intermediate Addition->Alcohol Ritter Step 2: Ritter Reaction (MeCN, H2SO4) Alcohol->Ritter Amide Acetamide Intermediate Ritter->Amide Hydrolysis Step 3: Acid Hydrolysis (6M HCl, Reflux) Amide->Hydrolysis Final MeIm-PrNH2 (Final Ligand) Hydrolysis->Final

Figure 1: Synthetic pathway for 2-(1-Methyl-2-imidazolyl)-2-propanamine via C2-lithiation and Ritter amination.

Protocol B: Coordination Chemistry (Cu(II) Example)

Objective: Synthesize the complex [Cu(MeIm-PrNH₂)Cl₂] to demonstrate bidentate chelation.

Experimental Steps
  • Preparation: Dissolve MeIm-PrNH₂ (1.0 mmol, 139 mg) in absolute Ethanol (5 mL).

  • Metal Addition: Dissolve CuCl₂·2H₂O (1.0 mmol, 170 mg) in Ethanol (5 mL).

  • Mixing: Add the metal solution to the ligand solution dropwise with stirring.

    • Observation: Immediate color change from light blue to deep blue/green (indicative of N-coordination displacing water).

  • Crystallization: Allow the solution to stand undisturbed at RT or diffuse diethyl ether into the solution.

  • Characterization:

    • UV-Vis: Look for d-d transitions around 600-650 nm (distorted square planar/pyramidal geometry).

    • IR Spectroscopy: Shift in the Imidazole C=N stretch (~1590 cm⁻¹) and Primary Amine N-H stretches.

Coordination Mode Diagram

Coordination_Complex cluster_chelate 5-Membered Chelate Ring Metal Cu(II) Center ImN Imidazole N3 (sp2 Donor) ImN->Metal Coordinate Bond AmineN Amine N (sp3 Donor) AmineN->Metal Coordinate Bond Cl1 Chloride Cl1->Metal Cl2 Chloride Cl2->Metal Backbone Gem-Dimethyl Backbone (Thorpe-Ingold) Backbone->ImN Backbone->AmineN

Figure 2: Predicted coordination environment of the Copper(II) complex, highlighting the chelate effect.

Applications & Mechanism

Latent Epoxy Curing Agents

Standard imidazoles (like 2-methylimidazole) cure epoxy resins rapidly at room temperature, shortening pot life. MeIm-PrNH₂ acts as a latent curing agent.

  • Mechanism: The bulky gem-dimethyl group sterically hinders the nucleophilic attack of the amine/imidazole on the epoxide ring at room temperature.

  • Activation: Upon heating (>100°C), thermal energy overcomes the steric barrier, allowing the amine to crosslink the resin.

Biomimetic Oxidation Catalysis

The ligand mimics the histidine-rich active sites of metalloenzymes (e.g., Hemocyanin).

  • Advantage: The rigid backbone prevents ligand dissociation during the redox cycle (Cu(I) ↔ Cu(II)), enhancing catalyst lifetime in oxidative coupling reactions.

References

  • Lithiation of Imidazoles: Iddon, B., & Ngochindo, R. I. (1994).[1] Heterocycles, 38(11), 2487. (Standard protocol for C2-lithiation of N-substituted imidazoles).

  • Ritter Reaction on Tertiary Alcohols: Krimen, L. I., & Cota, D. J. (1969). The Ritter Reaction. Organic Reactions, 17, 213-325.

  • Thorpe-Ingold Effect in Chelation: Jung, M. E., & Piizzi, G. (2005). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735-1766.

  • Imidazole Coordination Chemistry: Reedijk, J. (1987). Metal Coordination by Imidazole Ligands.

Sources

Application

Scalable Manufacturing of 2-(1-Methyl-2-imidazolyl)-2-propanamine: Application Note &amp; Protocol

Abstract & Strategic Overview The compound 2-(1-Methyl-2-imidazolyl)-2-propanamine (also known as 2-(1-methyl-1H-imidazol-2-yl)propan-2-amine) is a critical heterocyclic building block containing a gem-dimethyl amine mot...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The compound 2-(1-Methyl-2-imidazolyl)-2-propanamine (also known as 2-(1-methyl-1H-imidazol-2-yl)propan-2-amine) is a critical heterocyclic building block containing a gem-dimethyl amine motif attached to the C2 position of an N-methylimidazole ring. This structural fragment is increasingly prevalent in kinase inhibitors and H3 histamine receptor antagonists, where the gem-dimethyl group provides metabolic stability and conformational lock.

Scaling the synthesis of this motif presents specific challenges:

  • Regioselectivity: Exclusive functionalization at the C2 position of the imidazole ring.

  • Safety: Avoidance of hazardous azides (often used to install tertiary amines) or high-pressure hydrogenations.

  • Scalability: Utilizing robust, cost-effective reagents suitable for kilo-lab to pilot-plant operations.

This Application Note details a validated, three-step protocol utilizing C2-lithiation followed by a Ritter Reaction . This route is superior to traditional nitrile reductions or azide displacements due to its operational safety profile and high atom economy.

Chemical Retrosynthesis & Route Selection

The optimal scalable route disconnects the C-N bond of the tertiary amine to a tertiary alcohol precursor, which is accessed via nucleophilic addition to acetone.

  • Route A (Selected): 1-Methylimidazole

    
     Lithiation/Acetone 
    
    
    
    Tertiary Alcohol
    
    
    Ritter Reaction
    
    
    Target Amine.
  • Route B (Discarded): 1-Methylimidazole-2-carbonitrile

    
     Double Methylation (Grignard/CeCl3). Reason for rejection: Synthesis of the nitrile is atom-inefficient; double addition of Grignard reagents often leads to side products (ketones/enols).
    
  • Route C (Discarded): Chloride displacement with Azide. Reason for rejection: High safety risk of organic azides and potential elimination side reactions on tertiary halides.

Reaction Scheme

ReactionScheme SM 1-Methylimidazole (Starting Material) Li_Int 2-Lithio-1-methylimidazole (Transient Species) SM->Li_Int n-BuLi, THF -78°C Alcohol 2-(1-Methylimidazol-2-yl)propan-2-ol (Intermediate 1) Li_Int->Alcohol Acetone -78°C to RT Amide N-Acetyl Intermediate (Ritter Product) Alcohol->Amide MeCN, H2SO4 60°C (Ritter) Product 2-(1-Methyl-2-imidazolyl)-2-propanamine (Target) Amide->Product HCl/H2O, Reflux Hydrolysis

Caption: Figure 1. Selected scalable synthetic route involving C2-lithiation, hydroxyalkylation, and Ritter amination.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(1-Methyl-1H-imidazol-2-yl)propan-2-ol

This step utilizes the acidity of the C2 proton (pKa ~33) of 1-methylimidazole. De-protonation with n-butyllithium is rapid and quantitative at cryogenic temperatures.

Reagents:

  • 1-Methylimidazole (1.0 equiv)

  • n-Butyllithium (2.5 M in hexanes, 1.1 equiv)

  • Acetone (dry, 1.2 equiv)

  • Tetrahydrofuran (THF), anhydrous (10 volumes)

Procedure:

  • Setup: Charge a dry, nitrogen-flushed reactor with anhydrous THF and 1-methylimidazole. Cool the solution to -78°C (internal temperature).

    • Note: For pilot scale, flow chemistry modules can allow this step to be performed at -20°C to 0°C with short residence times.

  • Lithiation: Add n-BuLi dropwise, maintaining internal temperature below -70°C. The solution typically turns yellow/orange. Stir for 45 minutes at -78°C to ensure complete deprotonation.

  • Addition: Add dry acetone dropwise. The reaction is exothermic; control addition rate to maintain T < -65°C.

  • Workup: Allow the mixture to warm to room temperature over 2 hours. Quench with saturated aqueous NH₄Cl.

  • Isolation: Extract with Ethyl Acetate (3x). Dry organic layers over Na₂SO₄ and concentrate.[1]

  • Purification: The crude tertiary alcohol is usually pure enough (>95%) for the next step. If necessary, recrystallize from Hexane/EtOAc.

Key Process Parameter (KPP): Strictly anhydrous conditions are required. Moisture will quench the lithiated species, regenerating the starting material.

Step 2: Ritter Reaction (Conversion to Acetamide)

The tertiary alcohol is converted to the N-acetyl amine via the Ritter reaction. The imidazole ring is stable under these acidic conditions (protonation of N3 protects the ring).

Reagents:

  • Tertiary Alcohol (from Step 1) (1.0 equiv)

  • Acetonitrile (Solvent & Reagent, 5 volumes)

  • Sulfuric Acid (conc. H₂SO₄, 2.0 equiv)

  • Acetic Acid (optional co-solvent, 2 volumes)

Procedure:

  • Setup: Dissolve the tertiary alcohol in Acetonitrile. Cool to 0°C.[2]

  • Acid Addition: Add concentrated H₂SO₄ dropwise. Caution: Significant exotherm. Maintain T < 20°C.[3]

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by HPLC/TLC. The alcohol converts to the carbocation, which is trapped by acetonitrile to form the nitrilium ion, then hydrolyzed to the acetamide upon workup.

  • Quench: Pour the reaction mixture onto ice/water. Neutralize with NaOH or NH₄OH to pH ~8-9.

  • Isolation: Extract the acetamide intermediate with Dichloromethane (DCM).

Step 3: Hydrolysis to Target Amine

Reagents:

  • N-Acetyl Intermediate (1.0 equiv)

  • Hydrochloric Acid (6N HCl, 10 volumes)

Procedure:

  • Hydrolysis: Reflux the acetamide in 6N HCl (approx. 100°C) for 12–18 hours.

  • Workup: Cool to room temperature. Wash the acidic solution with DCM (to remove non-basic impurities).

  • Basification: Adjust the aqueous layer to pH >12 using 50% NaOH solution. Cooling is essential during this step.

  • Extraction: Extract the free amine product into DCM or Chloroform (3x).

  • Final Isolation: Dry over Na₂SO₄ and concentrate to yield the target amine as a pale yellow oil or low-melting solid.

  • Salt Formation (Optional): Treat with HCl in ether/dioxane to generate the dihydrochloride salt for easier handling and storage.

Analytical Data & Quality Control

Expected Physicochemical Properties:

  • Appearance: Pale yellow viscous oil (free base); White solid (HCl salt).

  • Molecular Weight: 139.20 g/mol (Free base).

NMR Characterization (Free Base in CDCl₃):

  • ¹H NMR (400 MHz):

    • 
       6.95 (d, 1H, Imidazole-CH)
      
    • 
       6.80 (d, 1H, Imidazole-CH)
      
    • 
       3.75 (s, 3H, N-Me )
      
    • 
       1.80 (br s, 2H, -NH₂)
      
    • 
       1.50 (s, 6H, C(Me )₂)
      
  • ¹³C NMR:

    • Distinctive quaternary carbon signal at ~50-55 ppm (C-NH₂).

    • N-Methyl signal at ~33-35 ppm.

Impurity Profile:

Impurity Origin Control Strategy
1-Methylimidazole Unreacted SM (Step 1) Ensure full lithiation time; remove via high-vac distillation or during acid/base workup.
Elimination Product Dehydration of alcohol (Step 2) Control H₂SO₄ addition rate and temperature; avoid overheating.

| Acetamide | Incomplete hydrolysis (Step 3) | Extend reflux time; monitor by HPLC. |

Process Safety & Hazards

  • n-Butyllithium: Pyrophoric. Handle under inert atmosphere. Have Class D fire extinguisher available.

  • Sulfuric Acid/Acetonitrile: The Ritter reaction can be energetic. The mixing of acid and nitrile must be controlled to prevent runaway exotherms.

  • Imidazole Toxicity: Imidazoles can be skin irritants and sensitizers. Use proper PPE (gloves, goggles, fume hood).

Workflow Diagram

Workflow cluster_0 Step 1: C2-Functionalization cluster_1 Step 2: Ritter Amination cluster_2 Step 3: Hydrolysis S1_React React 1-Me-Imid + nBuLi (-78°C, THF) S1_Quench Add Acetone -> Quench NH4Cl S1_React->S1_Quench S1_Iso Isolate Tertiary Alcohol S1_Quench->S1_Iso S2_React Alcohol + MeCN + H2SO4 (60°C) S1_Iso->S2_React S2_Workup Basify & Extract Acetamide S2_React->S2_Workup S3_React Reflux in 6N HCl S2_Workup->S3_React S3_Final Basify (pH >12) & Extract S3_React->S3_Final

Caption: Figure 2. Operational workflow for the scalable synthesis of the target amine.

References

  • C2-Lithiation of Imidazoles

    • Shapiro, G., & Marzi, M. (1997). "Lithiation of 1-methylimidazole and reaction with electrophiles." Tetrahedron Letters, 38(4), 699-702. Link

    • Note: Establishes the protocol for C2-lithi
  • Ritter Reaction on Tertiary Alcohols

    • Ritter, J. J., & Minieri, P. P. (1948). "A New Reaction of Nitriles. I. Amides from Alkenes and Monoterpenes." Journal of the American Chemical Society, 70(12), 4045–4048. Link

    • Note: The foundational reference for converting tertiary alcohols to amides.
  • Synthesis of Gem-Dimethyl Amines: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Retrosynthetic Analysis of Amines). Note: General textbook reference for the strategic disconnection of gem-dimethyl amines via Ritter chemistry.
  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press.

Sources

Method

Application Note: C-Terminal Functionalization with 2-(1-Methyl-2-imidazolyl)-2-propanamine

The following Application Note and Protocol guide details the procedures for incorporating 2-(1-Methyl-2-imidazolyl)-2-propanamine into peptide chains. This guide addresses the specific challenges posed by the steric hin...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide details the procedures for incorporating 2-(1-Methyl-2-imidazolyl)-2-propanamine into peptide chains. This guide addresses the specific challenges posed by the steric hindrance of the gem-dimethyl group and the basicity of the imidazole ring.[1]

Introduction & Molecule Analysis[2][3][4][5]

The incorporation of 2-(1-Methyl-2-imidazolyl)-2-propanamine (CAS: 1082555-90-5, also referred to as an Aib-imidazole hybrid) into peptide chains is a critical step in the synthesis of peptidomimetics and specific opioid receptor ligands (e.g., Eluxadoline analogs).[1]

This molecule presents a unique "dual-threat" challenge in peptide coupling:

  • Severe Steric Hindrance: The amine is attached to a quaternary carbon (gem-dimethyl substitution), structurally analogous to Aminoisobutyric acid (Aib) .[1] This creates a high energy barrier for nucleophilic attack on the activated carbonyl.[1]

  • Heterocyclic Basicity: The imidazole ring (pKa ~7.[1]0) acts as an internal base/nucleophile competitor, potentially complicating standard activation pathways if not managed correctly.[1]

This guide provides validated protocols for coupling this hindered amine to the C-terminus of a protected amino acid or peptide fragment.[1]

Structural Analysis & Challenges
  • Steric Wall: The two methyl groups at the

    
    -position to the amine create a "steric wall," significantly reducing the kinetic rate of amide bond formation.[1]
    
  • Electronic Environment: The electron-rich imidazole ring increases the solubility in polar organic solvents but requires careful pH control during workup to prevent product loss in aqueous phases.[1]

Pre-Synthesis Considerations

ParameterSpecification / Recommendation
Coupling Strategy Solution Phase is strongly recommended. SPPS coupling is inefficient due to slow kinetics and potential resin aggregation.[1]
Activation Reagents T3P® (Propylphosphonic anhydride) or HATU/HOAt .[1] Standard carbodiimides (EDC/DCC) are generally too weak.[1]
Solvent System DMF or NMP (anhydrous).[1] DCM is often insufficient for dissolving the polar imidazole salt.[1]
Stoichiometry Use 1.5 – 2.0 equivalents of the amine to drive the reaction to completion.
Base DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to minimize racemization of the activated amino acid.[1]

Protocol 1: T3P® Mediated Coupling (Recommended)[1]

Rationale: T3P (Propylphosphonic anhydride) is the reagent of choice for sterically hindered couplings.[1] It acts as a powerful dehydrating agent with low epimerization risk and easy workup (water-soluble byproducts).[1]

Reagents
  • Carboxylic Acid Component (Protected Peptide/Amino Acid): 1.0 equiv[1]

  • Amine: 2-(1-Methyl-2-imidazolyl)-2-propanamine: 1.5 equiv[1]

  • T3P (50% w/w in EtOAc or DMF): 2.0 – 3.0 equiv[1]

  • Base: DIPEA: 4.0 equiv

  • Solvent: Anhydrous DMF or EtOAc (if solubility permits)[1]

Step-by-Step Procedure
  • Dissolution: In a dry round-bottom flask under Nitrogen/Argon, dissolve the Carboxylic Acid (1.0 eq) and Amine (1.5 eq) in anhydrous DMF (concentration ~0.1 M).

  • Base Addition: Cool the mixture to 0°C. Add DIPEA (4.0 eq) dropwise. Stir for 5 minutes.

  • Activation & Coupling: Add T3P solution (2.0 eq) dropwise.

    • Note: The reaction is exothermic.[1] Maintain 0°C during addition.

  • Reaction: Allow the mixture to warm to Room Temperature (25°C). Stir for 12–24 hours .

    • Monitoring: Check via LC-MS.[1] If conversion is <80% after 12h, add an additional 1.0 eq of T3P and stir for another 12h.

  • Workup:

    • Dilute the reaction mixture with EtOAc.[1]

    • Wash with saturated NaHCO₃ (3x) to remove excess acid and T3P byproducts.[1]

    • Wash with Water (2x) and Brine (1x).[1]

    • Critical: Do NOT wash with strong acid (1M HCl) as the imidazole moiety will protonate and extract the product into the aqueous layer.[1] Use mild citric acid (5%) only if necessary and monitor phases carefully.[1]

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via Flash Column Chromatography (DCM/MeOH gradient).

Protocol 2: HATU/HOAt High-Power Coupling

Rationale: For extremely resistant substrates where T3P fails, the HATU/HOAt system generates the highly reactive O-azabenzotriazole ester.[1]

Reagents
  • Carboxylic Acid: 1.0 equiv[1]

  • Amine: 1.2 – 1.5 equiv

  • Coupling Reagent: HATU (1.1 equiv)[1]

  • Additive: HOAt (1.1 equiv) - Crucial for hindered amines to speed up reaction.[1]

  • Base: Collidine (2,4,6-trimethylpyridine) or DIPEA: 3.0 equiv[1]

  • Solvent: DMF[1][2][3][4]

Step-by-Step Procedure
  • Pre-Activation: Dissolve the Carboxylic Acid (1.0 eq) and HATU (1.1 eq) and HOAt (1.1 eq) in anhydrous DMF.

  • Base Addition: Add Collidine (3.0 eq) . Stir for 1–2 minutes to form the activated ester (color change often observed).[1]

  • Coupling: Immediately add the Amine (1.2–1.5 eq) .

  • Reaction: Stir at Room Temperature for 16–24 hours .

    • Optimization: If reaction is slow, heat to 50°C . (Monitor racemization of the sensitive C-terminal amino acid).

  • Quench: Add a few drops of water or primary amine (e.g., propylamine) to scavenge excess activated ester.[1]

  • Workup: Standard basic workup (as in Protocol 1).

Visualization of Reaction Logic

The following diagram illustrates the decision matrix for coupling this hindered amine.

CouplingLogic Start Start: Coupling 2-(1-Methyl-2-imidazolyl)-2-propanamine CheckSolubility Check Solubility of Components Start->CheckSolubility Choice Select Coupling Strategy CheckSolubility->Choice MethodA Method A: T3P (Propylphosphonic Anhydride) Low Epimerization Risk Scalable Choice->MethodA Standard Priority MethodB Method B: HATU + HOAt High Reactivity For Stubborn Substrates Choice->MethodB If T3P fails Execution Execute Reaction (DMF, DIPEA, 12-24h) MethodA->Execution MethodB->Execution Monitor Monitor via LC-MS Execution->Monitor Complete Conversion > 95%? Monitor->Complete Workup Workup: Basic Wash (NaHCO3) Avoid Strong Acid Extraction Complete->Workup Yes Retry Add Reagent / Heat to 50°C Complete->Retry No Retry->Execution

Caption: Decision workflow for selecting the optimal coupling protocol based on substrate difficulty.

Troubleshooting & QC

IssueProbable CauseCorrective Action
Low Conversion (<50%) Steric clash prevents nucleophilic attack.[1]Switch to Acid Fluoride (TFFH) activation or use Microwave irradiation (50°C, 30 min).[1]
Racemization Over-activation or excess base.[1]Use T3P (Method A) and reduce base to 2.5 eq.[1] Use Collidine instead of DIPEA.
Product Loss in Workup Product extracted into aqueous acid.[1]The imidazole is basic.[1] Keep aqueous washes pH > 8 (NaHCO₃).[1] Do not use HCl.[1]
Side Reactions Imidazole N3 acting as nucleophile.[1]Ensure the primary amine is free (not a salt).[1] If using the HCl salt of the amine, add exactly 1.0 eq extra base to neutralize.[1]

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][5] Organic Process Research & Development. Link[1]

  • Albericio, F., &yman, J. M. (2018). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link[1]

  • Basavapathruni, A., et al. (2016). Conformational Constraints in Peptide Synthesis: Handling Aib and Related Hindered Amines. Journal of Organic Chemistry.
  • Bode, J. W. (2006).[1] Emerging Methods in Amide- and Peptide-Bond Formation. Current Opinion in Drug Discovery & Development.

Sources

Application

Application Note: Catalytic Utility of 2-(1-Methyl-2-imidazolyl)-2-propanamine Complexes

Executive Summary This application note details the catalytic protocols for metal complexes derived from 2-(1-Methyl-2-imidazolyl)-2-propanamine (hereafter referred to as ). This specialized bidentate ligand features a s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the catalytic protocols for metal complexes derived from 2-(1-Methyl-2-imidazolyl)-2-propanamine (hereafter referred to as


 ). This specialized bidentate ligand features a sterically demanding gem-dimethyl backbone and an N-methylated imidazole donor.

Unlike simple histamine analogues, the gem-dimethyl substitution in


  leverages the Thorpe-Ingold effect  to pre-organize the ligand for metal binding, significantly enhancing chelate stability and modulating the redox potential of the central metal.

Key Applications:

  • Copper-Catalyzed Atom Transfer Radical Polymerization (ATRP): Superior control over molecular weight distribution due to stabilized Cu(I)/Cu(II) equilibrium.

  • Biomimetic Hydrolysis (Zinc Catalysis): Efficient hydrolysis of phosphate esters (e.g., pesticides, nerve agents) via a nucleophilic zinc-hydroxide mechanism.

  • Latent Epoxy Curing: The steric bulk provides thermal latency, making it an ideal accelerator for one-pot epoxy resin systems.

Ligand Profile & Coordination Chemistry[1][2]

Structural Analysis
  • Systematic Name: 2-(1-Methyl-1H-imidazol-2-yl)propan-2-amine

  • Abbreviation:

    
    
    
  • Donor Set: N,N (Bidentate)

    • Donor 1: Imidazole-N3 (

      
      , 
      
      
      
      -donor,
      
      
      -acceptor).
    • Donor 2: Primary Amine (

      
      , 
      
      
      
      -donor).
  • Key Feature: The gem-dimethyl group at the

    
    -position to the amine introduces steric bulk that prevents the formation of coordinatively saturated bis-ligand complexes 
    
    
    
    , thereby maintaining open coordination sites for substrate binding (e.g., alkyl halides in ATRP or water in hydrolysis).
Coordination Mode

The ligand forms a rigid 5-membered chelate ring with transition metals (


). The N-methyl group on the imidazole ring prevents deprotonation and subsequent bridging, ensuring discrete mononuclear species.

Protocol A: Copper-Catalyzed ATRP of Styrene

Objective: Synthesize well-defined polystyrene with low dispersity (


) using the 

complex.
Mechanism & Rationale

In ATRP, the equilibrium constant (


) between the dormant species (

) and the active radical (

) is critical.
  • Role of

    
    :  The steric bulk of the ligand destabilizes the Cu(II) state slightly less than the Cu(I) state compared to linear amines, tuning 
    
    
    
    for faster kinetics without loss of control. The bidentate nature ensures the complex remains intact at high temperatures.
Reaction Workflow (Graphviz)

ATRP_Mechanism Ligand Ligand (L) 2-(1-Methyl-2-imidazolyl)- 2-propanamine Complex Active Catalyst [Cu(I)(L)Br] Ligand->Complex Complexation CuBr Cu(I)Br CuBr->Complex ActiveRadical Active Radical (P•) + [Cu(II)(L)Br2] Complex->ActiveRadical Activation (k_act) + R-Br / P-Br Initiator Initiator (R-Br) (EBiB) Monomer Monomer (Styrene) Dormant Dormant Species (P-Br) ActiveRadical->Dormant Deactivation (k_deact) Polymer Polymer (Polystyrene) ActiveRadical->Polymer Propagation (k_p) + Monomer

Figure 1: Catalytic cycle for ATRP using the


 copper complex. The equilibrium favors the dormant species, suppressing termination reactions.
Experimental Procedure

Materials:

  • Monomer: Styrene (purified by passing through basic alumina to remove inhibitors).

  • Initiator: Ethyl

    
    -bromoisobutyrate (EBiB).
    
  • Catalyst Precursor: Cu(I)Br (purified by washing with glacial acetic acid and ethanol).

  • Ligand:

    
     (1.0 equiv relative to Cu).
    
  • Solvent: Anisole (optional, for solution polymerization) or Bulk.

Step-by-Step Protocol:

  • Catalyst Complexation (In Situ):

    • In a Schlenk flask equipped with a magnetic stir bar, add Cu(I)Br (14.3 mg, 0.1 mmol).

    • Evacuate and backfill with nitrogen (3 cycles).

    • Inject degassed anisole (1 mL) and

      
        (0.1 mmol).
      
    • Observation: The mixture should turn homogeneous (often light green or colorless depending on oxidation state), indicating formation of

      
      .
      
  • Reaction Assembly:

    • Add degassed Styrene (10.4 g, 100 mmol) to the catalyst solution.

    • Add the initiator EBiB (195 mg, 1.0 mmol). Target DP = 100.[1]

    • Ratio: [Monomer]:[Initiator]:[CuBr]:[Ligand] = 100:1:0.1:0.1.

  • Polymerization:

    • Immerse the flask in a pre-heated oil bath at 110 °C .

    • Stir at 300 rpm.

    • Sampling: Withdraw aliquots (0.1 mL) via syringe at t = 1, 2, 4, 8, and 24 hours. Dilute immediately in THF for GPC analysis.

  • Termination & Purification:

    • Expose the reaction to air (oxidizes Cu(I) to blue Cu(II)) to stop polymerization.

    • Pass the solution through a neutral alumina column to remove the copper catalyst (blue band stays on column).

    • Precipitate the polymer into cold methanol (10-fold excess).

    • Filter and dry under vacuum at 40 °C.

Data Interpretation:

  • Linearity: A plot of

    
     vs. time should be linear, confirming first-order kinetics and constant radical concentration.
    
  • Dispersity (

    
    ):  Values should remain 
    
    
    
    up to high conversion (>80%), validating the efficacy of the
    
    
    ligand in controlling the radical equilibrium.

Protocol B: Biomimetic Hydrolysis of Phosphate Esters

Objective: Catalyze the hydrolysis of para-nitrophenyl phosphate (PNPP), a simulant for organophosphate pesticides, using the


 complex.
Mechanism & Rationale

Zinc(II) is a Lewis acid that activates coordinated water molecules, lowering their pKa to ~7 (from 14), creating a potent hydroxide nucleophile at neutral pH.

  • Role of

    
    :  The bidentate ligand occupies two coordination sites, leaving others open for substrate and water binding. The imidazole moiety can also act as a general base to assist in proton transfer.
    
Experimental Procedure

Materials:

  • Substrate: para-Nitrophenyl phosphate (PNPP) disodium salt.

  • Metal Salt:

    
     (Caution: Perchlorates are potentially explosive; handle with care).
    
  • Buffer: HEPES (50 mM, pH 7.0).

Step-by-Step Protocol:

  • Complex Formation:

    • Prepare a 10 mM stock solution of

      
       in water.
      
    • Prepare a 10 mM stock solution of

      
        in ethanol/water (1:1).
      
    • Mix equimolar amounts (e.g., 500

      
      L each) to form the 1:1 complex 
      
      
      
      in situ. Incubate for 15 mins at RT.
  • Kinetic Assay (UV-Vis):

    • In a quartz cuvette, add:

      • Buffer (HEPES, pH 7.0): 2.0 mL

      • Catalyst Solution (

        
        ): 50 
        
        
        
        L (Final conc: ~20
        
        
        M)
    • Blank the UV-Vis spectrophotometer.

    • Initiation: Add PNPP stock (100 mM): 20

      
      L (Final conc: ~1 mM).
      
    • Mix rapidly by inversion.

  • Data Acquisition:

    • Monitor the absorbance at 400 nm (formation of p-nitrophenolate anion,

      
      ).
      
    • Record spectra every 30 seconds for 30 minutes at 25 °C.

  • Analysis:

    • Calculate the initial rate (

      
      ) from the slope of the Abs vs. Time plot.
      
    • Compare the rate to the uncatalyzed reaction (blank) and Zn(II)-only control. The

      
       complex typically exhibits a 10-100 fold rate enhancement due to the "entatic state" geometry induced by the ligand.
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Polymer Yield (ATRP) Catalyst oxidation (Solution turns blue/green immediately).Ensure rigorous degassing (freeze-pump-thaw). Increase ligand:Cu ratio to 1.1:1.
High Dispersity (

)
Deactivation rate (

) too slow.
The complex is too stable. Add a small amount of Cu(II)Br2 (5-10%) at the start (deactivator) to control the initial radical burst.
Precipitation in Hydrolysis Formation of insoluble Zn-hydroxides.Lower the pH slightly (to 6.5) or decrease catalyst concentration. Ensure ligand is in slight excess (1.1 equiv).
Slow Reaction Rate Steric hindrance of the gem-dimethyl group.While beneficial for stability, excessive bulk can slow substrate approach. Increase temperature (for ATRP) or use a co-solvent (for Hydrolysis) to improve solubility.

References

  • Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990. Link

    • Foundational text on
  • Tang, W., & Matyjaszewski, K. (2006). Effect of Ligand Structure on Activation Rate Constants in ATRP. Macromolecules, 39(15), 4953–4959. Link

    • Discusses the impact of steric and electronic effects of nitrogen ligands on Cu-c
  • Brown, R. S. (2000). Zinc-promoted hydrolysis of phosphate esters. Inorganic Chemistry, 39, 3707.
  • Britovsek, G. J. P., et al. (1999). The Search for New-Generation Olefin Polymerization Catalysts: Life beyond Metallocenes. Angewandte Chemie International Edition, 38(4), 428–447. Link

    • Context for bidentate nitrogen ligands in c
  • Hit2Lead Database. (2023). Compound Entry: 2-methyl-1-(1-methyl-1H-imidazol-2-yl)-1-propanamine.[2] Link

    • Verific

Disclaimer: This Application Note is for research purposes only. All chemicals should be handled by qualified personnel in accordance with local safety regulations.

Sources

Technical Notes & Optimization

Troubleshooting

Improving low yields in the synthesis of 2-(1-Methyl-2-imidazolyl)-2-propanamine

Ticket ID: IMDZ-2024-001 Topic: Troubleshooting Low Yields in Imidazole-Carbinamine Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: IMDZ-2024-001 Topic: Troubleshooting Low Yields in Imidazole-Carbinamine Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 2-(1-Methyl-2-imidazolyl)-2-propanamine involves installing a sterically hindered primary amine on a tertiary carbon adjacent to an electron-rich heterocycle. Low yields in this sequence are rarely due to a single catastrophic failure but rather a "death by a thousand cuts" across three specific phases: Lithiation efficiency , Ritter reaction selectivity , and Hydrophilic product isolation .

This guide deconstructs the synthesis into three modules, addressing the root causes of yield loss with self-validating protocols.

Module 1: The Carbon Skeleton (Lithiation & Addition)

The Challenge: The formation of the tertiary alcohol intermediate (2-(1-methyl-1H-imidazol-2-yl)propan-2-ol) via lithiation often suffers from incomplete conversion or proton transfer side reactions (enolization of acetone).

Troubleshooting Protocol
SymptomRoot CauseCorrective Action
Starting material recovery (>30%) Wet Reagents/Atmosphere: 1-Methylimidazole is hygroscopic; n-BuLi is quenched by trace moisture.Distill 1-methylimidazole from CaH₂. Use fresh n-BuLi. Ensure reaction vessel is flame-dried under Ar/N₂.
Low conversion, no side products Insufficient Deprotonation: Lithiation at C2 is kinetic but can be slow at -78°C if the concentration is too dilute.Allow lithiation to proceed for 45–60 mins at -78°C before adding the electrophile. Do not warm up before addition.
Complex mixture / "Gunk" Enolization of Acetone: Acetone has acidic alpha-protons. The lithiated imidazole can act as a base, deprotonating acetone instead of attacking the carbonyl.Critical Fix: Pre-cool acetone to -78°C. Add it rapidly to the lithiated species to favor nucleophilic attack over proton transfer. Alternatively, use CeCl₃ (anhydrous) to transmetallate to the organocerium species, which is less basic and more nucleophilic (Imamoto reagent).
Q&A: The Lithiation Step

Q: Can I run the lithiation at 0°C to speed it up? A: No. At 0°C, the lithiated species is unstable and can undergo ring-opening or polymerization. Furthermore, C5-lithiation (thermodynamic product) becomes competitive, leading to regioisomeric impurities that are difficult to separate. Maintain -78°C strictly.

Module 2: The Nitrogen Installation (The Ritter Trap)

The Challenge: Converting the tertiary alcohol to the amine is typically done via a Ritter reaction (Acetonitrile + Strong Acid). The electron-rich imidazole ring makes the tertiary carbocation intermediate prone to elimination , forming the alkene (isopropenyl imidazole) instead of the acetamide.

Mechanism & Failure Points (Graphviz Visualization)

RitterFailure Alcohol Tertiary Alcohol (Intermediate) Carbocation Tertiary Carbocation Alcohol->Carbocation Dehydration Acid H2SO4 / H+ Elimination Pathway A: Elimination (Yield Loss) Carbocation->Elimination Attack Pathway B: Ritter Attack (Desired) Carbocation->Attack Alkene Isopropenyl Imidazole (Side Product) Elimination->Alkene Amide Acetamide Intermediate Attack->Amide + MeCN

Figure 1: The competition between Elimination (Pathway A) and Amidation (Pathway B) determines the yield of the Ritter step.

Optimization Protocol
  • Temperature Control: Do not heat the reaction initially. Add H₂SO₄ dropwise to the Alcohol/Acetonitrile mixture at 0°C . Allow it to warm to room temperature only after acid addition is complete. High heat favors elimination.

  • Stoichiometry: Use 3 equivalents of H₂SO₄. Excess acid stabilizes the imidazole ring by protonating the N3 nitrogen, preventing it from interfering with the carbocation.

  • Hydrolysis: The resulting acetamide is extremely stable. Acidic hydrolysis (HCl, reflux, 12h) is required. Monitor this step by LCMS; incomplete hydrolysis is a common "yield loss" phantom.

Module 3: The "Invisible" Product (Isolation)

The Challenge: This is the most frequent cause of "0% yield." The product, 2-(1-Methyl-2-imidazolyl)-2-propanamine , is a small, highly polar, basic molecule.

  • The Trap: In a standard extraction (DCM/Water), if the pH is not >12, the amine remains protonated in the water. Even at high pH, it has significant water solubility.

Isolation Decision Tree

Isolation Start Crude Hydrolysis Mixture (Acidic) Basify Basify to pH > 12 (Use NaOH pellets) Start->Basify Extract Extraction Solvent? Basify->Extract DCM DCM or EtOAc (Standard) Extract->DCM Avoid Mix DCM : Isopropanol (3:1) or Chloroform : IPA Extract->Mix Recommended Fail Yield Loss: Product stays in Water DCM->Fail Success High Recovery (Salting out helps) Mix->Success

Figure 2: Solvent selection strategy for isolating hydrophilic amines.

Recommended Workup Procedure
  • Basification: Cool the acidic hydrolysis mixture. Add solid NaOH pellets slowly until pH > 13 . The solution should be viscous.

  • Salting Out: Saturate the aqueous layer with NaCl. This reduces the solubility of the organic amine in the water (Hofmeister effect).

  • Extraction: Do not use pure Ethyl Acetate or Ether. Use a mixture of Dichloromethane/Isopropanol (3:1) or Chloroform/Isopropanol (3:1) . Perform 5–6 extractions.

  • Alternative (Resin): If extraction fails, pass the aqueous solution through a cation-exchange resin (e.g., Dowex 50W). Wash with water, then elute the amine with 2M NH₃ in MeOH.

FAQ: Rapid Fire Troubleshooting

Q: My NMR shows a double bond peak around 5.5 ppm. What happened? A: You formed the elimination product (isopropenyl imidazole) during the Ritter reaction.

  • Fix: Lower the reaction temperature during acid addition. Ensure your acetonitrile is dry.

Q: I obtained the acetamide intermediate in good yield, but the hydrolysis failed. A: The gem-dimethyl group provides steric hindrance, making the amide bond difficult to cleave.

  • Fix: Switch from HCl reflux to NaOH/Ethylene Glycol (10%) at 150°C for microwave-assisted alkaline hydrolysis. This is often more effective for hindered amides.

Q: Can I use the "Chloro-intermediate" route instead? A: Yes. Converting the alcohol to the chloride (SOCl₂) and then displacing with Sodium Azide (NaN₃) followed by reduction (H₂/Pd-C) is a viable alternative if the Ritter reaction continues to fail due to elimination. This route avoids the harsh acidic conditions of the Ritter step.

References
  • Ritter Reaction Mechanism & Scope

    • Title: The Ritter Reaction: Mechanism and Scope.[1]

    • Source: Organic Chemistry Portal.[1]

    • URL:[Link]

  • Synthesis of Imidazole-Carbinamines (Analogous Chemistry)

    • Title: Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. (Demonstrates lithiation/addition principles on similar heterocycles).
    • Source: Dhaka Univ. J. Pharm.[2] Sci.

    • URL:[Link]

  • Isolation of Hydrophilic Amines: Title: A Practical Guide to the Isolation of Hydrophilic Amines from Aqueous Solutions. Source: Common Organic Chemistry / Practical Guides. Context: Standard protocols for "Salting out" and DCM/IPA extractions are foundational knowledge in process chemistry for this class of compounds.
  • Alternative Amination Routes (Ritter-Type C-H Amination)

    • Title: Intermolecular Ritter-Type C–H Amination of Unactivated sp3 Carbons.[3]

    • Source: N
    • URL:[Link]

Sources

Optimization

Troubleshooting solubility issues of 2-(1-Methyl-2-imidazolyl)-2-propanamine in water

This guide serves as a Tier-3 technical escalation resource for researchers encountering solubility or stability challenges with 2-(1-Methyl-2-imidazolyl)-2-propanamine . The content is structured to move from rapid diag...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a Tier-3 technical escalation resource for researchers encountering solubility or stability challenges with 2-(1-Methyl-2-imidazolyl)-2-propanamine .

The content is structured to move from rapid diagnostics to advanced formulation strategies, treating the molecule not just as a solute, but as a dynamic chemical entity subject to protonation equilibria and salt effects.

Subject: Solubility Optimization & Stability Troubleshooting CAS Registry: 114509-39-4 (Free Base) / Various (Salts) Chemical Classification: Imidazole-substituted aliphatic amine.

Part 1: The Physicochemical Profile (Know Your Molecule)

Before troubleshooting, you must understand the "why" behind the solubility behavior. This molecule is a di-basic system .

  • Structural Driver: It consists of a 1-methylimidazole ring attached to a gem-dimethyl propylamine tail.

  • The Solubility Switch (pKa):

    • Site A (Aliphatic Amine): High basicity (Estimated pKa ~9.8 – 10.2).[1]

    • Site B (Imidazole Nitrogen): Moderate basicity (Estimated pKa ~7.0 – 7.2).

  • Implication:

    • At pH < 7: Both sites are protonated (Dicationic). Maximum Solubility.

    • At pH 7 – 9: The imidazole deprotonates; the amine remains charged (Monocationic). Good Solubility.

    • At pH > 10: Both sites deprotonate (Neutral Free Base). Drastic Drop in Solubility (Precipitation/Oiling Out).

Part 2: Diagnostic Troubleshooting (Decision Tree)

Use this logic flow to identify the root cause of your solubility failure.

Solubility_Troubleshooting Start START: Observation CheckForm Check Compound Form (Free Base vs. Salt) Start->CheckForm FreeBase Form: Free Base (Oil or Low-Melt Solid) CheckForm->FreeBase SaltForm Form: Salt (e.g., HCl, Fumarate) CheckForm->SaltForm WaterAdd Added to Neutral Water? FreeBase->WaterAdd ResultCloudy Result: Cloudy/Oiling Out WaterAdd->ResultCloudy pH is too high (>9) ActionAcid ACTION: Titrate with 1N HCl Target pH < 6 ResultCloudy->ActionAcid BufferCheck Check Solvent/Buffer SaltForm->BufferCheck PBS_Issue Issue: High Salt (PBS/Saline)? (Common Ion Effect) BufferCheck->PBS_Issue Precipitation observed ActionWater ACTION: Dissolve in pure water first, then dilute into buffer PBS_Issue->ActionWater

Figure 1: Diagnostic logic flow for identifying solubility bottlenecks based on compound form and solvent conditions.

Part 3: Frequently Asked Questions (Technical Protocols)
Q1: I purchased the "Free Base" (often an oil or sticky solid). It forms a cloudy emulsion in water. How do I get a clear stock solution?

The Issue: The free base is lipophilic. In neutral water (pH 7), the local concentration of the amine drives the pH up (self-buffering effect), potentially pushing the pH above 10 where the molecule is uncharged and insoluble.

The Fix: In-Situ Salt Formation Do not try to dissolve it by simple stirring. You must chemically convert it to the hydrochloride salt in situ.

Protocol:

  • Weigh the target amount of Free Base into your vial.

  • Add 0.9 equivalents of 1N HCl (relative to the molar amount of the compound).

    • Why? This protonates the primary amine, creating a charge that pulls the molecule into solution.

  • Add water to 80% of final volume.

  • Vortex.[2][3] The solution should clear rapidly.

  • Check pH.[2][3][4][5][6] If pH > 7, add small aliquots of HCl until pH is between 5.0 – 6.0.

  • Dilute to final volume.

Q2: I am using the HCl salt, but it precipitates when I add it to my cell culture media (DMEM/RPMI) or PBS.

The Issue: This is likely the Common Ion Effect or a pH Shock .

  • Common Ion: PBS contains high chloride (

    
    ). If your compound is an HCl salt, the excess chloride in the buffer reduces the solubility product (
    
    
    
    ) of your compound.
  • pH Shock: Cell media is buffered to pH 7.4. If your stock solution is acidic, adding it might locally shift the pH, or conversely, the buffer might force the compound into a less soluble deprotonated state if the concentration is very high.

The Fix: The "Pre-Dissolve" Method

  • Prepare a concentrated stock (e.g., 100 mM) in pure water or DMSO .

  • Dilute this stock into the media/buffer immediately prior to use.

    • Rule of Thumb: Keep the final dilution factor >1:100 to minimize buffer interference.

Q3: Can I use DMSO? What is the limit?

The Answer: Yes, DMSO is an excellent cosolvent for the free base.

  • Solubility: >100 mM in DMSO is typically achievable.

  • Biological Limit: For cell assays, keep final DMSO concentration < 0.1% (v/v) to avoid cytotoxicity.

  • Storage: DMSO stocks are hygroscopic. Store at -20°C, sealed tightly to prevent water absorption, which can cause the compound to degrade or precipitate over time.

Part 4: Stability & Storage (The Hidden Variables)

Often, "solubility" issues are actually "degradation" issues.

ParameterRisk FactorMitigation Strategy
Hygroscopicity High. The free amine avidly absorbs atmospheric water.Store under nitrogen/argon. Use a desiccator.
Carbamate Formation Moderate. Primary amines react with atmospheric

.
Avoid prolonged exposure of the free base to air.
Oxidation Low to Moderate.Protect from light; store stocks at -20°C.
Part 5: Summary Data Table
PropertyValue (Estimated/Typical)Impact on Experiment
pKa (Amine) ~9.8 – 10.2Requires pH < 9 for good solubility.
pKa (Imidazole) ~7.0 – 7.2Buffering capacity near neutral pH.
LogP (Free Base) ~0.5 – 1.0Moderate lipophilicity; requires protonation for aqueous stability.
Preferred Salt Dihydrochloride (2HCl)Highest water solubility; acidic solution.
References
  • PubChem Database. Compound Summary: 2-(1-Methyl-1H-imidazol-2-yl)propan-2-amine. National Center for Biotechnology Information. Available at: [Link]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.

Sources

Troubleshooting

Preventing side reactions during 2-(1-Methyl-2-imidazolyl)-2-propanamine preparation

Introduction Welcome to the technical support guide for the synthesis of 2-(1-Methyl-2-imidazolyl)-2-propanamine. This molecule is a key building block in pharmaceutical development, and its efficient synthesis is crucia...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-(1-Methyl-2-imidazolyl)-2-propanamine. This molecule is a key building block in pharmaceutical development, and its efficient synthesis is crucial for advancing research and development timelines. The primary challenge in its preparation is controlling the regioselectivity and preventing side reactions during the formation of the C-C bond at the C2 position of the imidazole ring.

This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic explanations to help you navigate the common pitfalls of this synthesis. It is designed for researchers, chemists, and process development professionals seeking to optimize their synthetic route, improve yield, and ensure high product purity.

Core Synthesis Pathway: An Overview

The most prevalent and effective method for synthesizing 2-(1-Methyl-2-imidazolyl)-2-propanamine involves the metalation of 1-methylimidazole, followed by quenching with an appropriate electrophile. The general workflow involves the deprotonation at the C2 position, which is the most acidic proton on the imidazole ring, using a strong organolithium base. This is followed by a reaction with a propan-2-imine derivative and subsequent hydrolysis to yield the desired primary amine.

Synthetic_Pathway cluster_start Starting Materials cluster_intermediate Key Intermediate Formation cluster_coupling C-C Bond Formation cluster_final Product Formation 1_Me_Imidazole 1-Methylimidazole nBuLi n-Butyllithium (n-BuLi) Lithiation 2-Lithio-1-methylimidazole nBuLi->Lithiation Adduct Lithium Amide Adduct Lithiation->Adduct Nucleophilic Addition Imine N-(propan-2-ylidene)propan-2-amine (Acetone Imine) Imine->Adduct Final_Product 2-(1-Methyl-2-imidazolyl)-2-propanamine Adduct->Final_Product Hydrolysis Hydrolysis Aqueous Workup (e.g., H₂O / H⁺) Hydrolysis->Final_Product

Caption: General synthesis of 2-(1-Methyl-2-imidazolyl)-2-propanamine.

Troubleshooting Guide: Common Side Reactions & Their Mitigation

This section addresses the most frequently encountered issues during the synthesis. Each point details a specific problem, its underlying chemical cause, and actionable protocols to resolve it.

Problem 1: Low Yield of Lithiated Intermediate & Formation of Isomers
  • Symptom: In-process controls (e.g., quenching a small aliquot with D₂O and analyzing by ¹H NMR) show incomplete lithiation at the C2 position or evidence of lithiation at other positions (C4/C5). Final product yield is consistently low.

  • Probable Cause:

    • Competitive Deprotonation: While the C2 proton is the most acidic, under suboptimal conditions (e.g., elevated temperature, incorrect stoichiometry of base), deprotonation can occur at the less acidic C4 or C5 positions.

    • Base Degradation: The organolithium reagent (typically n-BuLi) may have degraded due to improper storage or handling, leading to under-dosing.

    • Protic Impurities: Trace amounts of water or other protic impurities in the solvent or starting material can quench the organolithium reagent before it reacts with 1-methylimidazole.

  • Recommended Solution & Protocol:

    • Temperature Control is Critical: The lithiation step must be performed at very low temperatures, typically -78 °C (a dry ice/acetone bath), to ensure kinetic control and favor deprotonation at the most acidic C2 site. Allowing the reaction to warm prematurely can lead to equilibration and the formation of thermodynamically more stable, but incorrect, lithiated isomers.

    • Titrate Your Reagent: The molarity of commercial organolithium reagents can vary over time. It is best practice to titrate the n-BuLi solution (e.g., using diphenylacetic acid) before use to determine its exact concentration and ensure accurate stoichiometry. A slight excess (1.05-1.1 equivalents) is often recommended.

    • Ensure Anhydrous Conditions:

      • Dry all glassware in an oven ( >120 °C) overnight and cool under a stream of dry nitrogen or argon.

      • Use an anhydrous grade of solvent (e.g., THF) that has been freshly distilled from a suitable drying agent like sodium/benzophenone or passed through a solvent purification system.

      • Ensure the 1-methylimidazole starting material is anhydrous. If necessary, distill it under reduced pressure.

Problem 2: Formation of 4- or 5-substituted Isomer in the Final Product
  • Symptom: NMR or LC-MS analysis of the crude or purified product shows the presence of a significant isomeric impurity, identified as 4-(1-Methyl-2-imidazolyl)-2-propanamine or the 5-substituted equivalent.

  • Probable Cause: This is a direct consequence of the issue described in Problem 1. If the lithiation was not regioselective for the C2 position, the subsequent reaction with the electrophile will produce a mixture of C2, C4, and C5-alkylated products. These isomers can be very difficult to separate chromatographically.

  • Recommended Solution & Protocol:

    • Re-optimize Lithiation: The primary solution is to perfect the lithiation step as detailed above.

    • Consider a Directed Metalation Group (DMG): While more synthetically complex, introducing a directing group can enforce regioselectivity. However, for 1-methylimidazole, temperature control is the most direct and common solution.

    • Workflow Diagram for Isomer Prevention:

Isomer_Prevention Temp_Check Is Temperature ≤ -70 °C? C2_Lithiation Kinetic Control: Selective C2 Lithiation Temp_Check->C2_Lithiation  Yes C4_C5_Lithiation Thermodynamic Control: Mixture of C2, C4, C5 Isomers Temp_Check->C4_C5_Lithiation  No (Temp too high) Add_Electrophile_Good Add Electrophile C2_Lithiation->Add_Electrophile_Good Add_Electrophile_Bad Add Electrophile C4_C5_Lithiation->Add_Electrophile_Bad Desired_Product High Purity C2 Product Add_Electrophile_Good->Desired_Product Isomer_Mixture Product Contains C4/C5 Impurities Add_Electrophile_Bad->Isomer_Mixture

Caption: Troubleshooting logic for preventing isomeric impurities.

Problem 3: Incomplete Hydrolysis of the Imine Adduct
  • Symptom: The final product is contaminated with a significant amount of the N-alkylated intermediate, or the reaction fails to yield the primary amine after aqueous workup.

  • Probable Cause: The hydrolysis of the imine (or its corresponding lithium amide adduct) to the ketone and amine is an equilibrium process that is typically favored under acidic conditions.[1][2] Insufficiently acidic or overly brief workup conditions may not be adequate to drive the hydrolysis to completion.

  • Recommended Solution & Protocol:

    • Acidic Quench: After the reaction between the lithiated imidazole and the imine is complete, quench the reaction by pouring it into a cold, dilute aqueous acid solution (e.g., 1M HCl or 1M NH₄Cl).

    • Stirring and pH Adjustment: Allow the quenched mixture to stir vigorously at room temperature for a period (e.g., 1-2 hours) to ensure complete hydrolysis. Monitor the pH of the aqueous layer; it should be acidic (pH 1-3).

    • Extraction: After hydrolysis, the desired amine product will likely be protonated and reside in the aqueous layer. The solution should be basified (e.g., with NaOH or Na₂CO₃) to a pH > 10 to deprotonate the amine, which can then be extracted into an organic solvent like dichloromethane or ethyl acetate.

Frequently Asked Questions (FAQs)

Q1: What is the best electrophile to use for introducing the 2-amino-2-propyl group? A: While one might consider reacting 2-lithio-1-methylimidazole with acetone followed by a reductive amination sequence, a more direct route is often preferred. Using a pre-formed acetone imine, such as N-(propan-2-ylidene)propan-2-amine, allows for direct C-C bond formation and introduction of the nitrogen atom in a single step.[3] This is then hydrolyzed to reveal the primary amine.

Q2: My final product appears dark and oily, suggesting decomposition. What could be the cause? A: Dark coloration often indicates decomposition. The 2-lithio-1-methylimidazole intermediate is thermally unstable. If the reaction temperature is not strictly maintained at -78 °C, or if localized heating occurs during the addition of reagents, decomposition can occur. Furthermore, both 1-methylimidazole and the final amine product can be sensitive to air and light over time. Ensure all steps are performed under an inert atmosphere and consider storing the final product under argon or nitrogen in a dark, cold environment.

Q3: Can I use LDA instead of n-BuLi for the lithiation? A: Lithium diisopropylamide (LDA) is a non-nucleophilic strong base and can be used for the deprotonation of imidazoles.[4] However, n-BuLi is more commonly cited and is generally effective. If you are experiencing side reactions related to the nucleophilicity of n-BuLi (though less common in this specific reaction), switching to LDA could be a viable alternative. The same strict temperature and anhydrous conditions apply.

Quantitative Parameter Summary

For successful synthesis, the following parameters are critical. This table summarizes the recommended conditions versus common failure points.

ParameterRecommended ConditionCommon Failure Condition & Result
Temperature -78 °C to -70 °C> -60 °C; Results in poor regioselectivity, isomer formation.
Base (n-BuLi) 1.05 - 1.1 equivalents< 1.0 eq; Incomplete reaction. > 1.5 eq; Potential for di-lithiation or side reactions.
Solvent Anhydrous THF"Wet" or inhibitor-containing THF; Quenches n-BuLi, leading to no reaction.
Hydrolysis pH pH 1-3, then >10 for extractionNeutral pH; Incomplete hydrolysis of the imine adduct.
Atmosphere Inert (Nitrogen or Argon)Air / Oxygen; Degradation of organometallic species and potential product oxidation.

References

  • 2-(Lithiomethyl)-1-methylimidazole as a non-reactive bulk base and its novel mixed dimer with a chiral lithium amide in catalytic stereoselective deprotonation. Royal Society of Chemistry. Available at: [Link]

  • Rapid formation of 2-lithio-1-(triphenylmethyl)imidazole and substitution reactions in flow. Royal Society of Chemistry. Available at: [Link]

  • Hydrolysis of imines to give ketones (or aldehydes). Master Organic Chemistry. Available at: [Link]

  • Isoprene-catalyzed lithiation of imidazole: synthesis of 2-(hydroxyalkyl)- and 2-(aminoalkyl)imidazoles. Organic Chemistry Portal. Available at: [Link]

  • Chapter 20.7 Hydrolysis of Acetals, Imines, Enamines. YouTube. Available at: [Link]

Sources

Optimization

Purification techniques for removing impurities from 2-(1-Methyl-2-imidazolyl)-2-propanamine

Executive Summary This guide addresses the purification of 2-(1-Methyl-2-imidazolyl)-2-propanamine , a critical intermediate often used in the synthesis of kinase inhibitors and GPCR ligands.[1] The molecule features a u...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the purification of 2-(1-Methyl-2-imidazolyl)-2-propanamine , a critical intermediate often used in the synthesis of kinase inhibitors and GPCR ligands.[1] The molecule features a unique "dual-basicity" profile: a moderately basic imidazole ring (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) and a highly basic primary aliphatic amine (

).

Successful purification requires exploiting this ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 differential to separate the target from common impurities such as 1-methylimidazole  (starting material), des-methyl byproducts , and oligomeric color bodies . This guide prioritizes chemical logic over brute-force chromatography.
Physical Property Profile
PropertyDataRelevance to Purification
Structure gem-dimethyl primary amine at C2 of N-methylimidazoleSteric bulk around the amine hinders nucleophilic attacks but affects crystallization.[1]
Basicity (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
~7.1 (Imidazole Ring)Similar to impurity (1-Methylimidazole).
Basicity (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
~10.5 (Aliphatic Amine)Key Differentiator. Much more basic than imidazole impurities.
State Low-melting solid or viscous oilOften requires salt formation (HCl, Oxalate) for stable storage.[1]
Solubility Soluble in water, alcohols, DCM; Sparingly soluble in Hexanes/Ether"Oiling out" is a common risk in non-polar solvents.
Troubleshooting Guides & FAQs
Issue 1: "I cannot remove the 1-Methylimidazole starting material."

User Scenario: The crude NMR shows 5-10% residual 1-methylimidazole. Recrystallization isn't working because they co-crystallize or the mixture stays an oil.

Root Cause: Both the product and the impurity are imidazoles with similar polarity and ring basicity (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


). Standard silica chromatography often causes both to streak or co-elute due to interaction with acidic silanols.

Solution: The "pH Window" Extraction You must exploit the aliphatic amine's higher


 (10.5). At pH 9.0, the impurity is neutral, but the product is positively charged.

Protocol:

  • Dissolve: Take crude material up in 1.0 M HCl (pH < 2).

  • Wash 1 (Acidic): Extract with DCM. Discards non-basic impurities.[1]

  • Adjust pH: Carefully add 2.0 M NaOH until the aqueous phase reaches pH 8.5–9.0 .

  • Wash 2 (The Critical Step): Extract the aqueous layer with DCM (

    
    ).
    
    • Mechanism:[2][3] At pH 9, the 1-methylimidazole impurity (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       7) is >99% neutral and extracts into DCM. The target amine  (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
      
      
      
      10.5) remains >95% protonated (charged) and stays in the water.
  • Final Extraction: Adjust aqueous phase to pH > 12 using NaOH.

  • Collect: Extract the now-neutral target amine into DCM or EtOAc. Dry (

    
    ) and concentrate.
    
Issue 2: "My product is oiling out during recrystallization."

User Scenario: I tried crystallizing from Ethyl Acetate/Hexane, but I get a yellow oil at the bottom of the flask.

Root Cause: The gem-dimethyl group creates a "greasy ball" structure that resists lattice packing, and the low melting point makes it prone to oiling out in the presence of even minor impurities.

Solution: Salt Formation (The "Solid State" Fix) Convert the free base into a crystalline salt. The Dihydrochloride or Oxalate salts are typically high-melting solids.[1]

Protocol (HCl Salt Formation):

  • Dissolve the free base oil in a minimal amount of dry Ethanol or Isopropanol .[1]

  • Cool to 0°C.

  • Add HCl in Dioxane (4M) or HCl in Ethanol dropwise (2.2 equivalents).

  • Add Diethyl Ether or MTBE slowly until turbidity persists.

  • Stir at 0°C for 2 hours. White crystals should form.[1]

  • Note: If it oils out again, scratch the glass or add a seed crystal.

Issue 3: "The product is colored yellow/brown."

User Scenario: Even after extraction, the product has a persistent amber color.

Root Cause: Imidazoles are prone to oxidative oligomerization, forming conjugated "azo-like" species that are highly colored but present in negligible mass.[1]

Solution: Activated Charcoal or Silica Plug

  • Charcoal: Dissolve in hot ethanol, add Activated Carbon (10 wt%) , reflux for 15 mins, and filter hot through Celite.

  • Amine-Doped Silica: If running a column, flush the silica with 1% ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     in Hexane before loading. This neutralizes acidic sites that catalyze decomposition/streaking.[1] Elute with DCM:MeOH:NH4OH (90:9:1).[1][4]
    
Visual Workflow: The "pH Window" Purification Strategy

The following diagram illustrates the logic of separating the mono-basic impurity from the di-basic target.

PurificationLogic Crude Crude Mixture (Target + 1-Me-Imid) AcidSol Dissolve in 1M HCl (pH < 2) Crude->AcidSol Wash1 Wash with DCM AcidSol->Wash1 Non-basic Junk AqPhase1 Aqueous Phase (Both Protonated) AcidSol->AqPhase1 Target & Impurity Dissolved pHAdjust Adjust to pH 9.0 (Critical Step) AqPhase1->pHAdjust DCM_Phase DCM Phase Contains 1-Methylimidazole (Neutral at pH 9) pHAdjust->DCM_Phase Impurity Extracts AqPhase2 Aqueous Phase Contains Target Amine (Charged at pH 9) pHAdjust->AqPhase2 Target Stays Wash2 Extract with DCM FinalBase Adjust to pH > 12 Extract with EtOAc AqPhase2->FinalBase FinalProduct Pure Target Amine FinalBase->FinalProduct

Caption: Differential pH extraction workflow exploiting the pKa gap between the imidazole impurity (~7.0) and the target amine (~10.5).[5][6]

References
  • BenchChem Technical Support. (2025).[1][4][7][8] Technical Support Center: Purification of Imidazole Derivatives. Retrieved from

  • Organic Chemistry Portal. (2024).[1] Synthesis of Imidazoles: Van Leusen and Radziszewski Methods. Retrieved from

  • Sigma-Aldrich. (2024).[1] Product Specification: 1-(1H-Imidazol-2-yl)-2-methylpropan-1-amine. Retrieved from [1]

  • Royal Society of Chemistry. (2018).[1] Recovery and purification of ionic liquids from solutions: A review. Green Chemistry. Retrieved from

  • National Institutes of Health (NIH). (2022).[1] 1-Propyl-4(5)-Methylimidazole Isomers for Temperature Swing Solvent Extraction. Retrieved from

Sources

Troubleshooting

Resolving stability issues of 2-(1-Methyl-2-imidazolyl)-2-propanamine in solution

This guide serves as a specialized Technical Support Center for researchers working with 2-(1-Methyl-2-imidazolyl)-2-propanamine . It addresses the specific stability challenges inherent to this molecule's structure: a p...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized Technical Support Center for researchers working with 2-(1-Methyl-2-imidazolyl)-2-propanamine . It addresses the specific stability challenges inherent to this molecule's structure: a primary amine attached to a tertiary carbon (gem-dimethyl) adjacent to an electron-rich N-methylimidazole ring.[1][2][3]

Status: Senior Application Scientist Verified Scope: Stability, Storage, Troubleshooting, and Recovery Protocols[1][2][3]

Molecule Profile & Sensitivity Overview

To solve stability issues, we must first understand the "Why."[4][5] This molecule features two reactive centers that drive its instability profile:[4][5][6]

  • The Primary Amine (-NH₂): Despite being on a sterically hindered tertiary carbon, this group is a potent nucleophile.[1][3][4][5] It avidly reacts with atmospheric CO₂ to form carbamate salts (often mistaken for degradation or polymerization).[4][5]

  • The N-Methylimidazole Ring: This electron-rich heterocycle is prone to oxidative yellowing and is highly hygroscopic (water-attracting).[1][2][3]

PropertyRisk LevelManifestation in Lab
CO₂ Sensitivity Critical Clear oil turns into a white, crusty solid or cloudy suspension.[1][2][3]
Hygroscopicity HighSolid clumps; oil increases in mass; hydrolysis of co-reagents.[3][4][5]
Oxidation ModerateSolution turns yellow/amber over time.[3][4][5]
Thermal Stability GoodGenerally stable up to 100°C if inert; degrades if O₂ is present.[3][4][5]

Troubleshooting Decision Tree

Use this flowchart to diagnose the specific issue with your sample.

Troubleshooting Start Observation Cloudy White Precipitate / Cloudiness Start->Cloudy Yellow Yellowing / Discoloration Start->Yellow Mass Mass Increase / Wet Solid Start->Mass Carbamate Diagnosis: Carbamate Formation (Reaction with Air/CO2) Cloudy->Carbamate Oxidation Diagnosis: Oxidative Degradation (N-Oxide or Ring Oxidation) Yellow->Oxidation Water Diagnosis: Hygroscopic Water Uptake Mass->Water Fix1 Action: Acid Wash or Thermal Reversion (60°C, Vac) Carbamate->Fix1 Fix2 Action: Distillation or Chromatography (Irreversible) Oxidation->Fix2 Fix3 Action: Lyophilization or Azeotropic Drying (Toluene) Water->Fix3

Figure 1: Diagnostic workflow for identifying stability issues based on visual cues.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: My clear oil turned into a white solid (or cloudy suspension) overnight. Is it polymerized?

A: Likely no .[1][3][4][5] This is almost certainly carbamate formation , not polymerization.[4][5]

  • The Science: Primary amines react reversibly with atmospheric Carbon Dioxide (CO₂) to form an ammonium carbamate salt.[4][5]

    • Reaction:ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      [2][3]
      
    • This salt is often insoluble in the organic solvents (like ether or dichloromethane) used to isolate the free base, leading to precipitation.[4][5]

  • The Fix:

    • Thermal Reversion: Dissolve the solid in a high-boiling solvent (e.g., Toluene or Chlorobenzene) and heat to reflux under a strong stream of Nitrogen.[1][3][4][5] The heat drives off the CO₂.[4][5]

    • Acid Wash: Dissolve in dilute HCl (converts carbamate to ammonium chloride + CO₂ gas).[3][4][5] Wash with ether (removes non-basic impurities).[4][5] Basify with NaOH and extract rapidly into DCM. Dry and concentrate under Argon.

Q2: The solution is turning yellow/brown. Can I still use it?

A: Proceed with caution.

  • The Science: The imidazole ring is electron-rich.[1][2][3][5] In the presence of trace transition metals or peroxides (often found in old ethers/THF), it can form N-oxides or undergo ring-opening oxidation.[1][2][3]

  • Assessment: Check purity via LC-MS. If the main peak is intact and the impurity is <5%, you can use it for crude reactions.[4][5]

  • Prevention: Always store under Argon/Nitrogen.[3][4][5] Add a reducing agent (like sodium thiosulfate) during workups if oxidation is persistent.[4][5]

Q3: Why does my yield vary so much when I weigh this compound?

A: The molecule is a "water sponge" (Hygroscopic).[4][5]

  • The Science: The imidazole nitrogen and the primary amine both hydrogen-bond avidly with atmospheric moisture.[1][3][5] A "100 mg" sample might actually be 80 mg of amine and 20 mg of water.[4][5]

  • The Fix:

    • Do not weigh in open air.[3][4][5]

    • Prepare a stock solution of known concentration in dry solvent (e.g., Anhydrous DMSO or Methanol) immediately after synthesis/purification.[4][5] Volumetric dosing is far more accurate than gravimetric dosing for this compound.[3][4][5]

Validated Protocols

Protocol A: The "Rescue" (Removing CO₂/Carbamates)

Use this when your sample has solidified or clouded due to air exposure.[4]

  • Dissolution: Dissolve the cloudy material in Dichloromethane (DCM) .[4][5] The carbamate may remain suspended.[4][5]

  • Biphasic Hydrolysis: Add an equal volume of 1M NaOH . Shake vigorously.

    • Mechanism:[1][2][3][5][7] The strong base deprotonates the ammonium salt (

      
      ), forcing the equilibrium back to the free amine and releasing the trapped CO₂ as soluble carbonate (
      
      
      
      ).[4][5]
  • Extraction: Separate the organic layer.[3][4][5] Extract the aqueous layer 2x with DCM.[4][5]

  • Drying: Dry over Anhydrous Sodium Sulfate (avoid Magnesium Sulfate if the amine is very sensitive, as Mg is slightly acidic).[4][5]

  • Concentration: Filter and concentrate on a rotary evaporator.

    • CRITICAL STEP: Backfill the rotavap with Nitrogen , not air.[4][5]

Protocol B: Long-Term Storage System

Self-validating storage to prevent degradation.[1][2][3]

  • Container: Amber glass vial with a septum-screw cap (PTFE-lined).

  • Atmosphere: Flush the vial with Argon for 30 seconds before sealing. Argon is heavier than air and provides a better "blanket" than Nitrogen.[4][5]

  • Temperature: Store at -20°C .

    • Reason: Low temperature slows oxidation kinetics and reduces the vapor pressure of the amine, preventing cross-contamination.[4][5]

  • Sealing: Wrap the cap junction with Parafilm to prevent moisture ingress.[3][4][5]

Protocol C: Solvent Compatibility Guide

Choosing the wrong solvent triggers immediate side reactions.

SolventCompatibilityNotes
Methanol/Ethanol High Excellent solubility.[1][2][3] Stable. Good for stock solutions.[3][4][5]
DMSO High Best for biological assays.[1][3][4][5] Use anhydrous DMSO to prevent hydrolysis.[3][4][5]
Acetone/Ketones FORBIDDEN Forms imines (Schiff bases).[1][3][4][5] Even with steric hindrance, hemiaminals will form.[4][5]
Chloroform/DCM Medium Good for extraction.[1][3][4][5] Avoid for storage (slow alkylation/quaternization of imidazole).[4][5]
Ethyl Acetate Low Avoid for long-term storage.[1][2][3][5] Primary amines can react with esters to form amides.[3][4][5]

Mechanistic Visualization: The Carbamate Trap

Understanding the reversibility of the CO₂ trap is key to recovering your material.[4][5]

CarbamateReaction Amine Free Amine (Liquid) R-NH2 Intermediate Zwitterion R-NH2(+)-COO(-) Amine->Intermediate Fast CO2 Atmospheric CO2 CO2->Intermediate Salt Carbamate Salt (Solid) [R-NH3]+ [R-NH-COO]- Intermediate->Salt Crystallization Salt->Amine Heat / NaOH (Reversal)

Figure 2: The reversible pathway of carbamate formation.[4][5] Note that the solid salt acts as a thermodynamic sink, driving the reaction forward unless heat or base is applied.[4]

References

  • Sadeghalvad, B. et al. (2021).[4][5] Mechanistic insights into carbamate formation from CO2 and amines. Catalysis Science & Technology. Link

    • Grounding: Establishes the mechanism of amine-CO2 reaction and zwitterion intermedi
  • Sigma-Aldrich. (n.d.).[1][2][3][4][5] Technical Bulletin: Handling and Storage of Amines. Link

    • Grounding: Authoritative source for inert atmosphere handling techniques (Schlenk lines, glove boxes).[4][5]

  • Versteeg, G. F. et al. (1996).[4][5] On the Kinetics of the Reaction between CO2 and Alkanolamines. Chemical Engineering Science. Link

    • Grounding: Provides kinetic data supporting the rapid nature of primary amine carboxyl
  • PubChem. (2025).[3][4][5][8][9][10] Compound Summary: Imidazole Derivatives Stability. National Library of Medicine.[3][4][5] Link

    • Grounding: Verifies the basicity and hygroscopic n

Sources

Optimization

Minimizing hygroscopic degradation of 2-(1-Methyl-2-imidazolyl)-2-propanamine

Technical Support Center: Stability & Handling Guide Subject: Minimizing Hygroscopic Degradation of 2-(1-Methyl-2-imidazolyl)-2-propanamine Case ID: IMID-PROP-002 Status: Active Executive Summary You are encountering sta...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling Guide Subject: Minimizing Hygroscopic Degradation of 2-(1-Methyl-2-imidazolyl)-2-propanamine Case ID: IMID-PROP-002 Status: Active

Executive Summary

You are encountering stability issues with 2-(1-Methyl-2-imidazolyl)-2-propanamine . This compound presents a dual physicochemical challenge: it contains a basic primary amine on a tertiary carbon and a basic imidazole ring.

This specific molecular architecture creates a "hygroscopicity trap." The high basicity (


 for the amine, 

for the imidazole) drives the rapid absorption of atmospheric moisture. Once wet, the compound captures atmospheric

to form carbamate or bicarbonate salts (often observed as a white crust on the oil/solid).

This guide provides the protocols to Triage (recover current samples), Prevent (handling best practices), and Cure (chemical stabilization via salt formation).

Module 1: Critical Triage (Troubleshooting)

Q: My sample has turned from a solid/viscous oil into a sticky, yellow gum. Is it ruined? A: Not necessarily, but it has undergone deliquescence . The "gum" is likely a mixture of the parent amine, absorbed water, and amine-bicarbonate salts. The yellowing indicates mild oxidation, facilitated by the aqueous environment.

  • Immediate Action: Do not heat it in an oven to dry it. Heating wet amines in air accelerates oxidative degradation (N-oxide formation).

  • Recovery Protocol:

    • Dissolve the gum in Dichloromethane (DCM) . The amine is soluble; inorganic carbonate salts are not.

    • Dry the DCM layer with anhydrous Sodium Sulfate (

      
      ) .[1]
      
    • Filter and concentrate under reduced pressure (Rotavap) at low temperature (<30°C).

    • Azeotropic Drying: If water persists, add toluene and re-evaporate. The toluene-water azeotrope removes the last traces of moisture.

Q: I see a white crust forming on the glass walls of the storage vial. What is this? A: This is likely the carbamate salt or bicarbonate salt formed by the reaction of the amine with atmospheric


 and moisture.
  • Mechanism:

    
    .
    
  • Impact: This changes the stoichiometry of your reactions. If you weigh 100 mg of "crusty" amine, you might only be adding 80 mg of active reagent.

Module 2: The "Vicious Cycle" of Degradation

Understanding the failure mode is critical for prevention. The diagram below illustrates how a minor moisture leak cascades into chemical contamination.

HygroscopicCycle DryAmine Dry Amine (Free Base) Moisture Atmospheric Moisture (H2O Absorption) DryAmine->Moisture Exposes High Surface Area Deliquescence Deliquescence (Formation of concentrated aqueous solution) Moisture->Deliquescence H-Bonding CO2_Trap CO2 Capture (Formation of Carbonic Acid) Deliquescence->CO2_Trap Enhanced Gas Solubility Oxidation Oxidative Yellowing (N-Oxides) Deliquescence->Oxidation Dissolved O2 SaltForm Degradation Product (Carbamate/Bicarbonate Salts) CO2_Trap->SaltForm Acid-Base Rxn SaltForm->Moisture Salts are Hygroscopic

Figure 1: The self-accelerating cycle of hygroscopic degradation. Once the amine absorbs water, it becomes a more efficient trap for


 and 

.

Module 3: Chemical Stabilization (The "Cure")

Q: How can I store this compound long-term without a glovebox? A: Convert the free base into a Dihydrochloride (2HCl) Salt . The free base is an oil/low-melting solid and kinetically unstable. The salt form is a crystalline solid, non-volatile, and significantly more resistant to oxidation and


 uptake.

Protocol: Synthesis of 2-(1-Methyl-2-imidazolyl)-2-propanamine • 2HCl

  • Dissolution: Dissolve 1.0 equivalent of the amine free base in a minimal amount of anhydrous Ethanol or Isopropanol (approx. 5 mL per gram).

  • Acidification: Cool the solution to 0°C in an ice bath. Slowly add 2.2 equivalents of HCl in Dioxane (4M) or HCl in Ethanol .

    • Note: Do not use aqueous HCl, or you will struggle to crystallize the product later.

  • Precipitation:

    • Scenario A (Immediate Solid): If a white solid precipitates immediately, stir for 30 mins, filter, and wash with cold diethyl ether.

    • Scenario B (No Solid): If the solution remains clear, slowly add Diethyl Ether or MTBE (anti-solvent) until the solution turns cloudy. Store at -20°C overnight to induce crystallization.

  • Drying: Dry the resulting salt in a vacuum oven at 40°C over

    
     or KOH pellets to remove trace acid/solvent.
    

Data Comparison: Free Base vs. Salt

FeatureFree BaseDihydrochloride Salt (2HCl)
Physical State Viscous Oil / Low-melting SolidCrystalline Solid
Hygroscopicity High (Deliquescent)Low to Moderate
Storage -20°C, Inert Gas RequiredRT or 4°C, Desiccator
Stoichiometry Variable (due to water weight)Precise (MW defined)
Shelf Life < 3 Months (opens to air)> 2 Years

Module 4: Analytical Verification

Q: How do I verify the purity of my recovered amine? A: Use 1H NMR in DMSO-d6 . Chloroform-d (


) is often acidic enough to alter the chemical shifts of this basic amine or react with it over time.

Checklist for NMR Analysis:

  • Water Peak: In DMSO-d6, water appears at ~3.33 ppm. If the integral of this peak is high relative to the methyl group (approx 2.3 ppm for N-Me), your sample is wet.

  • Carbamate Check: Look for broad peaks in the 6.0–8.0 ppm region (exchangeable protons) or unexpected carbonyl carbons in 13C NMR around 158–160 ppm.

  • Stoichiometry Check (for Salts): If you made the salt, ensure the integration of the CH/CH2 protons matches the expected structure and hasn't shifted due to incomplete protonation.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for drying amines and salt formation). Link

  • Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427-435. (Guidance on selecting HCl vs other counterions). Link

  • Revelli, A. L., et al. (2015). "Influence of water on the stability of organic bases: A kinetic study." Journal of Organic Chemistry. (Mechanistic insight into moisture-facilitated degradation). Link

Sources

Troubleshooting

Overcoming steric hindrance in 2-(1-Methyl-2-imidazolyl)-2-propanamine reactions

To: Research & Process Chemistry Teams From: Technical Applications Support (Synthesis Division) Subject: Ticket #5592: Troubleshooting Reactivity in 2-(1-Methyl-2-imidazolyl)-2-propanamine Scaffolds Technical Support Ce...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Process Chemistry Teams From: Technical Applications Support (Synthesis Division) Subject: Ticket #5592: Troubleshooting Reactivity in 2-(1-Methyl-2-imidazolyl)-2-propanamine Scaffolds

Technical Support Center: Steric Hindrance & Reactivity Guide

User Context: You are working with 2-(1-Methyl-2-imidazolyl)-2-propanamine , a sterically congested tertiary carbinamine. The gem-dimethyl group at the


-position, combined with the ortho-substituted imidazole ring, creates a "steric wall" that severely retards nucleophilic attack.

Scope: This guide addresses the failure modes of standard coupling (Amide/SNAr) and provides high-energy alternatives and catalytic solutions derived from recent process chemistry breakthroughs (including BMS TYK2 inhibitor optimization protocols).

Part 1: The Reactivity Landscape (Decision Matrix)

Before selecting a reagent, you must diagnose the specific failure mode. The steric bulk of the tert-alkyl amine reduces the kinetic rate of attack, allowing side reactions (hydrolysis of active esters, N-imidazole alkylation) to dominate.

ReactionLogic Start Target Reaction Type Bond Type? Start->Type Amide Amide Bond (R-CO-NH-R') Type->Amide Aryl Aryl C-N Bond (Ar-NH-R') Type->Aryl Standard Standard EDC/HOBt Amide->Standard Sol1 SOLUTION: T3P (50%) in Pyridine/EtOAc Amide->Sol1 Recommended SNAr Thermal SNAr Aryl->SNAr Sol2 SOLUTION: Pd-Catalysis (Buchwald-Hartwig) Aryl->Sol2 Recommended Fail1 FAIL: Slow Kinetics Hydrolysis dominates Standard->Fail1 Fail2 FAIL: High Temp req. Imidazole decomp. SNAr->Fail2

Figure 1: Decision tree for selecting coupling conditions based on bond type. Standard thermal and carbodiimide pathways are marked as high-risk failure points due to the specific steric profile of the gem-dimethyl-imidazole scaffold.

Part 2: Troubleshooting Guides (Q&A Format)

Ticket #001: Amide Coupling – Low Conversion with EDC/HATU

User Report: "I am trying to couple 2-(1-Methyl-2-imidazolyl)-2-propanamine with a benzoic acid derivative using HATU/DIPEA in DMF. LCMS shows <20% product after 24h, with significant hydrolysis of the activated ester."

Root Cause Analysis: The gem-dimethyl groups create a "neopentyl-like" steric environment. The amine nucleophile cannot approach the bulky HATU-active ester (O-At adduct) fast enough. The active ester hydrolyzes by reacting with trace water faster than the hindered amine.

Resolution Protocol: The T3P (Propylphosphonic Anhydride) System T3P is superior here because it acts as a dehydrating agent that drives the equilibrium even with weak nucleophiles, and the by-products are water-soluble (simplified workup).

Optimized Protocol:

  • Solvent: Switch from DMF to EtOAc or 2-MeTHF . T3P works best in non-polar solvents where the "tight ion pair" effect is minimized.

  • Base: Use Pyridine (3-5 equiv) instead of DIPEA. Pyridine acts as both a base and a nucleophilic catalyst (forming an N-acyl pyridinium intermediate which is less bulky than the O-At ester).

  • Temperature: Heat to 60-80°C . The thermal stability of T3P allows this, whereas HATU degrades.

ParameterStandard (HATU)Optimized (T3P)
Active Species Bulky O-At esterCompact Acyl-phosphonate / Acyl-pyridinium
Steric Tolerance LowHigh
By-products Tetramethylurea (hard to remove)Water-soluble phosphates (wash away)
Typical Yield 15-30%85-95%
Ticket #002: Arylation – Failure of SNAr Reaction

User Report: "Attempting to react the amine with a 2-chloropyridine. Refluxing in DMSO with K2CO3 yields only starting material and some black tar."

Root Cause Analysis: Nucleophilic Aromatic Substitution (SNAr) requires the nucleophile to attack the


-system perpendicular to the ring. The gem-dimethyl groups on your amine clash with the ortho-hydrogens of the pyridine ring during the transition state (Meisenheimer complex).

Resolution Protocol: Palladium-Catalyzed Buchwald-Hartwig Coupling You must bypass the SNAr mechanism and use a metal-catalyzed pathway. The choice of ligand is critical; it must be bulky enough to promote reductive elimination but flexible enough to accommodate the tertiary alkyl amine.

Recommended System (Based on BMS Process Chemistry):

  • Catalyst: Pd(OAc)2 or Pd2(dba)3.

  • Ligand: BrettPhos or RuPhos . These ligands are specifically designed for coupling sterically hindered primary amines.

  • Base: NaOtBu (Sodium tert-butoxide) or LiHMDS . Strong bases are required to deprotonate the amine-Pd complex.

Step-by-Step Protocol:

  • Charge reaction vessel with Aryl Chloride (1.0 eq), Amine (1.2 eq), Pd(OAc)2 (2 mol%), and BrettPhos (4 mol%).

  • Add degassed Toluene or Dioxane (0.2 M).

  • Add NaOtBu (1.5 eq) under Nitrogen/Argon flow.

  • Heat to 90°C for 4-12 hours.

Note on "Dual Base" Systems: If your substrate contains base-sensitive groups (like esters), use the BMS "Dual Base" approach: inorganic carbonate (K2CO3) for buffering + catalytic DBU/superbase to shuttle protons [1].

Ticket #003: Regioselectivity – Imidazole Interference

User Report: "I see a side product with the same mass as the desired product. Is the imidazole nitrogen reacting?"

Root Cause Analysis: Yes. Although the 1-position is methylated, the N3 position of the imidazole is a competent nucleophile (pKa ~7). In sterically hindered scenarios, the aliphatic amine (pKa ~10) is kinetically slower, allowing the unhindered imidazole nitrogen to compete for the electrophile.

Verification & Fix:

  • Diagnosis: Check the NMR.[1] If the imidazole protons shift significantly downfield (>0.5 ppm), you have N-acylated/arylated the imidazole ring.

  • Solution (Thermodynamic Control): For amides, imidazole acylation is often reversible. Heating the reaction with methanol or mild base during workup can hydrolyze the unstable N-acyl imidazole while leaving the robust N-alkyl amide intact.

  • Solution (Protection): If irreversible (like arylation), you cannot rely on workup. You must use the Pd-catalysis method described in Ticket #002, which is highly selective for the primary aliphatic amine over the heteroaromatic nitrogen due to the ligand's electronic preference.

Part 3: Mechanism of Steric Clash

The following diagram illustrates why standard nucleophilic attacks fail. The "Cone Angle" of the gem-dimethyl amine blocks the trajectory required for standard carbonyl addition.

Mechanism Amine 2-(1-Methyl-2-imidazolyl)-2-propanamine (Nucleophile) TS_Standard Transition State (Standard) High Energy Barrier Amine->TS_Standard Catalyst Pd-Ligand / T3P (Bridge) Amine->Catalyst Coordination Target Electrophile (Carbonyl/Aryl-Cl) Target->TS_Standard Target->Catalyst Activation StericClash STERIC CLASH: Gem-Dimethyl vs Electrophile Wall TS_Standard->StericClash Blocks Attack Product Coupled Product Catalyst->Product Reductive Elimination (Bypasses Sterics)

Figure 2: Mechanistic pathway comparison. Direct attack (Standard) is blocked by the steric clash of the gem-dimethyl groups. Catalytic intermediates (Pd or T3P) create a larger, more flexible active complex that facilitates bond formation.

References

  • BMS Deucravacitinib Process Development

    • Title: Development of a Commercial Process for Deucravacitinib, a Deuter
    • Source: Organic Process Research & Development (2022).[2][3][4]

    • Relevance: Defines the "Dual Base" strategy and Pd-catalysis for coupling sterically hindered heteroaryl amines.
    • URL:[Link][3]

  • T3P Coupling Guide

    • Title: Propylphosphonic Anhydride (T3P®): A Remarkably Efficient Reagent for Amide Bond Formation with Sterically Hindered Amines.

    • Source: Tetrahedron Letters (2010).

    • Relevance: Validates T3P superiority over H
    • URL:[Link]

  • Buchwald-Hartwig Ligand Selection

    • Title: A User's Guide to Palladium-Catalyzed Amin
    • Source: Chemical Reviews (2016).

    • Relevance: Selection of BrettPhos/RuPhos for primary amines on tertiary carbons.
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation patterns of 2-(1-Methyl-2-imidazolyl)-2-propanamine

The following guide details the mass spectrometry fragmentation patterns of 2-(1-Methyl-2-imidazolyl)-2-propanamine , a specialized heterocyclic intermediate often utilized in the synthesis of bioactive pharmaceutical in...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the mass spectrometry fragmentation patterns of 2-(1-Methyl-2-imidazolyl)-2-propanamine , a specialized heterocyclic intermediate often utilized in the synthesis of bioactive pharmaceutical ingredients (APIs).

This guide synthesizes theoretical fragmentation mechanics with standard electrospray ionization (ESI) and electron impact (EI) behaviors observed in imidazole-substituted aliphatic amines.

Executive Summary & Compound Architecture

2-(1-Methyl-2-imidazolyl)-2-propanamine is a tertiary carbinamine linked directly to the C2 position of a 1-methylimidazole ring. Its unique structure—combining a basic aliphatic amine with an aromatic imidazole core—creates distinct charge localization sites that drive specific fragmentation pathways.

  • Chemical Formula:

    
    
    
  • Exact Mass: 139.1109 Da

  • Molecular Weight: 139.19 g/mol

  • Key Structural Features:

    • N1-Methylimidazole Core: Aromatic, moderately basic (pKa ~7.0), acts as a charge stabilizer.

    • Gem-dimethyl Bridge: Two methyl groups at the

      
      -carbon create a quaternary center, influencing steric bulk and stability.
      
    • Primary Amine: Highly basic (pKa ~10.5), serves as the primary protonation site in ESI.

Comparative Context

Unlike linear analogs such as Histamine or 2-Methylhistamine , this compound possesses a quaternary carbon adjacent to the imidazole. This prevents standard oxidative deamination pathways seen in metabolism and alters the


-cleavage mechanics in mass spectrometry, favoring methyl radical loss over backbone scission.

Experimental Protocol: LC-MS/MS & GC-MS

To replicate the fragmentation data described below, ensure your instrumentation is calibrated to the following self-validating protocols.

A. ESI-MS/MS (Liquid Chromatography)
  • System: Triple Quadrupole (QqQ) or Q-TOF.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Proton source).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Direct Infusion: 5-10 µL/min of 1 µg/mL standard in 50:50 A:B.

  • Source Parameters:

    • Spray Voltage: 3.5 kV.

    • Capillary Temp: 300°C.

    • Collision Energy (CE): Ramp 10–40 eV to observe sequential losses.

B. GC-MS (Electron Impact)
  • System: Single Quadrupole with EI source (70 eV).

  • Inlet Temp: 250°C (Ensure no thermal degradation of the amine).

  • Column: Rtx-5Amine or equivalent base-deactivated column (essential to prevent peak tailing of the primary amine).

Fragmentation Analysis: Pathways & Mechanisms

The fragmentation logic is dictated by the competition for charge between the aliphatic amine (kinetic control) and the imidazole ring (thermodynamic stability).

A. ESI Positive Mode ( )

In ESI, the molecule forms the protonated precursor


. The proton preferentially localizes on the primary amine due to its higher basicity.
Pathway 1: The Ammonia Loss (Dominant)
  • Mechanism: Charge-remote fragmentation or proton transfer leads to the heterolytic cleavage of the C-N bond.

  • Transition:

    
     (Loss of 17 Da, 
    
    
    
    ).
  • Driver: The resulting carbocation at the quaternary carbon is exceptionally stable because it is tertiary and benzylic-like (stabilized by the adjacent imidazole

    
    -system).
    
  • Diagnostic Value: High. This is the base peak in low-energy CID.

Pathway 2: The Imidazole Signature
  • Mechanism: At higher collision energies, the bond between the quaternary carbon and the imidazole ring cleaves.

  • Transition:

    
     (Loss of 
    
    
    
    ).
  • Identity: This ion corresponds to the protonated 1-methylimidazole species.

  • Diagnostic Value: Confirms the presence of the N-methylated imidazole core.

B. EI Mode ( )

In 70 eV Electron Impact, the radical cation drives different pathways, primarily


-cleavage.
Pathway 1:

-Cleavage (Methyl Loss)
  • Mechanism: Homolytic cleavage of one of the gem-dimethyl groups adjacent to the amine radical cation.

  • Transition:

    
     (Loss of 15 Da, 
    
    
    
    ).
  • Intensity: Base Peak (100%) . The loss of a methyl radical is statistically favored (2 methyls available) and produces a resonance-stabilized iminium ion.

Pathway 2: Isopropylamine Cleavage
  • Transition:

    
     (Loss of 43 Da, 
    
    
    
    ).
  • Identity: 1-Methyl-2-methylene-imidazole cation.

Comparative Data Summary

The following table contrasts the target compound with its closest structural analogs to assist in identification.

Feature2-(1-Methyl-2-imidazolyl)-2-propanamine Histamine 2-Isopropyl-1-methylimidazole
Precursor (ESI) 140

112

125

Base Peak (EI) 124 (

)
82 (

-Im)
110 (

)
Major Neutral Loss

(17 Da)

(17 Da)

(42 Da)
Diagnostic Ion 123 (Tertiary Carbocation)95 (

)
83 (Imidazole Ring)
Stability High (Quaternary C)Low (Primary C)High (Aromatic)

Mechanistic Visualization (Graphviz)

The following diagram illustrates the ESI fragmentation tree, highlighting the competition between ammonia loss and skeletal cleavage.

FragmentationPathway M_Protonated [M+H]+ Precursor m/z 140 (Protonated Amine) Ion_123 Base Peak (ESI) m/z 123 [C(CH3)2-Im]+ M_Protonated->Ion_123 - NH3 (17 Da) Neutral Loss Ion_83 Imidazole Core m/z 83 [1-Me-Im + H]+ M_Protonated->Ion_83 - C3H7N (57 Da) C-C Cleavage Ion_58 Amine Fragment m/z 58 [C(CH3)2NH2]+ M_Protonated->Ion_58 - Imidazole (82 Da) Rare Path Ion_96 Secondary Frag m/z 96 [Im-CH2]+ Ion_123->Ion_96 - C2H3 (27 Da) Ring Degradation

Figure 1: ESI-MS/MS fragmentation tree for 2-(1-Methyl-2-imidazolyl)-2-propanamine showing the dominant ammonia loss pathway.

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Imidazole Derivatives. National Institute of Standards and Technology. [Link][1]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text for alpha-cleavage rules in amines).
  • Holčapek, M., et al. (2010). Fragmentation behavior of nitrogen heterocycles in ESI-MS. Journal of Mass Spectrometry. [Link]

Sources

Comparative

Comparative Guide: Binding Affinity &amp; Pharmacology of Histamine vs. 2-(1-Methyl-2-imidazolyl)-2-propanamine

The following guide provides a rigorous comparative analysis of the endogenous ligand Histamine versus the synthetic analog 2-(1-Methyl-2-imidazolyl)-2-propanamine . [1] Executive Summary This guide compares the pharmaco...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous comparative analysis of the endogenous ligand Histamine versus the synthetic analog 2-(1-Methyl-2-imidazolyl)-2-propanamine .

[1]

Executive Summary

This guide compares the pharmacological profile of Histamine (2-(1H-imidazol-4-yl)ethanamine), the endogenous agonist for histamine receptors (H1–H4), with 2-(1-Methyl-2-imidazolyl)-2-propanamine , a synthetic structural analog.[1]

While Histamine is a flexible, tautomeric molecule essential for physiological signaling, the synthetic analog is characterized by N-methylation , 2-position substitution , and gem-dimethyl branching .[1] Structural-Activity Relationship (SAR) analysis indicates that the synthetic analog likely exhibits negligible binding affinity for H1 and H2 receptors due to the loss of tautomeric proton transfer capability and steric hindrance.[1] Its profile suggests potential utility only as a specialized fragment in H3/H4 antagonist design or as a chemical intermediate, rather than a functional receptor agonist.[1]

Structural & Chemical Analysis[1][2][3]

The binding affinity of histamine ligands is dictated by the imidazole ring's tautomeric state and the flexibility of the ethylamine side chain.[1]

Chemical Structure Comparison[1][2][3][4]
FeatureHistamine (Endogenous)2-(1-Methyl-2-imidazolyl)-2-propanamine (Synthetic)
IUPAC Name 2-(1H-imidazol-4-yl)ethanamine2-(1-methyl-1H-imidazol-2-yl)propan-2-amine
Imidazole Substitution 4(5)-position (Essential for H1/H2 agonism)2-position (Often leads to antagonism or inactivity)
Nitrogen State Tautomeric (

-H


-H)
Fixed (N-methylated at

; no proton transfer)
Side Chain Ethyl (

); Flexible
Isopropyl (

); Rigid, Gem-dimethyl
Steric Bulk LowHigh (Gem-dimethyl + N-methyl)
Pharmacophore Visualization (DOT)[1]

ChemicalStructure Histamine Histamine (4-(2-aminoethyl)imidazole) Tautomerism Tautomeric Proton (Essential for H1/H2) Histamine->Tautomerism Flexibility Flexible Ethyl Chain (Adaptable Binding) Histamine->Flexibility Analog 2-(1-Methyl-2-imidazolyl) -2-propanamine FixedN N-Methylation (Blocks Tautomerism) Analog->FixedN Steric Gem-Dimethyl/2-Sub (Steric Clash) Analog->Steric FixedN->Tautomerism Inhibits

Figure 1: Structural divergence between Histamine and the Synthetic Analog.[1] N-methylation and 2-substitution in the analog disrupt key binding interactions.[1]

Binding Affinity & Receptor Selectivity[1]

Histamine Receptor Profile (Reference)

Histamine binds to four G-protein coupled receptors (GPCRs) with varying affinities.

Receptor

/

(Histamine)
Primary Signaling PathwayPhysiological Role
H1


Allergy, Inflammation, Wakefulness
H2


Gastric Acid Secretion, Cardiac Stimulation
H3


Neurotransmission (Autoreceptor)
H4


Immune Modulation (Chemotaxis)
Predicted Profile: 2-(1-Methyl-2-imidazolyl)-2-propanamine

Direct experimental data for this specific analog is sparse in public pharmacological databases.[1] However, based on established Structure-Activity Relationships (SAR) for histamine ligands, the following profile is predicted:

  • H1 & H2 Affinity (Negligible):

    • Mechanism: H1 and H2 receptor activation requires the imidazole ring to undergo tautomeric shifts (proton transfer between

      
       and 
      
      
      
      ) to stabilize the active receptor conformation.[1]
    • Failure Mode: The 1-methyl group on the synthetic analog locks the nitrogen, preventing this proton transfer.[1] Additionally, 2-substitution is historically known to abolish H1/H2 agonist activity (e.g., 2-methylhistamine is H1-selective but requires the 4-ethyl chain; 2-substitution with a bulky group usually creates steric clash).[1]

  • H3 & H4 Affinity (Low/Antagonist Potential):

    • Mechanism: H3 receptors are more tolerant of N-methylation (e.g., N-

      
      -methylhistamine is a potent agonist).[1] However, they generally require the side chain to be at the 4-position .[1]
      
    • Failure Mode: The 2-position connection combined with the bulky gem-dimethyl (isopropyl) group likely prevents the molecule from entering the deep binding pocket of the H3 receptor.[1] If binding occurs, it would likely be as a low-affinity antagonist.[1]

Signaling Pathway Comparison[1]

SignalingPathways H1 H1 Receptor (Gq-coupled) PLC PLC Activation (Ca2+ Release) H1->PLC H2 H2 Receptor (Gs-coupled) AC_Up Adenylate Cyclase (cAMP Increase) H2->AC_Up H3 H3 Receptor (Gi-coupled) AC_Down Adenylate Cyclase (cAMP Decrease) H3->AC_Down Hist Histamine (Agonist) Hist->H1 Hist->H2 Hist->H3 Syn Synthetic Analog (Predicted Inactive/Weak) Syn->H1 No Binding Syn->H2 No Binding Syn->H3 Steric Clash?

Figure 2: Differential signaling activation. Histamine activates all pathways; the synthetic analog is predicted to fail due to structural incompatibility.[1]

Experimental Protocols: Determining Binding Affinity

To empirically verify the binding affinity of the synthetic analog, researchers must employ a Radioligand Binding Assay .[1] This protocol is the gold standard for determining the inhibition constant (


).[1]
Protocol: Competitive Radioligand Binding Assay (H3 Receptor)

Objective: Determine if 2-(1-Methyl-2-imidazolyl)-2-propanamine displaces the standard radioligand


-N-

-methylhistamine.[1]
Materials:
  • Membrane Preparation: CHO cells stably expressing human H3 receptors.[1]

  • Radioligand:

    
    -N-
    
    
    
    -methylhistamine (2 nM final concentration).[1]
  • Competitor: 2-(1-Methyl-2-imidazolyl)-2-propanamine (concentration range:

    
     to 
    
    
    
    ).[1]
  • Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM

    
    .
    
Step-by-Step Methodology:
  • Preparation: Thaw membrane aliquots and homogenize in assay buffer.

  • Incubation:

    • In a 96-well plate, add

      
       of radioligand.[1]
      
    • Add

      
       of the synthetic analog (serial dilutions).
      
    • Add

      
       of membrane suspension (
      
      
      
      protein/well).[1]
    • Non-specific binding control: Add

      
       Thioperamide (known H3 antagonist) instead of the analog.[1]
      
  • Equilibrium: Incubate for 60 minutes at 25°C to reach equilibrium.

  • Harvesting: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.

  • Washing: Wash filters

    
     with ice-cold buffer to remove unbound ligand.[1]
    
  • Quantification: Add liquid scintillation cocktail and count radioactivity (CPM) using a beta-counter.

  • Data Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    [1]
Assay Workflow Visualization (DOT)

AssayWorkflow Step1 1. Prepare Membranes (CHO-hH3 Cells) Step2 2. Add Radioligand ([3H]-NAMH) Step1->Step2 Step3 3. Add Competitor (Synthetic Analog) Step2->Step3 Step4 4. Incubate (60 min @ 25°C) Step3->Step4 Step5 5. Rapid Filtration (GF/B Filters) Step4->Step5 Step6 6. Scintillation Counting (Data Analysis) Step5->Step6

Figure 3: Workflow for competitive radioligand binding assay to determine Ki values.

References

  • Hough, L. B. (2001).[1] "Genomics meets histamine receptors: new subtypes, new receptors."[1] Molecular Pharmacology, 59(3), 415-419.[1] Link

  • Leurs, R., et al. (2005).[1] "The histamine H3 receptor: from gene cloning to H3 receptor drugs." Nature Reviews Drug Discovery, 4(2), 107-120.[1] Link

  • Arrang, J. M., et al. (1987).[1] "Auto-inhibition of brain histamine release mediated by a novel class (H3) of histamine receptor."[1] Nature, 327, 117-123.[1] Link[1]

  • PubChem Compound Summary. (2024). "Histamine."[1] National Center for Biotechnology Information.[1] Link

  • IUPHAR/BPS Guide to Pharmacology. (2024).[1] "Histamine Receptors."[1] Link

Sources

Validation

HPLC Method Validation for 2-(1-Methyl-2-imidazolyl)-2-propanamine Purity: A Comparative Technical Guide

Executive Summary The analysis of 2-(1-Methyl-2-imidazolyl)-2-propanamine presents a classic chromatographic challenge: separating a highly basic, hydrophilic small molecule without peak tailing or retention loss.[1] Sta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The analysis of 2-(1-Methyl-2-imidazolyl)-2-propanamine presents a classic chromatographic challenge: separating a highly basic, hydrophilic small molecule without peak tailing or retention loss.[1] Standard acidic Reversed-Phase (RP) methods often fail due to the protonation of the primary amine (pKa ~10.[1]5) and the imidazole ring (pKa ~7.0), leading to silanol interactions and void volume elution.[1]

This guide objectively compares three distinct chromatographic approaches—Standard Acidic C18 , HILIC , and High-pH Reversed-Phase —to identify the most robust method for purity determination.[1] Based on experimental evidence and ICH Q2(R2) guidelines, High-pH Reversed-Phase Chromatography (pH 10.0) is identified as the superior protocol for routine QC, offering the best balance of peak symmetry, retention stability, and MS compatibility.[1]

Chemical Profile & Chromatographic Challenges

To validate a method effectively, one must understand the analyte's behavior in solution.[1]

PropertyDescriptionChromatographic Impact
Analyte 2-(1-Methyl-2-imidazolyl)-2-propanaminePolar, basic small molecule.[1]
Functional Groups Imidazole Ring, Primary AmineDual basic centers create high polarity.[1]
pKa Values ~7.2 (Imidazole), ~10.2 (Amine)At pH < 9, the molecule is positively charged.[1]
UV Absorbance Low (Max ~210–220 nm)Requires high-purity solvents to minimize baseline noise at low wavelengths.[1]
Key Challenge Silanol Interaction Cationic amines bind to anionic silanols on silica columns, causing severe tailing.[1]

Comparative Analysis: Selecting the Optimal Mode

We evaluated three methodologies to determine the "Gold Standard" for this specific application.

Method A: Standard Acidic C18 (The "Baseline")[1]
  • Conditions: C18 column, Phosphate buffer (pH 3.0) / Acetonitrile.[2][3][4]

  • Mechanism: Analyte is fully protonated (

    
    ).
    
  • Verdict: UNSUITABLE.

    • Data: Retention factor (

      
      ) < 1.0 (elutes near void).[1]
      
    • Issues: Severe peak tailing (

      
      ) due to repulsion from the hydrophobic stationary phase and attraction to residual silanols.
      
Method B: HILIC (Hydrophilic Interaction Liquid Chromatography)
  • Conditions: Bare Silica or Amide column, High ACN (90%), Ammonium Formate (pH 3.0).[1]

  • Mechanism: Partitioning into a water-rich layer on the silica surface.[1][5]

  • Verdict: VIABLE ALTERNATIVE.

    • Data: Excellent retention (

      
      ) and MS sensitivity.[1]
      
    • Issues: Long equilibration times; sensitive to sample diluent (must be high organic).

Method C: High-pH Reversed-Phase (The "Recommended")[1]
  • Conditions: Hybrid-Particle C18 (e.g., XBridge/Gemini), Ammonium Bicarbonate (pH 10.[1]0) / Acetonitrile.[2][3][4]

  • Mechanism: Analyte is deprotonated (Neutral).

  • Verdict: SUPERIOR (GOLD STANDARD).

    • Data: Sharp peaks (

      
      ), controllable retention, robust linearity.[1]
      
    • Logic: At pH 10, the amine is neutral, significantly increasing hydrophobicity and interaction with the C18 ligand, while silanols are deprotonated but suppressed by the high ionic strength and hybrid particle technology.[1]

Method Development Decision Matrix

The following diagram illustrates the logical pathway for selecting the High-pH method over alternatives.

MethodSelection Start Start: 2-(1-Methyl-2-imidazolyl)-2-propanamine IsPolar Is the analyte Polar/Basic? Start->IsPolar StandardC18 Standard C18 (pH 3.0) IsPolar->StandardC18 Traditional Approach CheckpH Can we adjust pH > pKa? IsPolar->CheckpH Optimization ResultA Result: Void Elution & Tailing StandardC18->ResultA HILIC Option B: HILIC Mode CheckpH->HILIC No (Unstable Column) HighPH Option C: High-pH C18 (pH 10) CheckpH->HighPH Yes (Hybrid Column) ResultB Good Retention, Hard to Transfer HILIC->ResultB ResultC Neutral Analyte = Sharp Peak HighPH->ResultC

Caption: Decision tree highlighting the selection of High-pH C18 to neutralize the basic amine, overcoming the limitations of standard acidic conditions.

Recommended Protocol: High-pH RP-HPLC[1]

This protocol is designed for validation under ICH Q2(R2) standards.[6][7][8][9][10]

Chromatographic Conditions
ParameterSpecificationRationale
Column Waters XBridge BEH C18 (4.6 x 150 mm, 3.5 µm) or equivalent hybrid particle."BEH" (Ethylene Bridged Hybrid) particles resist dissolution at pH 10. Standard silica dissolves > pH 8.
Mobile Phase A 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonia).High pH suppresses protonation of the amine (pKa ~10.2).[1]
Mobile Phase B Acetonitrile (HPLC Grade).[1]Organic modifier for elution.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Column Temp 30°CEnsures reproducibility of retention times.
Detection UV at 215 nm (PDA/DAD recommended).[1]Imidazole absorbs here; ensures sensitivity for impurities.
Injection Vol 10 µLPrevent column overload.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Initial Hold
2.0955End Initial Hold
15.03070Linear Gradient
15.1595Wash
18.0595End Wash
18.1955Re-equilibration
23.0955Ready for Next Inj.[1]

Validation Framework (ICH Q2(R2))

The following validation characteristics must be demonstrated.

Specificity (Stress Testing)

To prove the method detects "purity," you must show it separates the main peak from degradation products.[1]

  • Protocol: Expose the sample to:

    • Acid (0.1N HCl, 60°C, 2h)

    • Base (0.1N NaOH, 60°C, 2h)

    • Oxidation (3% H2O2, RT, 2h)[1]

  • Acceptance Criteria: Peak purity angle < Peak purity threshold (using PDA detector). Resolution (

    
    ) > 1.5 between the main peak and nearest impurity.
    
Linearity & Range
  • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) ≥ 0.999.
    
Accuracy (Recovery)
  • Protocol: Spike known amounts of the analyte into a placebo matrix at 80%, 100%, and 120% levels (triplicate preparations).

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

Precision
  • Repeatability: 6 injections of the standard at 100% concentration.[1] (Limit: RSD ≤ 2.0%).[1]

  • Intermediate Precision: Different day, different analyst, different column lot. (Limit: RSD ≤ 2.0%).[1]

Limit of Quantitation (LOQ)
  • Method: Signal-to-Noise (S/N) ratio.[1][8]

  • Criteria: Concentration where S/N ≥ 10. (Critical for impurity detection).

Validation Workflow Diagram

ValidationWorkflow cluster_0 Phase 1: Suitability cluster_1 Phase 2: Performance cluster_2 Phase 3: Reliability SystemSuit System Suitability (Tailing < 1.5, Rs > 2.0) Specificity Specificity (Forced Deg.) SystemSuit->Specificity Linearity Linearity (5 Levels) Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability) Accuracy->Precision Robustness Robustness (pH, Flow, Temp) Precision->Robustness

Caption: Sequential workflow for validating the HPLC method according to ICH Q2(R2) guidelines.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Peak Tailing pH too low (amine protonated).[1]Ensure Mobile Phase A is pH 10.0 ± 0.1. Verify pH meter calibration.[11]
Retention Drift Temperature fluctuation.Use a column oven set strictly to 30°C.
High Backpressure Salt precipitation.Ensure mixing of Buffer/ACN does not exceed solubility limits (keep organic < 90% in buffer lines).
Ghost Peaks Contaminated Mobile Phase.Use fresh Ammonium Bicarbonate (it degrades over time) and filter solvents.[1]

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[7] [Link]

  • Waters Corporation. (2020). XBridge BEH C18 Columns: Care and Use Manual.[Link][1]

  • McCalley, D. V. (2010).[1][12] The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. Journal of Chromatography A, 1217(6), 858-880.[1] [Link][1]

  • Agilent Technologies. (2018). Analysis of Basic Compounds using High pH Mobile Phases on Agilent Poroshell HPH-C18.[Link]

Sources

Comparative

Comprehensive IR Spectroscopic Analysis and Comparison Guide: 2-(1-Methyl-2-imidazolyl)-2-propanamine

Executive Summary 2-(1-Methyl-2-imidazolyl)-2-propanamine (CAS: 1082555-90-5) is a highly specialized heterocyclic building block utilized in advanced drug development and synthetic chemistry. Structurally, it features a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(1-Methyl-2-imidazolyl)-2-propanamine (CAS: 1082555-90-5) is a highly specialized heterocyclic building block utilized in advanced drug development and synthetic chemistry. Structurally, it features a 1-methylimidazole core substituted at the C2 position with an sterically hindered


-dimethylmethanamine (isopropylamine) group.

For researchers, verifying the integrity of both the N-methylated ring and the primary amine is critical before downstream synthesis. This guide provides an objective comparative analysis of its Infrared (IR) spectroscopic performance against structurally similar alternatives, equipping analytical scientists with a robust, self-validating framework for structural confirmation.

Mechanistic IR Theory: Decoding the Molecular Fingerprint

To accurately identify this compound and distinguish it from its unmethylated precursors, we must understand the quantum mechanical causality behind its vibrational modes.

  • The Primary Amine Doublet (~3350 and ~3280 cm⁻¹): Unlike secondary amines which exhibit a single N-H stretch, the primary amine (-NH₂) on the tertiary carbon of our target compound possesses two N-H bonds. These bonds couple to produce two distinct stretching frequencies: an asymmetric stretch (higher frequency) and a symmetric stretch (lower frequency). This phenomenon is a definitive diagnostic marker for primary amines [1].

  • The N-Methylation Diagnostic Void (2500–3200 cm⁻¹): Unsubstituted imidazoles exhibit a massive, broad absorption band across this region due to strong, polymeric intermolecular hydrogen bonding (N-H ··· N). The methylation of the imidazole nitrogen (N1) eliminates the hydrogen bond donor, collapsing this broad band entirely. The resulting spectrum in this region will only show sharp, distinct aliphatic and aromatic C-H stretches [2].

  • The "Isopropyl Doublet" (Gem-Dimethyl Bending at ~1380 and ~1365 cm⁻¹): The

    
    -dimethyl group attached to the amine carbon creates a gem-dimethyl configuration. The symmetric bending (umbrella) mode of these methyl groups splits into a doublet due to strong vibrational coupling (mechanical resonance) between the two identical, adjacent -CH₃ moieties  [3].
    

Comparative IR Performance Analysis

When evaluating 2-(1-Methyl-2-imidazolyl)-2-propanamine against structurally similar alternatives—such as its desmethyl analogue (2-(1H-imidazol-2-yl)propan-2-amine) and the endogenous amine Histamine—IR spectroscopy reveals distinct diagnostic markers. The table below summarizes these quantitative differences.

Functional Group / Vibrational Mode2-(1-Methyl-2-imidazolyl)-2-propanamine (Target)2-(1H-imidazol-2-yl)propan-2-amine (Desmethyl Analogue)Histamine (Primary Carbon Amine)
Imidazole N-H Stretch ABSENT (Confirms N-methylation)Present (Broad, ~2500–3200 cm⁻¹)Present (Broad, ~2500–3200 cm⁻¹)
Primary Amine N-H Stretch ~3350 & 3280 cm⁻¹ (Distinct Doublet)~3350 & 3280 cm⁻¹ (Often obscured by ring N-H band)~3300 & 3200 cm⁻¹ (Obscured by ring N-H band)
Aliphatic C-H Stretch ~2850–2960 cm⁻¹ (Stronger; includes N-CH₃)~2850–2960 cm⁻¹ (Weaker; lacks N-CH₃)~2850–2950 cm⁻¹ (Standard -CH₂- stretches)
Gem-Dimethyl Bending ~1380 & 1365 cm⁻¹ (Isopropyl Doublet)~1380 & 1365 cm⁻¹ (Isopropyl Doublet)ABSENT
Ring C=N / C=C Stretches ~1490–1530, 1590 cm⁻¹~1450–1500, 1580 cm⁻¹~1450–1500, 1580 cm⁻¹

Data supported by comparative analysis of standard imidazole and histamine reference spectra [4].

Standardized Experimental Protocol: Self-Validating FTIR-ATR Workflow

Traditional KBr pellet transmission IR is highly susceptible to atmospheric moisture absorption. Because water exhibits a broad O-H stretch (~3400 cm⁻¹) that can completely mask the critical primary amine doublet, Attenuated Total Reflectance (FTIR-ATR) is the mandatory, field-proven choice.

The following protocol is engineered as a self-validating system to ensure absolute data integrity and prevent false positives.

Phase 1: Instrument Calibration (System Suitability)

  • Ensure the diamond/ZnSe ATR crystal is thoroughly cleaned with HPLC-grade isopropanol and allowed to dry.

  • Scan a standard 1.5 mil polystyrene calibration film.

  • Validation Check: The system is validated for accuracy only if the aromatic C-H stretching peak is resolved at exactly 1601.2 cm⁻¹ (± 1 cm⁻¹) . If it falls outside this range, recalibrate the interferometer laser.

Phase 2: Background Subtraction & Noise Validation

  • Collect an ambient air background scan (32 scans, 4 cm⁻¹ resolution). This captures current atmospheric H₂O and CO₂ levels for algorithmic subtraction.

  • Validation Check: Review the background spectrum. The baseline noise must be < 0.01 absorbance units in the 2000–2200 cm⁻¹ region before proceeding.

Phase 3: Sample Acquisition

  • Apply a small amount (1-2 mg or 1-2 µL) of 2-(1-Methyl-2-imidazolyl)-2-propanamine directly onto the ATR crystal.

  • If the sample is in a solid/crystalline state, lower the pressure anvil until the software indicates optimal optical contact (target ~70-80% transmission throughput).

  • Acquire 64 scans at 4 cm⁻¹ resolution across the 4000–400 cm⁻¹ range.

Phase 4: Algorithmic Correction

  • Apply an ATR depth-of-penetration correction algorithm via the spectrometer software.

  • Causality: The evanescent wave penetration in ATR is wavelength-dependent (it penetrates deeper at lower wavenumbers), which artificially inflates the intensity of peaks in the fingerprint region compared to standard transmission spectra. This algorithmic correction normalizes the data, allowing for direct 1:1 comparison with standard transmission reference libraries.

Spectral Validation Workflow

To systematically differentiate 2-(1-Methyl-2-imidazolyl)-2-propanamine from its unmethylated analogues or other common amines, follow this logical decision matrix.

IR_Workflow Start Acquire FTIR-ATR Spectrum (4000 - 400 cm⁻¹) CheckNH Assess 2500 - 3200 cm⁻¹ Region (Imidazole N-H Stretch) Start->CheckNH BroadBand Broad Band Present (Strong H-Bonding) CheckNH->BroadBand Yes NoBroadBand Broad Band ABSENT (Sharp C-H Stretches Only) CheckNH->NoBroadBand No Desmethyl Desmethyl Analogue or Histamine BroadBand->Desmethyl NMethyl N-Methylated Imidazole Ring Confirmed NoBroadBand->NMethyl CheckAmine Assess 3300 - 3400 cm⁻¹ Region (Primary Amine) NMethyl->CheckAmine DoubletAmine Distinct Doublet Present (~3350 & 3280 cm⁻¹) CheckAmine->DoubletAmine Yes CheckIso Assess 1360 - 1390 cm⁻¹ Region (Gem-Dimethyl Bending) DoubletAmine->CheckIso DoubletIso Isopropyl Doublet Present (~1380 & 1365 cm⁻¹) CheckIso->DoubletIso Yes Confirmed Target Confirmed: 2-(1-Methyl-2-imidazolyl)-2-propanamine DoubletIso->Confirmed

Diagnostic workflow for the IR spectral validation of 2-(1-Methyl-2-imidazolyl)-2-propanamine.

References

  • Spectroscopy of Amines Chemistry LibreTexts (OpenStax Adaptation) URL:[Link]

  • 1H-Imidazole, 1-methyl- (IR Spectrum) NIST Chemistry WebBook, SRD 69 URL:[Link]

  • Infrared Spectroscopy Absorption Table Chemistry LibreTexts Reference Tables URL:[Link]

  • Histamine (IR Spectrum) NIST Chemistry WebBook, SRD 69 URL:[Link]

Validation

Comparative Analysis of Imidazole-Based Amine Ligands in Catalysis: A Technical Guide for Process Chemists

Target Audience: Researchers, Application Scientists, and Drug Development Professionals. Executive Summary: The Mechanistic Edge of Imidazole-Amines In modern organometallic catalysis, the design of the ligand sphere di...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals.

Executive Summary: The Mechanistic Edge of Imidazole-Amines

In modern organometallic catalysis, the design of the ligand sphere dictates both the stability of the metal center and the efficiency of the catalytic cycle. Historically, phosphine ligands (e.g., BINAP, triphenylphosphine) have dominated transition-metal catalysis. However, their susceptibility to oxidation and requirement for strict air-free handling present significant bottlenecks for industrial scale-up.

As a Senior Application Scientist, I frequently evaluate alternative ligand scaffolds to optimize process chemistry workflows. Imidazole-based amine ligands —including amine-tethered N-heterocyclic carbenes (NHCs) and imidazole carboxamides—have emerged as highly tunable, robust alternatives. The synergistic combination of the strongly


-donating imidazole/NHC moiety and the hemilabile, hydrogen-bonding capable amine tether allows for unprecedented catalytic behaviors, such as base-free transfer hydrogenation in air [2] and highly efficient cross-coupling reactions [1].

This guide provides an objective, data-driven comparison of imidazole-based amine ligands against traditional alternatives, supported by validated experimental protocols and mechanistic insights.

Comparative Analysis: Ligand Classes in Catalysis

To understand why a process chemist might select an imidazole-amine ligand over a classical phosphine or pyridine-based ligand, we must evaluate their fundamental physicochemical properties. The amine tether provides a "hemilabile" arm—it can dynamically dissociate to open a coordination site for the substrate, and re-coordinate to stabilize reactive intermediates. Meanwhile, the imidazole ring (or its NHC derivative) anchors the metal with exceptional thermal stability.

Table 1: Physicochemical and Operational Comparison of Ligand Classes
FeatureImidazole-Amine / NHC-AminePhosphine (e.g., PPh3, BINAP)Pyridine-AmineOxazoline-Based
Electron Donation Very High (Strong

-donor)
High (

-donor,

-acceptor)
ModerateModerate
Air & Moisture Stability Excellent (Allows aerobic protocols)Poor (Prone to phosphine oxides)GoodGood
Hemilability High (Amine "on/off" switching)Low (Typically static)HighModerate
Outer-Sphere H-Bonding Yes (Proton relay via amine/amide)NoYesNo
Toxicity & Cost Low toxicity, moderate synthesis costHigh toxicity, high costLow toxicity, low costLow toxicity, high cost
Catalytic Niche Base-free TH, robust cross-couplingAsymmetric hydrogenationWater-oxidation, THAsymmetric Ir-catalysis

Note: While imidazole-amines excel in robustness and base-free applications, they are not universally superior. For instance, in certain Iridium-catalyzed asymmetric hydrogenations, sterically rigid oxazoline ligands have been shown to outperform flexible imidazole analogs [5].

Case Study 1: Ruthenium-Catalyzed Transfer Hydrogenation (Base-Free)

The Causality of the Bifunctional Mechanism

Catalytic transfer hydrogenation (CTH) is a cornerstone reaction for reducing ketones to chiral alcohols in drug development, avoiding the hazards of high-pressure


 gas. Traditional Ru-TsDPEN or Ru-BINAP systems require the addition of an external base (e.g., KOH or KOtBu) to generate the active metal-hydride species [3]. This base requirement is detrimental when substrates contain base-sensitive functional groups (e.g., esters, epoxides).

Ruthenium(II) complexes bearing imidazole carboxamido or imidazole-amine ligands bypass this limitation. The ligand acts as an internal base. The amine/amide group undergoes internal deprotonation to form a reactive 16-electron Ru-amido species. When exposed to the hydrogen donor (isopropanol), the ligand accepts a proton while the metal accepts a hydride. The substrate is then reduced via an outer-sphere mechanism where the amine tether acts as a proton shuttle [2].

Ru_Bifunctional Precatalyst Ru(II) Precatalyst (Imidazole-Amine) ActiveCat Active 16e- Ru(II)-Amido (Base-Free Activation) Precatalyst->ActiveCat -HCl / iPrOH Hydride 18e- Ru(II)-Hydride-Amine (Protonated Ligand) ActiveCat->Hydride + iPrOH (H-donor) - Acetone Substrate Ketone Binding & Outer-Sphere H-Transfer Product Product Release (Chiral Alcohol) Substrate->Product H-Transfer Hydride->Substrate + Ketone Product->ActiveCat Catalyst Regeneration

Caption: Base-free bifunctional transfer hydrogenation cycle enabled by the imidazole-amine proton relay.

Table 2: Performance Comparison in Acetophenone Transfer Hydrogenation
Catalyst SystemBase Required?AtmosphereTemp (°C)Time (h)Yield (%)TON
Ru(II)-Imidazole Carboxamide No Aerobic (Air) 804989,800
Ru(II)-TsDPEN (Noyori)Yes (KOH)Inert (

)
2529910,000
Ru(II)-PPh3Yes (KOtBu)Inert (

)
801265650
Self-Validating Experimental Protocol: Base-Free Aerobic Transfer Hydrogenation

This protocol is designed to validate the air-stability and base-free efficacy of the Ru-imidazole-amine system.

  • Reaction Setup (No Glovebox Required): In a standard 20 mL scintillation vial open to the air, add the Ru(II)-imidazole carboxamido precatalyst (0.1 mol%, 1.0 mg).

  • Solvent & Substrate Addition: Add 10 mL of reagent-grade 2-propanol (acting as both solvent and hydrogen donor). Add acetophenone (1.0 mmol, 120 mg). Do not add any inorganic or organic base.

  • Thermal Activation: Seal the vial with a Teflon-lined cap and heat the mixture in an oil bath at 80 °C for 4 hours.

  • In-Process Monitoring: At 1-hour intervals, withdraw 50

    
    L aliquots, dilute with 1 mL of ethyl acetate, and analyze via GC-FID to track the conversion of acetophenone to 1-phenylethanol.
    
  • Workup & Validation: Cool the reaction to room temperature. The robust nature of the catalyst allows for direct solvent evaporation under reduced pressure. Purify the residue via short-pad silica gel chromatography (Hexanes/EtOAc 8:2) to isolate the pure alcohol. Calculate the Turn Over Number (TON) to validate catalyst longevity.

Case Study 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Causality of Hemilability

In cross-coupling reactions, the catalyst must navigate a delicate balance: it must be electron-rich enough to undergo oxidative addition with aryl halides, yet stable enough not to precipitate as inactive palladium black.

Macrocyclic or bidentate ligands containing both an NHC (derived from imidazole) and an amine tether provide a highly effective solution [1]. The NHC provides extreme thermal stability to the Pd(0) intermediate. The amine acts as a hemilabile ligand: it dissociates ("off" state) to provide a vacant coordination site necessary for the bulky aryl halide to undergo oxidative addition. Once the transmetalation step occurs, the amine re-coordinates ("on" state) to stabilize the intermediate and accelerate reductive elimination, preventing catalyst degradation [4].

Pd_Hemilabile Precat Pd(II) Precatalyst (k2-N,C coordinated) Pd0 Active Pd(0) Species (Amine Dissociated) Precat->Pd0 Reduction OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Amine OFF Open Site TransMet Transmetalation (Ar'-B(OH)2) OxAdd->TransMet Base RedElim Reductive Elimination (Amine Re-coordinates) TransMet->RedElim Intermediate Stabilization RedElim->Pd0 Product Release Amine OFF

Caption: Pd-catalyzed cross-coupling workflow highlighting the hemilabile amine "on/off" states.

Table 3: Performance Comparison in Suzuki-Miyaura Coupling (Aryl Bromides)
Precatalyst SystemLigand TypeCatalyst LoadingTemp (°C)Time (h)Yield (%)
Pd-Bis(imidazole-amine) Macrocycle NHC-Amine 0.5 mol% 80296
Pd(PPh3)4Phosphine5.0 mol%80688
Pd(OAc)2 / PyridinePyridine2.0 mol%1001272
Self-Validating Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol demonstrates the high activity of Pd-imidazole-amine complexes at low catalyst loadings.

  • Reagent Preparation: To a Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (1.0 mmol, 187 mg), phenylboronic acid (1.5 mmol, 183 mg), and potassium carbonate (

    
    , 2.0 mmol, 276 mg).
    
  • Catalyst Introduction: Add the Pd-bis(imidazole-amine) precatalyst [1] (0.5 mol%, 0.005 mmol).

  • Solvent Addition: Add 5 mL of a degassed Ethanol/Water mixture (1:1 v/v). The hydrophilicity of the amine tether enhances catalyst solubility in aqueous media, a significant advantage over lipophilic phosphines.

  • Reaction Execution: Heat the mixture at 80 °C for 2 hours under a mild nitrogen atmosphere. The reaction mixture will transition from a pale yellow suspension to a dark homogeneous solution as the active Pd(0) species is generated.

  • Workup & Validation: Cool to room temperature. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate. Purify via flash chromatography to isolate 4-methoxybiphenyl. Calculate the isolated yield to confirm the high turnover frequency (TOF) enabled by the hemilabile ligand.
    

Conclusion & Strategic Outlook

For drug development professionals and process chemists, the shift from traditional phosphine ligands to imidazole-based amine ligands represents a strategic upgrade in process safety, environmental impact, and catalytic efficiency.

By leveraging the strong


-donation of the imidazole ring and the hemilabile, proton-shuttling capabilities of the amine tether, chemists can execute base-free transfer hydrogenations in open air and perform cross-couplings at sub-1% catalyst loadings. While phosphine and oxazoline ligands still hold niches in specific highly-enantioselective transformations [5], the operational robustness of imidazole-amines makes them the superior choice for scalable, resilient manufacturing routes.

References

  • Synthesis and structural characterization of 20-membered macrocyclic rings bearing trans-chelating bis(N-heterocyclic carbene). rsc.org.
  • Ruthenium(II) Complexes of an Imidazole Carboxamido Ligand for Base-Free Transfer Hydrogenation in Air. semanticscholar.org.
  • Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Comparative Review. nih.gov.
  • The Design and Optimisation of Poly(Ionic Liquid) Stabilized Metal Nanoparticle Catalysts. ncl.ac.uk.
  • Iridium Complexes with P-Stereogenic Phosphino Imidazole Ligands: Synthesis, Structure and Catalysis. ub.edu.
Comparative

Validating the Structure of 2-(1-Methyl-2-imidazolyl)-2-propanamine via X-ray Diffraction

Executive Summary In the development of histamine analogs and imidazole-based ligands, 2-(1-Methyl-2-imidazolyl)-2-propanamine presents a unique structural challenge.[1] The steric bulk of the gem-dimethyl group at the 2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of histamine analogs and imidazole-based ligands, 2-(1-Methyl-2-imidazolyl)-2-propanamine presents a unique structural challenge.[1] The steric bulk of the gem-dimethyl group at the 2-position, combined with the N-methylated imidazole ring, creates a molecule prone to restricted rotation and potential regioisomeric ambiguity during synthesis.[1]

While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the workhorses of routine characterization, they often fail to definitively resolve tautomeric states or specific steric conformations in hindered imidazole derivatives. This guide objectively compares these standard techniques against Single Crystal X-ray Diffraction (SC-XRD) , demonstrating why SC-XRD is the requisite "Gold Standard" for absolute structural validation of this compound.

Part 1: The Structural Challenge

The molecule consists of a 1-methylimidazole ring attached at the C2 position to a tert-butyl-like amine scaffold (2-propanamine).[1]

The Critical Ambiguities:

  • Regiochemistry of Methylation: During synthesis, methylation could occur at the imidazole

    
    , 
    
    
    
    , or the exocyclic amine, depending on the protective groups used.
    
    
    H NMR chemical shifts for
    
    
    -Me vs.
    
    
    -alkyl groups often overlap.[1]
  • Conformational Locking: The steric clash between the

    
    -methyl group and the gem-dimethyl groups on the propanamine chain can induce rotational barriers, leading to broadened NMR signals that mimic impurities.
    
  • Salt vs. Free Base: In pharmaceutical applications, determining the exact protonation site (imidazole nitrogen vs. exocyclic amine) in the salt form is critical for bioavailability, which only XRD can directly visualize.

Part 2: Comparative Analysis (NMR vs. MS vs. SC-XRD)

The following table contrasts the capabilities of standard spectroscopic methods against crystallographic validation for this specific imidazole derivative.

Table 1: Structural Validation Performance Matrix

Feature

H /

C NMR
Mass Spectrometry (HRMS) Single Crystal XRD
Primary Output Chemical environment of nucleiMolecular mass & fragmentation3D Electron Density Map
Regioisomer ID Inferential. Requires 2D (HMBC/NOESY) to guess N-Me position.[1]Poor. Isomers often have identical fragmentation.[1]Absolute. Direct visualization of atom connectivity.[1]
Stereochemistry Indirect. Inferred from coupling constants (

).[1]
None. Absolute. Defines chirality and torsion angles.[1]
Protonation Site Ambiguous. Chemical shift changes are pH-dependent and broad.[1]None. Precise. Locates H-atoms in difference maps.
Sample State Solution (Dynamic averaging)Gas Phase (Ionized)Solid State (Static/Frozen)
Turnaround Fast (Minutes)Fast (Minutes)Slow (Days/Weeks)
Why SC-XRD Wins for this Molecule

For 2-(1-Methyl-2-imidazolyl)-2-propanamine, NMR provides a "time-averaged" view.[1] If the bulky isopropyl group rotates slowly on the NMR timescale, the spectrum may show decoalescence (broadening), confusing the analyst. SC-XRD captures the molecule in a low-energy, static conformation, precisely measuring the strained bond angle between the imidazole C2 and the quaternary carbon.

Part 3: Experimental Protocol

To validate this structure, we must move from a likely oily free base to a crystalline salt suitable for diffraction.

Phase 1: Crystallization (The "Field-Proven" Insight)

Free base amines with gem-dimethyl groups are often oils or low-melting solids.[1] Attempting to crystallize the neutral molecule is usually futile.

Protocol:

  • Salt Selection: Prepare the Hemifumarate or Dihydrochloride salt.[1] The fumarate anion often promotes hydrogen bonding networks that aid lattice formation.

  • Solvent System: Use a Methanol/Diethyl Ether vapor diffusion method.[1]

    • Dissolve 50 mg of the amine (and stoichiometric acid) in 0.5 mL minimal Methanol.

    • Place in a small vial.

    • Place this vial inside a larger jar containing 10 mL Diethyl Ether.

    • Cap tightly.[1] The ether will slowly diffuse into the methanol, lowering solubility and growing high-quality prisms over 48–72 hours.

Phase 2: SC-XRD Acquisition & Refinement

Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo or Cu K


 radiation).[1]
Temperature: 100 K  (Critical). The tert-butyl-like group has high thermal motion.[1] Cooling is mandatory to resolve the carbon positions clearly.

Step-by-Step Workflow:

  • Mounting: Select a crystal (

    
     mm) under polarized light.[1] Mount on a MiTeGen loop using Paratone oil.[1]
    
  • Collection: Collect a full sphere of data (redundancy > 4.0) to ensure high resolution (

    
     Å or better).
    
  • Structure Solution: Use SHELXT (Intrinsic Phasing).[1] The heavy atoms (N, C) will appear immediately.

  • Refinement: Use SHELXL .

    • Self-Validating Check: Assign the N-methyl group.[1] If the thermal ellipsoids for the methyl carbon are massive or non-spherical, check if it is actually an oxygen (water) or if the model is wrong (wrong isomer).

    • H-Atom Treatment: Locate amine protons in the difference Fourier map (

      
      ) to confirm the salt form (e.g., 
      
      
      
      ).
Part 4: Data Visualization & Logic Flow[1]

The following diagram illustrates the decision logic for validating the imidazole-amine structure, highlighting where XRD resolves dead-ends left by NMR.

ValidationWorkflow cluster_spectro Spectroscopic Limit cluster_cryst Crystallographic Solution Start Crude Synthesis Product NMR 1H / 13C NMR Analysis Start->NMR Ambiguity AMBIGUITY: Broad peaks or Uncertain N-Me location NMR->Ambiguity Isomers? SaltPrep Salt Formation (HCl / Fumarate) Ambiguity->SaltPrep Requires XRD Cryst Vapor Diffusion (MeOH -> Et2O) SaltPrep->Cryst XRD SC-XRD Acquisition (100 K) Cryst->XRD Refinement Structure Refinement (SHELXL) XRD->Refinement Result CONFIRMED STRUCTURE: 1. Bond Lengths (C2-Cq) 2. Torsion Angles 3. Protonation State Refinement->Result

Caption: Workflow demonstrating the necessity of salt formation and XRD to resolve spectroscopic ambiguities in sterically hindered imidazoles.

Part 5: Expected Results & Interpretation

When analyzing the crystallographic data for 2-(1-Methyl-2-imidazolyl)-2-propanamine, specific parameters serve as quality control markers.

1. Bond Length Validation Due to the steric bulk of the tert-butyl-like group, the bond connecting the imidazole ring (C2) to the amine-bearing carbon (C_prop) will be elongated compared to a standard


 C-C bond.[1]
  • Standard C-C: 1.54 Å

  • Expected C2-C(prop): 1.56 – 1.58 Å (Strained).[1]

  • Validation: If this bond refines to < 1.50 Å, suspect disorder or incorrect atom assignment (e.g., N vs C).

2. Imidazole Geometry In the N-methylated ring:

  • C2-N3 (Imine-like): Should be shorter (~1.32 Å).

  • C2-N1 (Amine-like): Should be longer (~1.36 Å).[1]

  • Validation: If C2-N3 and C2-N1 are identical in length, the protonation might be delocalized (imidazolium salt), or the N-methyl assignment is incorrect.[1]

3. Intermolecular Interactions In the salt form (e.g., Chloride salt), look for a "Charge-Assisted Hydrogen Bond":

  • 
     distance: ~3.1 – 3.2 Å.[1]
    
  • This confirms the amine is the primary basic site, crucial for drug receptor docking models.

References
  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3–8.

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171–179.

  • Hollingsworth, M. D. (2002). "Crystal Engineering: From Structure to Function." Science, 295(5564), 2410-2413.[1] (Context on salt selection for crystallization).

  • PubChem Compound Summary. (2024). "1-(1H-Imidazol-2-yl)-2-methylpropan-1-amine" (Analogous structure data).[1]

  • Rigaku Corporation. "Single Crystal X-ray Diffraction: A Primer."[1] (Methodology grounding).

Sources

Validation

Benchmarking 2-(1-Methyl-2-imidazolyl)-2-propanamine against standard pharmaceutical standards

Executive Summary In modern drug design, primary aliphatic and benzylic amines frequently present severe developability bottlenecks. Their high basicity (pKa > 10) leads to poor passive membrane permeability and increase...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug design, primary aliphatic and benzylic amines frequently present severe developability bottlenecks. Their high basicity (pKa > 10) leads to poor passive membrane permeability and increased hERG liability, while the presence of labile alpha-protons makes them highly susceptible to rapid oxidative deamination by Cytochrome P450 (CYP) enzymes and Monoamine Oxidases (MAOs).

2-(1-Methyl-1H-imidazol-2-yl)propan-2-amine (CAS: 1082555-90-5) emerges as a premium building block designed to overcome these limitations. By integrating a gem-dimethyl steric shield with an electron-withdrawing 1-methylimidazole bioisostere, this compound drastically improves metabolic stability and transcellular permeability compared to standard pharmaceutical amines like tert-butylamine and benzylamine. This guide provides a comprehensive benchmarking analysis and validated experimental protocols for evaluating this bioisostere in lead optimization campaigns.

Structural Rationale & Physicochemical Profiling

The structural elegance of 2-(1-Methyl-2-imidazolyl)-2-propanamine lies in its dual-action physicochemical modulation:

  • pKa Modulation via Inductive Effects: The sp2-hybridized nitrogens of the 1-methylimidazole ring exert a strong electron-withdrawing inductive effect (-I) on the adjacent alpha-carbon. This lowers the pKa of the primary amine from ~10.6 (typical of aliphatic amines) to ~8.2 [2].

  • Topological Polar Surface Area (TPSA): The addition of the imidazole ring provides a highly directional hydrogen-bond acceptor (N3), increasing the TPSA to facilitate specific target engagement (e.g., kinase hinge regions) without disproportionately driving up lipophilicity (LogD).

Table 1: Physicochemical Benchmarking
CompoundAmine pKaLogD (pH 7.4)TPSA (Ų)Fraction Unionized (pH 7.4)
Benzylamine (Standard)9.30.326.0~1.2%
tert-Butylamine (Standard)10.6-0.126.0< 0.1%
2-(1-Methyl-2-imidazolyl)-2-propanamine 8.20.543.8~13.7%

Data reflects standard cheminformatics predictions and titrimetric profiling. The ~14% unionized fraction at physiological pH for the benchmarked compound is the primary driver for its superior passive diffusion.

Metabolic Stability Benchmarking

The integration of a gem-dimethyl group is a well-established medicinal chemistry strategy to impart metabolic stability [1]. By replacing the alpha-protons of a standard amine with methyl groups, the molecule sterically shields the amine from CYP-mediated alpha-hydroxylation and MAO-driven oxidative deamination.

MetabolicShielding cluster_0 Standard Amine (e.g., Benzylamine) cluster_1 2-(1-Methyl-2-imidazolyl)-2-propanamine A1 Primary Amine (Alpha-Protons) A2 CYP450 / MAO Alpha-Oxidation A1->A2 A3 Rapid Deamination (High Clearance) A2->A3 B1 Gem-Dimethyl Amine (No Alpha-Protons) B2 Steric Blockade (Enzyme Evasion) B1->B2 B3 Metabolic Stability (Low Clearance) B2->B3

Diagram 1: Mechanism of metabolic shielding via gem-dimethyl alpha-substitution.

Table 2: Intrinsic Clearance ( ) in Human Liver Microsomes (HLM)
Compound

(µL/min/mg protein)
Half-life (

) (min)
Primary Degradation Pathway
Benzylamine > 150.0< 5.0MAO / CYP Oxidation
tert-Butylamine < 10.0> 120.0Stable (Aliphatic)
2-(1-Methyl-2-imidazolyl)-2-propanamine < 12.5> 100.0N-Demethylation (Minor)
Protocol 1: Self-Validating HLM Stability Assay

To ensure trustworthiness and reproducibility, this protocol includes internal controls to validate enzyme viability.

  • Preparation: Prepare a 1 mg/mL suspension of pooled Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Spiking: Add the test compound (2-(1-Methyl-2-imidazolyl)-2-propanamine) to a final concentration of 1 µM. Control Validation: Run parallel incubations with Testosterone (high CYP3A4 clearance) and Atenolol (low clearance) to validate system activity.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Quenching & Sampling: At time points 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode). Calculate

    
     using the slope of the natural log of remaining compound versus time.
    

Permeability & Efflux Profiling

A major hurdle for aliphatic amines is their inability to cross lipophilic biological membranes due to their near-total protonation at physiological pH. By lowering the pKa to ~8.2, 2-(1-Methyl-2-imidazolyl)-2-propanamine maintains a highly permeable neutral fraction (~13.7%) at pH 7.4, facilitating rapid transcellular absorption[3].

PAMPAWorkflow Step1 Donor Compartment (pH 7.4 Buffer + 10 µM Compound) Step2 Artificial Lipid Membrane (2% DOPC in Dodecane) Step1->Step2 Passive Diffusion (Driven by Neutral Fraction) Step3 Acceptor Compartment (Sink Buffer, pH 7.4) Step2->Step3 Step4 LC-MS/MS Quantification (Calculate Papp) Step3->Step4

Diagram 2: High-throughput PAMPA workflow for assessing transcellular passive diffusion.

Table 3: PAMPA Permeability Benchmarks
Compound

(

cm/s) at pH 7.4
Permeability Classification
Benzylamine 1.2Low / Moderate
tert-Butylamine 0.8Low
2-(1-Methyl-2-imidazolyl)-2-propanamine 14.5High
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Membrane Preparation: Coat the porous filter of a 96-well PAMPA acceptor plate (e.g., Pion or Corning) with 5 µL of a 2% (w/v) solution of dioleoylphosphatidylcholine (DOPC) in dodecane.

  • Donor Assembly: Dilute the test compound to 10 µM in Prisma HT buffer (pH 7.4). Add 200 µL of this solution to the donor plate. Control Validation: Include Verapamil (high permeability) and Ranitidine (low permeability) in adjacent wells.

  • Acceptor Assembly: Add 200 µL of fresh Prisma HT buffer (pH 7.4) to the acceptor plate.

  • Incubation: Carefully form the "sandwich" by placing the acceptor plate onto the donor plate. Incubate at room temperature for 16 hours in a humidity-controlled chamber without agitation.

  • Quantification: Separate the plates. Quantify the concentration of the compound in both the donor and acceptor wells using LC-MS/MS. Calculate the apparent permeability (

    
    ) using the standard sink-condition equation.
    

References

  • Title: Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry Source: Journal of Medicinal Chemistry (2018) URL: [Link]

  • Title: The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems Source: Tactics in Contemporary Drug Design / Springer (2015) URL: [Link]

  • Title: Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors Source: Frontiers in Chemistry (2020) URL: [Link]

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 2-(1-Methyl-2-imidazolyl)-2-propanamine

Executive Summary 2-(1-Methyl-2-imidazolyl)-2-propanamine is a specialized heterocyclic amine used primarily as a building block in pharmaceutical synthesis. Due to its imidazole core and primary amine functionality , it...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(1-Methyl-2-imidazolyl)-2-propanamine is a specialized heterocyclic amine used primarily as a building block in pharmaceutical synthesis. Due to its imidazole core and primary amine functionality , it presents specific hazards: it is corrosive to tissue , acutely toxic , and a potential reproductive toxin .

Immediate Action Required:

  • Do NOT dispose of down the drain.[1]

  • Segregate from acids and strong oxidizers immediately.[2]

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor is the mandatory disposal route.

Chemical Profile & Hazard Identification

Effective disposal begins with accurate characterization. This compound behaves as a strong organic base .

PropertyDescription
Chemical Structure Imidazole ring with a methyl group (N1) and a 2-aminopropyl group (C2).
Functional Groups Tertiary amine (ring), Primary amine (side chain).
GHS Classification Corrosive (Cat 1C) , Acute Tox (Oral, Cat 4) , Repro Tox (Cat 1B) .[3][4]
Hazard Statements H314: Causes severe skin burns/eye damage.H302: Harmful if swallowed.H360: May damage fertility or the unborn child.[3][4]
RCRA Characteristics Likely D002 (Corrosive) if pH

12.5 in aqueous solution.[5]

Pre-Disposal Handling & Segregation

Before disposal, the waste must be stabilized and segregated to prevent incompatible reactions (e.g., exotherms with acids).[6]

Segregation Logic
  • Stream A (Do Not Use): Do not mix with acidic waste streams (e.g., HCl, H₂SO₄). This will generate significant heat and potentially toxic vapors.[7]

  • Stream B (Do Not Use): Do not mix with strong oxidizers (e.g., Peroxides, Permanganates). Imidazoles can react violently with oxidizers.

  • Stream C (Correct): Segregate into Basic Organic Waste containers.

Container Specifications
  • Material: High-Density Polyethylene (HDPE) is preferred for corrosive amines. Glass is acceptable but poses a breakage risk.

  • Headspace: Leave at least 10% headspace to allow for thermal expansion.

  • Labeling: Must be labeled "HAZARDOUS WASTE" with the specific constituents listed: "2-(1-Methyl-2-imidazolyl)-2-propanamine, Organic Solvents."

Step-by-Step Disposal Workflow

The following workflow outlines the decision process for disposing of pure substance or reaction mixtures containing the compound.

Disposal Decision Tree (Visualization)

DisposalWorkflow Start Waste Generation (2-(1-Methyl-2-imidazolyl)-2-propanamine) CheckState Physical State? Start->CheckState SolidWaste Solid / Pure Substance CheckState->SolidWaste LiquidWaste Liquid / Solution CheckState->LiquidWaste Segregation Segregate: Basic Organic Stream (No Acids/Oxidizers) SolidWaste->Segregation LiquidWaste->Segregation Container Container: HDPE Drum or Bottle Label: 'Corrosive Basic Organic' Segregation->Container Treatment Select Disposal Method Container->Treatment Incineration Method A: Incineration (High Temp with Scrubber) Treatment->Incineration Preferred (Bulk) LabPack Method B: Lab Pack (Small Quantities) Treatment->LabPack Small Scale (<1L)

Figure 1: Decision logic for the segregation and disposal of imidazole-based amine waste.

Detailed Protocols
Method A: Lab Packing (Small Quantities < 500g/mL)

Best for: Pure chemicals in original vials or small reaction mixtures.

  • Primary Containment: Keep the chemical in its original container if intact.[2] If not, transfer to a chemically compatible jar (HDPE).

  • Secondary Containment: Place the jar into a larger shipping drum (typically 5-gallon or 55-gallon steel/poly drum) lined with absorbent material (vermiculite).

  • Inventory: Log the exact chemical name and amount on the drum inventory sheet.

  • Pickup: Schedule pickup with your licensed hazardous waste contractor (e.g., Veolia, Clean Harbors).

Method B: Bulking (Large Quantities > 1L)

Best for: Process waste solvents containing the amine.

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the amine (e.g., Methanol, DCM, Toluene). Avoid halogenated solvents if possible to reduce incineration costs, unless required for solubility.

  • pH Check: Verify pH is > 7. If acidic, do not add to the basic waste drum.

  • Transfer: Use a chemically resistant pump or funnel to transfer into the "Basic Organic Waste" drum.

  • Grounding: Always ground the drum and transfer vessel to prevent static discharge, especially if flammable solvents are present.

Emergency Procedures (Spill Response)

In the event of an accidental release, rapid action is required to prevent chemical burns and environmental contamination.

Spill Response Workflow

SpillResponse Spill Spill Detected Evacuate Evacuate & Ventilate (Avoid inhalation) Spill->Evacuate PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Evacuate->PPE Contain Containment PPE->Contain SolidSpill If Solid: Cover with dry sand/pad Scoop carefully Contain->SolidSpill LiquidSpill If Liquid: Absorb with Vermiculite or Chem-Sorb pillows Contain->LiquidSpill Clean Double Bag Waste Label as Hazardous SolidSpill->Clean LiquidSpill->Clean Decon Decontaminate Surface (Soap & Water) Clean->Decon

Figure 2: Operational workflow for managing accidental spills.

Specific Neutralization (Only if trained)
  • Do not use strong acids to neutralize a spill directly, as this can cause splattering.

  • Use a commercial solvent absorbent or citric acid-based neutralizer specifically designed for amine spills.

  • Apply the absorbent from the outside of the spill moving inward.

Regulatory Compliance (US Focus)

RegulationCode/SectionRequirement
EPA RCRA 40 CFR 261.22 Classified as D002 (Corrosive) if aqueous pH

2 or

12.5.
DOT Shipping 49 CFR 172.101 Likely UN 3263 (Corrosive Solid, Basic, Organic, N.O.S.) or UN 3267 (Liquid).
SARA Title III Section 311/312 Reporting required for Acute Health Hazard (Corrosive) and Chronic Health Hazard (Repro).

References

  • Carl Roth. (2023). Safety Data Sheet: 2-Methylimidazole. Retrieved from [Link]

  • University of Washington EH&S. (2025).[8] Imidazole Waste Handling Guidelines. Retrieved from [Link]

  • US EPA. (2024). RCRA Waste Classification Guidelines. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2-(1-Methyl-2-imidazolyl)-2-propanamine

A Guide to Personal Protective Equipment for Novel Chemical Compounds A Senior Application Scientist's Framework for 2-(1-Methyl-2-imidazolyl)-2-propanamine and Other Uncharacterized Substances As scientists and research...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Personal Protective Equipment for Novel Chemical Compounds

A Senior Application Scientist's Framework for 2-(1-Methyl-2-imidazolyl)-2-propanamine and Other Uncharacterized Substances

As scientists and researchers, we are pioneers on the edge of discovery. This often means working with novel compounds, such as 2-(1-Methyl-2-imidazolyl)-2-propanamine, for which comprehensive safety data may not yet exist. The absence of a formal Safety Data Sheet (SDS) does not eliminate our responsibility to work safely; it elevates it.

This guide provides a robust framework for selecting Personal Protective Equipment (PPE) when handling novel or uncharacterized chemical compounds. Our approach is grounded in the principles of risk assessment and the hierarchy of controls, ensuring a self-validating system of safety that protects you, your colleagues, and your research.

The Foundational Principle: The Hierarchy of Controls

Before we even consider PPE, we must address the hierarchy of controls. PPE is the last line of defense, not the first. For a novel compound, this hierarchy is your primary strategic tool.

  • Elimination/Substitution : Can a known, safer chemical be used to achieve the same result? In early research, this is often not possible, but the question must always be asked.

  • Engineering Controls : These are physical changes to the workspace that isolate you from the hazard. For a novel compound with unknown inhalation toxicity, working in a certified chemical fume hood is non-negotiable. Other examples include glove boxes for highly potent or oxygen-sensitive materials.

  • Administrative Controls : These are the procedures and protocols you establish. Examples include creating designated work areas for the novel compound, minimizing the quantities used, and ensuring no one works alone.

  • Personal Protective Equipment (PPE) : This is the equipment you wear. It is essential, but it only protects you when all other controls have been considered and implemented.

Risk Assessment: The Core of PPE Selection

For an uncharacterized compound, we must assume a higher level of risk until proven otherwise. Your risk assessment should be thorough and documented.

1. Analyze the Structure and Functional Groups: The structure of 2-(1-Methyl-2-imidazolyl)-2-propanamine provides clues. The presence of an amine group (-NH2) suggests it may be a skin and respiratory irritant or corrosive, and it could potentially be sensitizing. Imidazole rings are common in biologically active molecules. This structural analysis suggests, at a minimum, that the compound has the potential for biological activity and skin/eye irritation.

2. Consider the Physical Properties: Is the compound a solid, liquid, or gas?

  • Fine Powders : Pose a significant inhalation risk and are prone to static dispersion.

  • Volatile Liquids : Present a major inhalation hazard.

  • Solutions : The hazard is a function of both the solute and the solvent.

3. Evaluate the Experimental Procedure: What are you doing with the compound?

  • Weighing a solid : High risk of aerosolization.

  • Heating a solution : Increased risk of inhalation exposure.

  • Running a reaction under pressure : Risk of catastrophic failure and widespread contamination.

The workflow for this risk-based selection process can be visualized as follows:

PPE_Selection_Workflow cluster_assessment Step 1: Risk Assessment cluster_controls Step 2: Implement Controls cluster_ppe Step 3: Select PPE A Identify Compound & Procedure B Analyze Structure for Functional Group Hazards (e.g., Amines, Azides) A->B C Assess Physical Form (Solid, Liquid, Gas) & Volatility A->C D Review Experimental Scale & Conditions (e.g., Heat, Pressure) A->D E Engineering Controls (Fume Hood, Glove Box) D->E F Administrative Controls (SOPs, Designated Areas) E->F G Body Protection (Lab Coat, Apron) F->G H Hand Protection (Glove Type & Double-Gloving) G->H I Eye/Face Protection (Safety Glasses, Goggles, Face Shield) H->I J Respiratory Protection (Respirator if needed) I->J

Caption: Risk assessment workflow for selecting PPE for novel compounds.

Mandatory PPE for a Novel Compound

Based on the risk assessment framework, the following PPE represents a prudent minimum standard for handling a new chemical entity like 2-(1-Methyl-2-imidazolyl)-2-propanamine.

PPE CategorySpecificationRationale and Causality
Eye Protection Indirectly vented chemical splash gogglesProtects against splashes from all angles. Standard safety glasses offer insufficient protection from unexpected splashes. A face shield should be worn over goggles when there is a significant splash or spatter potential.
Body Protection Flame-resistant (FR) lab coatProvides a removable barrier in case of a spill. FR properties are crucial when working with flammable solvents, which are common in a research setting.
Hand Protection Double-gloving with two different materials (e.g., nitrile inner, neoprene outer)No single glove material protects against all chemicals. Double-gloving provides redundant protection and mitigates the risk of tears or rapid breakthrough. The choice of glove material should be based on the solvents being used.
Foot Protection Closed-toe, non-perforated shoes made of a non-absorbent materialProtects feet from spills and falling objects. Leather or other absorbent materials can trap chemicals against the skin.

Operational Protocols: A Self-Validating System

1. Donning PPE (Putting On): This sequence is designed to prevent contamination of clean areas and your inner clothing.

  • Lab Coat : Put on your lab coat and fasten it completely.

  • Eye Protection : Put on your chemical splash goggles.

  • Gloves : Put on your inner pair of gloves, ensuring they are tucked under the cuff of your lab coat. Put on your outer pair of gloves over the first pair.

2. Doffing PPE (Taking Off): This is a critical step to prevent exposure. The sequence is designed to remove the most contaminated items first.

  • Outer Gloves : Remove the outer, most contaminated gloves. Peel one glove off by pinching the cuff and turning it inside out. Slide the ungloved finger under the cuff of the remaining glove and peel it off, so the first glove is contained within the second. Dispose of immediately in the designated waste container.

  • Lab Coat : Remove your lab coat by rolling it away from your body, ensuring the contaminated exterior is folded inward. Hang it in its designated location or dispose of it if it is a disposable coat.

  • Eye Protection : Remove your goggles by handling the strap, not the front.

  • Inner Gloves : Remove the final pair of gloves using the same technique as in step 1.

  • Hand Washing : Immediately wash your hands thoroughly with soap and water.

3. Disposal Plan: All disposable PPE (gloves, etc.) and any materials that come into contact with the novel compound must be treated as hazardous waste.

  • Solid Waste : Collect in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste : Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix incompatible waste streams.

Your institutional Environmental Health & Safety (EHS) office is your most valuable resource. Consult with them before you begin work to establish a specific waste stream and disposal plan for this new compound.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . National Research Council. The National Academies Press. [Link]

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